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  • Product: 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride
  • CAS: 1211342-26-5

Core Science & Biosynthesis

Foundational

2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride chemical properties

An In-Depth Technical Guide to 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride: Properties, Synthesis, and Scientific Context Executive Summary The quinazoline scaffold is a cornerstone in medicinal chemistry, fo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride: Properties, Synthesis, and Scientific Context

Executive Summary

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride (CAS No. 1211342-26-5). While this particular molecule is not extensively characterized in peer-reviewed literature, this document synthesizes available data, proposes scientifically grounded methodologies for its synthesis and analysis, and situates it within the broader context of quinazoline chemistry. By examining related structures and established reaction mechanisms, this whitepaper offers researchers and drug development professionals a foundational understanding of its chemical properties, potential reactivity, and plausible applications, particularly in areas like oncology and anti-inflammatory research.

The Quinazoline Scaffold: A Privileged Structure in Drug Discovery

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, has been a subject of intense study since its first synthesis in the late 19th century.[3] The versatility of this heterocyclic motif stems from its ability to be substituted at various positions, leading to a vast chemical space with diverse pharmacological profiles.[1] The properties of substituted quinazolines are largely dependent on the nature and position of these substituents on either the pyrimidine or benzene rings.[1]

Derivatives of quinazoline are central to many approved drugs and clinical candidates, exhibiting activities that include:

  • Anticancer: Many quinazoline derivatives function as potent enzyme inhibitors, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors used in cancer therapy.[1]

  • Anti-inflammatory: Certain derivatives have shown significant anti-inflammatory properties by modulating pathways involving nitric oxide (NO) and tumor necrosis factor-α (TNF-α).[2][4]

  • Antimicrobial and Antiviral: The scaffold is also explored for its efficacy against various pathogens.[1][3]

The subject of this guide, 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride, incorporates three key features:

  • A 1,4-Dihydroquinazoline Core: Unlike the fully aromatic quinazoline, the dihydro- form has a saturated carbon at position 4, altering its planarity and electronic properties.

  • A 2-Methylsulfanyl Group: The presence of a methylthio (-SCH3) group at the 2-position is significant. This group can influence receptor binding, metabolic stability, and solubility. Studies on related compounds show that methylsulfanyl moieties are key for biological activity.[4][5]

  • A Hydrochloride Salt: This indicates the compound is basic and has been protonated to form a salt, a common strategy to improve solubility and stability for handling and formulation.

Physicochemical and Structural Properties

The fundamental identity and properties of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride are summarized below. This data is primarily sourced from chemical supplier databases, as extensive experimental characterization is not publicly available.

PropertyValueSource
CAS Number 1211342-26-5[6]
Molecular Formula C₉H₁₁ClN₂S[6]
Molecular Weight 214.71 g/mol [6]
SMILES Code CSC(N1)=NCC2=C1C=CC=C2.[H]Cl[6]
Physical Appearance Predicted: White to off-white solid
Solubility Predicted: Soluble in water, DMSO, methanol
Structural Elucidation

The chemical structure consists of a dihydroquinazoline ring system with a methylsulfanyl group attached to the amidine carbon (C2). The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, most likely N1 within the amidine system.

Caption: Structure of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride.

Synthesis and Mechanistic Considerations

A definitive, published synthesis for 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride is not available. However, a chemically sound pathway can be proposed based on established methodologies for analogous heterocyclic systems. The most plausible approach involves a three-step sequence starting from 2-aminobenzylamine.

Proposed Synthetic Pathway:

  • Cyclization to form Thione: Reaction of 2-aminobenzylamine with carbon disulfide (CS₂) under basic conditions would lead to the cyclized intermediate, 2-thioxo-1,2,3,4-tetrahydroquinazoline. This is a standard method for forming cyclic thioureas from diamines.

  • S-Methylation: The thione intermediate is then subjected to S-methylation. This reaction proceeds via nucleophilic attack of the sulfur atom on an electrophilic methyl source, such as methyl iodide (CH₃I) or dimethyl sulfate, in the presence of a base (e.g., K₂CO₃, NaH) to deprotonate the thione. This step is a regioselective S-alkylation, a common and efficient transformation for this class of compounds.[7]

  • Salt Formation: The resulting free base, 2-(Methylsulfanyl)-1,4-dihydroquinazoline, is dissolved in a suitable solvent like diethyl ether or isopropanol, and a solution of hydrochloric acid (e.g., HCl in ether) is added to precipitate the hydrochloride salt.

G start 2-Aminobenzylamine step1 Step 1: Cyclization Reagents: CS₂, Base (e.g., KOH) Solvent: Ethanol start->step1 Formation of cyclic thiourea thione 2-Thioxo-1,2,3,4- tetrahydroquinazoline step1->thione step2 Step 2: S-Methylation Reagents: CH₃I, Base (e.g., K₂CO₃) Solvent: Acetone/DMF thione->step2 Nucleophilic attack by sulfur free_base 2-(Methylsulfanyl)-1,4- dihydroquinazoline step2->free_base step3 Step 3: Salt Formation Reagent: HCl Solvent: Diethyl Ether free_base->step3 Protonation product 2-(Methylsulfanyl)-1,4- dihydroquinazoline hydrochloride step3->product

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Illustrative)
  • Step 1: Synthesis of 2-thioxo-1,2,3,4-tetrahydroquinazoline

    • Dissolve 2-aminobenzylamine (10 mmol) in ethanol (50 mL) in a round-bottom flask.

    • Add potassium hydroxide (12 mmol) and stir until dissolved.

    • Add carbon disulfide (12 mmol) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (approx. 6-8 hours).

    • Cool the mixture to room temperature and pour it into ice-cold water.

    • Acidify with dilute HCl to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield the thione intermediate.

  • Step 2: Synthesis of 2-(Methylsulfanyl)-1,4-dihydroquinazoline (Free Base)

    • Suspend the thione intermediate (8 mmol) and potassium carbonate (16 mmol) in acetone (40 mL).

    • Add methyl iodide (10 mmol) and stir the mixture at room temperature.

    • Monitor the reaction by TLC. Upon completion (approx. 4-6 hours), filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude free base.

    • Purify the product by column chromatography on silica gel if necessary.

  • Step 3: Preparation of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride

    • Dissolve the purified free base (5 mmol) in anhydrous diethyl ether (30 mL).

    • Cool the solution in an ice bath.

    • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

    • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Spectroscopic and Analytical Characterization (Predicted)

As experimental spectra are not available, the following characteristics are predicted based on the known spectral properties of the quinazoline core and related functional groups.[7][8][9]

TechniquePredicted Observations
¹H NMR (DMSO-d₆)δ 10-12 ppm: Broad singlet, 2H (N-H protons, exchangeable with D₂O).δ 7.0-7.8 ppm: Multiplet, 4H (aromatic protons of the benzene ring).δ 4.5-4.8 ppm: Singlet, 2H (C4-CH₂ protons).δ 2.5-2.7 ppm: Singlet, 3H (S-CH₃ protons).
¹³C NMR (DMSO-d₆)δ 160-165 ppm: C2 (amidine carbon).δ 115-145 ppm: 6C (aromatic carbons).δ 40-45 ppm: C4 (aliphatic CH₂).δ 12-15 ppm: S-CH₃ carbon.
Mass Spec. (ESI+) m/z: 179.07 [M+H]⁺ for the free base (C₉H₁₀N₂S). Expected high-resolution mass would confirm the elemental composition.
IR Spectroscopy (KBr) 3200-3000 cm⁻¹: N-H stretching vibrations.3000-2850 cm⁻¹: C-H stretching (aromatic and aliphatic).~1640 cm⁻¹: C=N stretching of the amidine group.~1600, 1480 cm⁻¹: C=C aromatic ring stretching.

Reactivity and Chemical Behavior

  • Basicity: The dihydro-amidine structure is basic and readily forms the stable hydrochloride salt. The N1 and N3 positions are potential sites of protonation.

  • Nucleophilic Substitution: The 2-methylsulfanyl group can act as a leaving group in nucleophilic aromatic substitution-type reactions, allowing for the introduction of other functional groups (e.g., amines, alcohols) at the 2-position. This is a key reaction for creating libraries of analogs for structure-activity relationship (SAR) studies.[3]

  • Oxidation: The sulfur atom of the methylsulfanyl group is susceptible to oxidation, potentially forming sulfoxide and sulfone derivatives. This can occur metabolically or through chemical oxidation and would significantly alter the compound's electronic properties and biological activity.

  • Aromatization: The 1,4-dihydroquinazoline ring could potentially be oxidized to the fully aromatic quinazoline system under certain conditions, though this typically requires a chemical oxidant.

Potential Applications and Biological Context

The therapeutic potential of this compound can be inferred from studies on structurally similar molecules. The combination of the quinazoline core and a methylsulfanyl substituent points toward two primary areas of interest for researchers.

  • Anti-inflammatory Activity: A series of 2-methylsulfanyl-[1][7][8]triazolo[1,5-a]quinazoline derivatives were evaluated for their ability to inhibit inflammatory mediators.[4][5] Several compounds were identified as promising multi-potent anti-inflammatory agents, suggesting that the 2-methylsulfanyl quinazoline pharmacophore is a valid starting point for developing new treatments for inflammatory diseases.[4]

  • Anticancer Activity: The broader quinazoline family is rich with anticancer agents.[1][10] Specifically, 2-methylsulfanyl-triazoloquinazoline derivatives have demonstrated cytotoxicity against hepatocellular and colon carcinoma cell lines.[4][5] The mechanism often involves the inhibition of key cellular enzymes.[8] The title compound could be investigated as an inhibitor of protein kinases or other enzymes implicated in cancer progression.

G Core 2-(Methylsulfanyl)-1,4- dihydroquinazoline Core Pharm1 Quinazoline Scaffold Core->Pharm1 Pharm2 2-Methylsulfanyl Group Core->Pharm2 BioAct1 Potential Anti-inflammatory Activity Pharm1->BioAct1 Proven for analogs [8] BioAct2 Potential Cytotoxic (Anticancer) Activity Pharm1->BioAct2 Well-established class [4] Pharm2->BioAct1 Key for activity in analogs [7] Pharm2->BioAct2 Contributes to cytotoxicity [10] Target1 Modulation of Inflammatory Mediators (e.g., TNF-α, NO) BioAct1->Target1 Target2 Enzyme Inhibition (e.g., Kinases, DHFR) BioAct2->Target2

Caption: Logical relationship of the chemical scaffold to potential bio-activities.

Safety and Handling

No specific toxicological data for 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride is available. Therefore, it must be handled with the standard precautions for a novel laboratory chemical of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[11]

References

  • Helali, A., Sarg, M., Koraa, M. and El-Zoghbi, M. (2014) Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4, 12-37. [Link]

  • Atamanyuk, D., et al. (2020) Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. [Link]

  • Kavitha, C., et al. (2010) Quinazoline derivatives & pharmacological activities: a review. SciSpace. [Link]

  • Sharma, V. K., et al. (2021) A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. [Link]

  • Marwa, A. G., et al. (2024) Synthesis and Reactions of 2-[(methylsulfanyl) (phenylamino) and 2-[(methylsulfanyl)(N-methylphenylamino) methylidene]-1,3. Minosegibutor.hu. [Link]

  • Astudillo-Sánchez, P. D., et al. (2022) Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). [Link]

  • Al-Salahi, R. A., et al. (2013) Cytotoxicity and anti-inflammatory activity of methylsulfanyl-triazoloquinazolines. PubMed. [Link]

  • Aouad, M. R. (2024) Biological Activities of Recent Advances in Quinazoline. IntechOpen. [Link]

  • Alshammari, M. B., et al. (2015) Crystal structure of 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol. PMC. [Link]

  • Al-Salahi, R., et al. (2013) RETRACTED: Cytotoxicity and Anti-Inflammatory Activity of Methylsulfanyl-Triazoloquinazolines. MDPI. [Link]

  • Al-Salahi, R., et al. (2013) Synthesis of 2-methylsulfanyl-[1][7][8]triazolo[1,5-a]quinazolin-5-one and its derivatives 1–25. ResearchGate. [Link]

  • Da Costa, V. H. P., et al. (2025) Discovery and SAR Exploration of Novel Nanomolar 3,4-dihydroquinazolin-2(1H)-one Non-Nucleoside Reverse Transcriptase Inhibitors. ChemRxiv. [Link]

  • PubChem. (n.d.) 1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulphonamide. PubChem. [Link]

  • Zhang, Y., et al. (2025) Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). PMC. [Link]

  • ResearchGate. (2018) Dodecanoyl isothiocyanate and N՝-(2-cyanoacetyl) dodecanehydrazide as precursors for the synthesis of different heterocyclic compounds with interesting antioxidant and antitumor activity. ResearchGate. [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives. (2020).
  • NextSDS. (n.d.) 2-(Methylsulfanyl)-5,6,7,8-tetrahydroquinazolin-4- aMine. NextSDS. [Link]

  • Kokkinova, D., et al. (2022) Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. Biointerface Research in Applied Chemistry. [Link]

  • Karpenko, A. V., et al. (2009) Synthesis of New 2-Thio[1][7][8]triazolo[1,5-c]quinazoline Derivatives and Its Antimicrobial Activity. ResearchGate. [Link]

  • GE Healthcare. (n.d.) Lexiscan (regadenoson) injection Material Safety Data Sheet.

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive technical guide details the synthesis and characterization of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride, a heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details the synthesis and characterization of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride, a heterocyclic compound of interest in medicinal chemistry. This document provides a step-by-step protocol for its synthesis from 2-aminobenzylamine, elucidates the reaction mechanism, and offers a thorough overview of the analytical techniques required for its structural confirmation and purity assessment. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that hold significant value in the field of medicinal chemistry due to their wide range of biological activities.[1][2] The dihydroquinazoline scaffold, in particular, is a core component of various pharmacologically active molecules, exhibiting antimicrobial, antifungal, and antitumor properties.[3] The introduction of a methylsulfanyl group at the 2-position of the 1,4-dihydroquinazoline ring system can modulate the compound's physicochemical properties and biological activity, making it a target of interest for drug discovery programs.

This guide provides a detailed exploration of a reliable synthetic route to 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride and the comprehensive characterization necessary to ensure its identity and purity, which are critical for subsequent biological evaluation.

Synthesis of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride

The synthesis of the target compound is achieved through a two-step process starting from the readily available precursor, 2-aminobenzylamine. This approach involves the formation of a dithiocarbamate intermediate followed by S-methylation and cyclization.

Reaction Scheme

Synthesis_Scheme cluster_reagents 2-Aminobenzylamine 2-Aminobenzylamine Dithiocarbamic_Acid Intermediate Dithiocarbamic Acid 2-Aminobenzylamine->Dithiocarbamic_Acid CS2_NaOH 1. CS2, NaOH 2. H+ S-Methylated_Intermediate S-Methylated Intermediate Dithiocarbamic_Acid->S-Methylated_Intermediate CH3I_Base CH3I, Base Product 2-(Methylsulfanyl)-1,4- dihydroquinazoline S-Methylated_Intermediate->Product Cyclization Intramolecular Cyclization (Heat) Final_Product 2-(Methylsulfanyl)-1,4- dihydroquinazoline hydrochloride Product->Final_Product HCl HCl Characterization_Workflow Synthesized_Product Synthesized Product (Crude) Purification Purification (Column Chromatography) Synthesized_Product->Purification Purity_Assessment Purity Assessment Purification->Purity_Assessment Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation TLC TLC Purity_Assessment->TLC HPLC HPLC Purity_Assessment->HPLC Melting_Point Melting Point Purity_Assessment->Melting_Point Final_Confirmation Final Confirmation of Structure and Purity Purity_Assessment->Final_Confirmation NMR ¹H & ¹³C NMR Structural_Elucidation->NMR FTIR FT-IR Structural_Elucidation->FTIR MS Mass Spectrometry Structural_Elucidation->MS Structural_Elucidation->Final_Confirmation

Sources

Foundational

An In-depth Technical Guide to the Potential Mechanism of Action of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract The quinazoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[1][2]...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive analysis of the potential mechanism of action of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride. Due to a lack of direct studies on this specific molecule, this guide synthesizes evidence from structurally related compounds to propose putative biological targets and signaling pathways. We will delve into the known anti-inflammatory and cytotoxic effects of similar 2-methylsulfanyl-quinazoline derivatives, offering a scientifically grounded framework for future research and drug development endeavors.

Introduction: The Quinazoline Scaffold - A Privileged Structure in Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a prominent heterocyclic scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][3] The versatility of the quinazoline core allows for substitutions at various positions, leading to a diverse chemical space and a broad array of pharmacological profiles. Several quinazoline-based drugs have successfully entered the market, validating the therapeutic potential of this structural motif.[3]

The subject of this guide, 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride, features a methylsulfanyl group at the 2-position, a modification known to influence biological activity in related heterocyclic systems. This guide aims to provide a detailed exploration of its potential mechanism of action by examining the established pharmacology of analogous compounds.

Putative Mechanisms of Action Based on Structurally Related Compounds

Anti-inflammatory Activity: Inhibition of Key Inflammatory Mediators

A significant body of research points to the anti-inflammatory potential of 2-methylsulfanyl-quinazoline derivatives. Studies on a series of 2-methylsulfanyl-[4][5][6]triazolo[1,5-a]quinazolines have demonstrated their ability to modulate key inflammatory pathways.[4][5][7]

Key Findings:

  • Inhibition of Nitric Oxide (NO) Production: Several 2-methylsulfanyl-triazoloquinazoline derivatives have been shown to strongly inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[5][7]

  • Suppression of Pro-inflammatory Cytokines: These compounds also exhibit potent inhibitory effects on the secretion of tumor necrosis factor-α (TNF-α), a critical cytokine in the inflammatory cascade.[5][7]

  • Reduction of Prostaglandin E2 (PGE2) Levels: A significant decrease in the production of prostaglandin E2, a key mediator of pain and inflammation, has been observed following treatment with these derivatives.[5][7]

Proposed Mechanism: The collective inhibition of NO, TNF-α, and PGE2 suggests that 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride may exert its anti-inflammatory effects by targeting upstream signaling pathways that regulate the expression of these mediators. This could involve the modulation of transcription factors such as NF-κB or the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

G cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Signaling TLR4->NFkB Activates iNOS iNOS NFkB->iNOS Induces COX2 COX-2 NFkB->COX2 Induces TNFa TNF-α NFkB->TNFa Induces NO Nitric Oxide (NO) iNOS->NO Produces PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Produces Compound 2-(Methylsulfanyl)- 1,4-dihydroquinazoline hydrochloride (Proposed) Compound->NFkB Inhibits (Putative) caption Proposed Anti-inflammatory Mechanism.

Figure 1: A diagram illustrating the putative anti-inflammatory mechanism of action.

Cytotoxic and Anticancer Potential

The quinazoline scaffold is a well-established pharmacophore in the design of anticancer agents.[8][9] Various derivatives have shown potent cytotoxic effects against a range of cancer cell lines.

Key Findings from Related Compounds:

  • Cytotoxicity Against Cancer Cell Lines: Certain 2-methylsulfanyl-[4][5][6]triazolo[1,5-a]quinazoline derivatives have demonstrated significant cytotoxic effects against hepatocellular carcinoma (HepG2) and colon carcinoma (HCT-116) cells.[5][7]

  • Enzyme Inhibition: Docking studies of other quinazoline derivatives suggest potential inhibition of key enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase (DHFR).[8]

Proposed Mechanism: Based on these findings, 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride could potentially exert anticancer effects through several mechanisms:

  • Induction of Apoptosis: The observed cytotoxicity in related compounds suggests the ability to trigger programmed cell death in cancer cells.

  • Enzyme Inhibition: It may act as an inhibitor of enzymes crucial for nucleotide synthesis and cell proliferation, such as DHFR or thymidylate synthase.

G cluster_pathway Cancer Cell Proliferation Pathways Proliferation Cell Proliferation & Survival Apoptosis Apoptosis Apoptosis->Proliferation Inhibits DHFR DHFR Nucleotide Nucleotide Synthesis DHFR->Nucleotide TS Thymidylate Synthase TS->Nucleotide Nucleotide->Proliferation Compound 2-(Methylsulfanyl)- 1,4-dihydroquinazoline hydrochloride (Proposed) Compound->Apoptosis Induces (Putative) Compound->DHFR Inhibits (Putative) Compound->TS Inhibits (Putative) caption Potential Anticancer Mechanisms.

Figure 2: A diagram illustrating potential anticancer mechanisms of action.

Experimental Protocols for Mechanism of Action Studies

To elucidate the precise mechanism of action of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride, a series of well-defined experimental workflows are necessary.

In Vitro Anti-inflammatory Assays

Objective: To determine the effect of the compound on the production of key inflammatory mediators.

Protocol:

  • Cell Culture: Culture murine macrophage cell line RAW 264.7 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Viability Assay: Perform an MTT assay to determine the non-toxic concentration range of the compound.

  • LPS Stimulation: Seed RAW 264.7 cells in 96-well plates. Pre-treat cells with various concentrations of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Cytokine and Prostaglandin Measurement: Quantify the levels of TNF-α and PGE2 in the culture supernatants using commercially available ELISA kits.

  • Data Analysis: Calculate the IC50 values for the inhibition of NO, TNF-α, and PGE2 production.

In Vitro Anticancer Assays

Objective: To evaluate the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

Protocol:

  • Cell Lines: Select a panel of human cancer cell lines (e.g., HepG2, HCT-116, MCF-7).

  • Cell Proliferation Assay (MTT or SRB):

    • Seed cells in 96-well plates and allow them to attach overnight.

    • Treat cells with a range of concentrations of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride for 48-72 hours.

    • Assess cell viability using MTT or SRB assay.

    • Calculate the IC50 value for each cell line.

  • Apoptosis Assay (Annexin V/PI Staining):

    • Treat cancer cells with the compound at its IC50 concentration for 24 hours.

    • Stain cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the cell population by flow cytometry to quantify early and late apoptotic cells.

  • Enzyme Inhibition Assays:

    • Perform in vitro enzyme inhibition assays for key targets like dihydrofolate reductase (DHFR) and thymidylate synthase using purified enzymes and appropriate substrates.

    • Determine the IC50 of the compound against these enzymes.

Summary of Quantitative Data from Related Compounds

The following table summarizes the reported cytotoxic activities of some 2-methylsulfanyl-[4][5][6]triazolo[1,5-a]quinazoline derivatives, which can serve as a benchmark for future studies on 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride.

Compound IDCell LineIC50 (µg/mL)Reference
13 Hep-G29.34[5]
13 HCT-11611.51[5]
17 Hep-G219.22[5]
17 HCT-11617.39[5]

Table 1: Cytotoxic activity of selected 2-methylsulfanyl-triazoloquinazoline derivatives.

Conclusion and Future Directions

While direct evidence for the mechanism of action of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride is currently lacking, the extensive research on structurally related quinazoline derivatives provides a strong foundation for hypothesizing its biological activities. The available data strongly suggest that this compound is likely to possess anti-inflammatory and potentially cytotoxic properties.

Future research should focus on validating these putative mechanisms through rigorous in vitro and in vivo studies as outlined in this guide. Elucidating the precise molecular targets and signaling pathways will be crucial for understanding the full therapeutic potential of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride and for guiding its further development as a potential therapeutic agent.

References

  • Al-Salahi, R., et al. (2013). Cytotoxicity and Anti-Inflammatory Activity of Methylsulfanyl-Triazoloquinazolines. Molecules, 18(2), 1434-1446. [Link]

  • Gamal-Eldeen, A. M., et al. (2013). Cytotoxicity and Anti-Inflammatory Activity of Methylsulfanyl-triazoloquinazolines. PMC. [Link]

  • Osarumwense, P. O. (2023). Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2- methylsulfanyl-3Hquinazolin-4-one (4) and 3-(3-methoxyphenyl)- 2- thioxo-2,3-dihydro1H-quinazolin-4-one (3) Via N-(3- methoxyphenyl)- methyl dithiocarbamic acid (2). Medires Publishing. [Link]

  • IntechOpen. (2020). Biological Activity of Quinazolinones. [Link]

  • Sang, Z., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]

  • Pattan, S., et al. (2021). Chemistry and activity of quinazoline moiety: A systematic review study. Research J. Pharm. and Tech., 14(10), 5575-5580. [https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2021/10/31/10.52711 0974−360X.2021.00971.pdf](https://rjptonline.org/HTMLP​apers/Research 0974-360X.2021.00971.pdf)
  • Al-Salahi, R. A., et al. (2013). Cytotoxicity and anti-inflammatory activity of methylsulfanyl-triazoloquinazolines. PubMed. [Link]

  • Helali, A., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Scirp.org. [Link]

  • El-Sayed, N., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]

Sources

Exploratory

biological activity of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride

An In-depth Technical Guide on the Biological Activity of 2-(Methylsulfanyl)quinazoline Derivatives Authored by: A Senior Application Scientist Foreword: Navigating the Landscape of Quinazoline Chemistry The quinazoline...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Biological Activity of 2-(Methylsulfanyl)quinazoline Derivatives

Authored by: A Senior Application Scientist

Foreword: Navigating the Landscape of Quinazoline Chemistry

The quinazoline scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure in the design of a multitude of biologically active agents.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This guide focuses on a specific subset of this versatile class: 2-(methylsulfanyl)quinazoline derivatives. While direct and extensive research on 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride is not widely available in the public domain, this document synthesizes the existing knowledge on structurally related compounds to provide a comprehensive overview of their biological potential. We will delve into the mechanistic underpinnings of their activity, supported by in vitro and in vivo data, to offer a forward-looking perspective for researchers, scientists, and drug development professionals.

The Quinazoline Core: A Platform for Diverse Biological Activity

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, provides a rigid and versatile framework for molecular design.[5] The strategic placement of various substituents at the 2, 4, and other positions of the quinazoline nucleus has led to the development of numerous compounds with significant therapeutic applications.[4] The introduction of a methylsulfanyl (-SCH3) group at the 2-position, in particular, has been shown to modulate the biological activity of the parent quinazoline scaffold, leading to compounds with interesting cytotoxic and anti-inflammatory profiles.[6][7]

Anticancer Activity: Targeting Key Cellular Pathways

Several studies have highlighted the potential of 2-(methylsulfanyl)quinazoline derivatives as anticancer agents. The primary mechanism of action appears to be multifactorial, involving the inhibition of critical enzymes and the induction of apoptosis.

Inhibition of Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS)

Some quinazoline derivatives have been shown to exert their anticancer effects through the inhibition of dihydrofolate reductase (DHFR) and thymidylate synthase (TS).[3] These enzymes are crucial for the synthesis of nucleotides, and their inhibition leads to the disruption of DNA replication and cell death. Docking studies have suggested that certain 2-substituted quinazoline derivatives can bind to the active sites of both DHFR and TS, with a potential preference for DHFR.[3]

Cytotoxicity Against Cancer Cell Lines

In vitro studies have demonstrated the cytotoxic effects of 2-methylsulfanyl-triazoloquinazoline derivatives against various cancer cell lines.[6][7] For instance, certain derivatives have shown significant activity against hepatocellular carcinoma (Hep-G2) and colon carcinoma (HCT-116) cells.[6] The presence of specific substituents on the quinazoline core, in addition to the 2-methylsulfanyl group, appears to play a crucial role in determining the potency and selectivity of these compounds.[6]

Table 1: In Vitro Cytotoxicity of Selected 2-Methylsulfanyl-triazoloquinazoline Derivatives
CompoundCell LineIC50 (µg/mL)Reference
Compound 13 Hep-G29.34[6]
HCT-11611.51[6]
Compound 17 Hep-G219.22[6]
HCT-11617.39[6]

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells.

Experimental Protocol: MTT Assay for Cytotoxicity

A standard method to assess the cytotoxic activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., Hep-G2, HCT-116) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 2-(methylsulfanyl)quinazoline derivative and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow cluster_setup Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add test compound incubation_24h->add_compound incubation_48h Incubate for 48h add_compound->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_dmso Add DMSO incubation_4h->add_dmso read_absorbance Read absorbance at 570nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Anti-inflammatory Activity: Modulation of Inflammatory Mediators

Chronic inflammation is a key factor in the development of various diseases, including cancer. Certain 2-methylsulfanyl-triazoloquinazoline derivatives have demonstrated potent anti-inflammatory properties.[6][7]

Inhibition of Nitric Oxide (NO) Production

In lipopolysaccharide (LPS)-stimulated macrophages, some derivatives have been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator.[6] The inhibitory effect of some compounds was found to be even greater than that of the standard anti-inflammatory drug, dexamethasone.[6]

Reduction of Pro-inflammatory Cytokines

The anti-inflammatory effects of these compounds also extend to the modulation of pro-inflammatory cytokines. Studies have shown that they can inhibit the secretion of tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2) in LPS-stimulated macrophages.[6]

Table 2: Anti-inflammatory Activity of Selected 2-Methylsulfanyl-triazoloquinazoline Derivatives
CompoundNO Inhibition (%)TNF-α Inhibition (%)PGE2 Inhibition (%)Reference
Compound 3 PotentSignificantSignificant[6]
Compound 6 PotentSignificantSignificant[6]
Compound 7 PotentSignificantSignificant[6]
Compound 8 PotentSignificantSignificant[6]
Compound 25 PotentSignificantSignificant[6]

Inhibition percentages are relative to LPS-stimulated control cells.

Signaling Pathway: LPS-Induced Inflammatory Response

The anti-inflammatory mechanism of these compounds likely involves the interruption of the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by LPS.

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Phosphorylates IκB (NF-κB released) Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (NO, TNF-α, PGE2) Nucleus->Inflammatory_Genes Activates transcription of Quinazoline_Derivative 2-(Methylsulfanyl)quinazoline Derivative Quinazoline_Derivative->IKK Inhibits Quinazoline_Derivative->NFkB Inhibits

Caption: Simplified LPS-induced inflammatory signaling pathway and potential points of inhibition by 2-(methylsulfanyl)quinazoline derivatives.

Histamine H4 Receptor Inverse Agonism

Derivatives of 2-(methylthio)quinazolin-4(3H)-one have been investigated as inverse agonists of the histamine H4 receptor (H4R).[8] The H4R is primarily expressed on cells of the immune system and is involved in inflammatory and allergic responses. Inverse agonists of H4R have therapeutic potential for treating conditions like asthma and allergic rhinitis. Structure-activity relationship (SAR) studies have shown that substitutions on the quinazoline ring can significantly impact the affinity and efficacy of these compounds at the H4R.[8]

Synthesis and Future Directions

The synthesis of 2-(methylsulfanyl)quinazoline derivatives can be achieved through various established chemical routes.[9][10] A common method involves the reaction of the corresponding 2-mercaptoquinazoline with a methylating agent.

The promising biological activities of 2-(methylsulfanyl)quinazoline derivatives warrant further investigation. Future research should focus on:

  • Lead Optimization: Synthesizing and screening a larger library of derivatives to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Evaluating the efficacy and safety of lead compounds in animal models of cancer and inflammatory diseases.

  • Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways modulated by these compounds.

Conclusion

While the specific compound 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride remains to be extensively studied, the broader class of 2-(methylsulfanyl)quinazoline derivatives presents a promising area for drug discovery. Their demonstrated anticancer and anti-inflammatory activities, coupled with their potential as histamine H4 receptor inverse agonists, highlight the versatility of the quinazoline scaffold. This guide provides a foundational understanding of their biological activities and a framework for future research aimed at translating these promising preclinical findings into novel therapeutic agents.

References
  • Helali, A., Sarg, M., Koraa, M., & El-Zoghbi, M. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4, 12-37. [Link]

  • Al-Salahi, R., Gamal-Eldeen, A. M., Alanazi, A. M., Al-Omar, M. A., Marzouk, M. A., & Fouda, M. M. G. (2013). Cytotoxicity and anti-inflammatory activity of methylsulfanyl-triazoloquinazolines. Molecules (Basel, Switzerland), 18(2), 1434–1446. [Link]

  • de Esch, I. J. P., Thurmond, R. L., Jongejan, A., & Leurs, R. (2008). Discovery of Quinazolines as Histamine H4 Receptor Inverse Agonists Using a Scaffold Hopping Approach. Journal of Medicinal Chemistry, 51(24), 7647–7651. [Link]

  • Jain, S. V., & Patel, P. R. (2012). Quinazoline derivatives & pharmacological activities: a review. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 7-13. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2022). The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study. Molecules, 27(3), 963. [Link]

  • Lu, J., Cao, X., Zhang, C., & Wu, Z. (2024). Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. Bioorganic Chemistry, 145, 107297. [Link]

  • Al-Salahi, R., Gamal-Eldeen, A. M., Alanazi, A. M., Al-Omar, M. A., Marzouk, M. A., & Fouda, M. M. G. (2013). Cytotoxicity and anti-inflammatory activity of methylsulfanyl-triazoloquinazolines. Molecules (Basel, Switzerland), 18(2), 1434–1446. [Link]

  • Khan, I., & Ibrar, A. (2019). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 9(43), 25132–25154. [Link]

  • Alshammari, M. B., Al-Salahi, R., Al-Omar, M. A., & El-Emam, A. A. (2015). Crystal structure of 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o1101–o1102. [Link]

  • Koci, J., Mikesova, M., & Slapetova, T. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences, 22(21), 11883. [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. (2013). Antimicrobial activity of newly synthesized methylsulfanyl-triazoloquinazoline derivatives. Research on Chemical Intermediates, 39(8), 3739-3748. [Link]

  • Sharma, P., & Kumar, A. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives. Current Organic Synthesis, 17(6), 444-463. [Link]

  • Tejasri, A., & Maheshwari, P. (2023). Therapeutic Potential of Quinazoline Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 27(3), 663-676. [Link]

  • Krutošíková, A., & Slaninová, J. (2003). Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles. Collection of Czechoslovak Chemical Communications, 68(11), 2115-2130. [Link]

  • Ali, I., & Wani, W. A. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 30(3), 543. [Link]

  • El-Sayed, M. A. A. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. [Link]

  • Priyanka, P., Kumar, S., & Singh, R. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific Pharmaceutical Sciences, 9(2), 58-69. [Link]

  • Georgiyants, V. A., Perekhoda, L. O., & Yeromina, H. O. (2019). Synthesis, in vivo and in silico anticonvulsant activity studies of new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide. European Journal of Medicinal Chemistry, 180, 564-577. [Link]

Sources

Foundational

2-(Methylsulfanyl)-1,4-dihydroquinazoline Hydrochloride: Structural Analogues, Derivatives, and Applications in Medicinal Chemistry

Executive Summary The 1,4-dihydroquinazoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in agents designed to target complex oncological and inflammatory pathways. Among its functi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-dihydroquinazoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in agents designed to target complex oncological and inflammatory pathways. Among its functionalized precursors, 2-(methylsulfanyl)-1,4-dihydroquinazoline hydrochloride (CAS: 1211342-26-5) serves as a highly versatile, linchpin intermediate. This technical whitepaper explores the mechanistic rationale behind utilizing this specific thioether derivative, details causality-driven protocols for generating structural analogues, and maps the biological efficacy of the resulting compounds.

Chemical Profile & Mechanistic Rationale

The Strategic Choice of the Methylsulfanyl Group

In the synthesis of diverse 2-substituted quinazolines, the C2 position must be highly electrophilic. The methylsulfanyl (methylthio) group is strategically chosen over standard halogens (like chlorine) for two reasons:

  • Polarizability: The large electron cloud of the sulfur atom stabilizes the transition state during Nucleophilic Aromatic Substitution (SNAr), lowering the activation energy barrier.

  • Chemoselectivity in Cross-Coupling: The C–S bond is uniquely susceptible to activation by thiophilic transition metals (such as Copper and Palladium), allowing for orthogonal Liebeskind-Srogl cross-coupling without interfering with other halogenated sites on the aromatic ring .

The Role of the Hydrochloride Salt

The compound is isolated and stored as a hydrochloride salt rather than a free base. This is a deliberate design choice:

  • Oxidative Stability: The free base of 1,4-dihydroquinazoline is prone to spontaneous air oxidation, aromatizing into the fully conjugated quinazoline. Protonation of the ring nitrogen significantly raises the oxidation potential, ensuring bench stability.

  • Solubility Dynamics: The salt form exhibits superior solubility in polar aprotic solvents (e.g., DMF, DMSO) used in the initial stages of derivatization.

Derivatization Workflows & Structural Analogues

The structural evolution of 2-(methylsulfanyl)-1,4-dihydroquinazoline typically follows two primary synthetic divergent pathways: SNAr for amine derivatives and desulfitative cross-coupling for aryl/alkyl derivatives.

SyntheticWorkflow A 2-(Methylsulfanyl)- 1,4-dihydroquinazoline HCl B SNAr Reaction (Amines) A->B DIPEA, Heat C Liebeskind-Srogl Coupling A->C Pd(0), CuTC, Ar-B(OH)2 D 2-Amino Derivatives B->D E 2-Aryl Derivatives C->E

Caption: Synthetic pathways for derivatizing 2-(methylsulfanyl)-1,4-dihydroquinazoline.

Quantitative Derivatization Data

To guide synthetic planning, the following table summarizes the expected quantitative outcomes and primary biological targets of the resulting structural analogues.

Derivative TypeReaction PathwayKey Reagents & CatalystsTypical Yield (%)Primary Biological Target
2-Amino analogues SNArPrimary/Secondary Amine, DIPEA, EtOH, 80°C75 - 90%MELK / Kinases
2-Aryl analogues Liebeskind-SroglAr-B(OH)₂, Pd(PPh₃)₄, CuTC, THF, 65°C60 - 85%Cdc25 / MKK7
2-Alkyl analogues Ni-Catalyzed AlkylationAlkyl-Br, NiCl₂, dppf, Zn50 - 70%Phenotypic / Orphan Receptors

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal quality control checkpoints.

Protocol A: Synthesis of 2-Amino-1,4-dihydroquinazolines via SNAr

Objective: Replace the methylsulfanyl group with a primary or secondary amine to generate kinase-targeting pharmacophores.

  • Neutralization (Causality): Suspend 2-(methylsulfanyl)-1,4-dihydroquinazoline hydrochloride (1.0 eq) in absolute ethanol. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Why? The free base form of the quinazoline must be generated in situ to expose the electrophilic C2 carbon. Failing to neutralize the HCl will result in the amine nucleophile acting merely as a base, forming an unreactive salt and halting the reaction.

  • Nucleophilic Attack: Add the desired amine (1.2 eq) and heat the mixture to 80°C under a nitrogen atmosphere for 6–8 hours.

    • Why? Heat is required to overcome the activation energy barrier of the tetrahedral intermediate formed during the addition-elimination sequence.

  • Validation Loop (Self-Correction): Monitor the reaction via TLC (UV 254 nm). The protocol is self-validating when LC-MS confirms the mass shift (loss of -SMe [47 Da] and addition of the amine mass). Crucially, ¹H NMR of the crude mixture must show the complete disappearance of the characteristic S-CH₃ singlet at ~2.55 ppm , confirming total conversion.

Protocol B: Synthesis of 2-Aryl-1,4-dihydroquinazolines via Liebeskind-Srogl Coupling

Objective: Forge a C–C bond at the C2 position using arylboronic acids .

  • Catalyst Assembly: In a rigorously degassed Schlenk flask, combine the quinazoline thioether (1.0 eq), arylboronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%), and Copper(I) thiophene-2-carboxylate (CuTC) (1.5 eq) in anhydrous THF.

    • Why CuTC? CuTC acts as a thiophilic Lewis acid. Copper coordinates to the sulfur atom, highly polarizing the C–S bond to facilitate oxidative addition by Pd(0). Simultaneously, CuTC acts as a scavenger for the departing methylthiolate, preventing it from poisoning the palladium catalyst.

  • Transmetalation & Reductive Elimination: Heat the mixture to 65°C for 12 hours.

  • Validation Loop: Quench with aqueous NH₄Cl to remove copper salts. The success of the transmetalation step is validated by the absence of homocoupled boronic acid byproducts (biaryls) in the HPLC trace, ensuring the catalytic cycle favored cross-coupling over oxidative dimerization.

Biological Applications: Kinase Inhibition

Derivatives of 1,4-dihydroquinazoline have shown profound efficacy in oncology, specifically as inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK) and Mitogen-Activated Protein Kinase Kinase 7 (MKK7) . The nitrogen-rich core mimics the adenine ring of ATP, allowing these analogues to competitively bind to the ATP-binding pocket of these kinases.

SignalingPathway Stimulus Cellular Stress Kinase MELK / MKK7 Kinases Stimulus->Kinase Target Downstream Targets (e.g., JNK) Kinase->Target Phosphorylation Inhibitor Quinazoline Derivatives Inhibitor->Kinase Competitive Inhibition Outcome Tumor Proliferation Arrest Target->Outcome Pathway Blocked

Caption: Mechanism of action for quinazoline-based kinase inhibitors in tumor cells.

By utilizing 2-(methylsulfanyl)-1,4-dihydroquinazoline hydrochloride as a foundational building block, medicinal chemists can rapidly generate libraries of targeted therapeutics, fine-tuning the C2 substituents to maximize hydrogen bonding within specific kinase hinge regions.

References

  • Title: Design, synthesis, and biological evaluation of pyridine-quinazoline-oxadiazole hybrids as novel MELK inhibitors Source: Taylor & Francis URL: [Link]

  • Title: Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones that inhibit MKK7 and Cdc25 Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Ni-Catalyzed Reductive Liebeskind–Srogl Alkylation of Heterocycles Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

  • Title: Recent Advances in Palladium-Catalyzed Isocyanide Insertions Source: PubMed Central (PMC) / NIH URL: [Link]

Exploratory

In Vitro Evaluation of 2-(Methylsulfanyl)-1,4-dihydroquinazoline Hydrochloride: A Technical Guide for Beta-Lactamase Inhibitor Profiling

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous development of novel beta-lactamase inhibitors (BLIs). The compound 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous development of novel beta-lactamase inhibitors (BLIs). The compound 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride serves as a highly versatile biochemical scaffold and intermediate in the synthesis of next-generation BLIs 1. By targeting both serine and metallo-beta-lactamases 2, derivatives of this quinazoline core restore the bactericidal efficacy of primary beta-lactam antibiotics.

This whitepaper outlines a self-validating, causality-driven in vitro evaluation pipeline for this compound and its derivatives, moving from isolated enzymatic profiling to phenotypic synergy assays.

Mechanistic Rationale & Pathway Dynamics

To evaluate 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride effectively, one must first understand its intended biochemical intervention. Bacteria expressing beta-lactamases hydrolyze the amide bond of the beta-lactam ring, rendering antibiotics like meropenem or ceftazidime inert. The quinazoline scaffold acts as a competitive or irreversible inhibitor, occupying the enzyme's active site and shielding the primary antibiotic from degradation.

Mechanism BL Beta-Lactam Antibiotic Enz Beta-Lactamase Enzyme BL->Enz Hydrolysis Surv Intact Antibiotic (Bactericidal) BL->Surv Protection Deg Degraded Antibiotic Enz->Deg Inh 2-(Methylsulfanyl)-1,4- dihydroquinazoline HCl Inh->Enz Inhibition

Caption: Mechanism of Beta-Lactamase Inhibition by the Quinazoline Scaffold.

Phase I: Enzymatic Profiling (Biochemical Assays)

Causality of Experimental Design

To isolate the compound's direct effect on the enzyme (independent of bacterial membrane permeability or efflux pumps), we utilize a cell-free biochemical assay. Nitrocefin , a chromogenic cephalosporin, is the substrate of choice 3. When its beta-lactam ring is hydrolyzed by a beta-lactamase, Nitrocefin undergoes a distinct spectral shift from yellow ( λmax​ 380 nm) to red ( λmax​ 486 nm). This allows for real-time kinetic monitoring of enzyme velocity ( V0​ ) and precise calculation of the half-maximal inhibitory concentration ( IC50​ ).

Self-Validating Protocol: Nitrocefin Hydrolysis Assay
  • Reagent Preparation: Dissolve 2-(Methylsulfanyl)-1,4-dihydroquinazoline HCl in 100% DMSO to a 10 mM stock. Prepare a 10-point, 3-fold serial dilution in assay buffer (50 mM HEPES, pH 7.5, 0.01% Triton X-100 to prevent aggregation).

  • Enzyme Incubation: Add 10 µL of the diluted compound to 40 µL of purified beta-lactamase enzyme (e.g., KPC-2 or NDM-1 at 0.5 nM final concentration) in a 96-well clear-bottom microplate. Incubate at 25°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add 50 µL of Nitrocefin working solution (final concentration 100 µM).

  • Kinetic Readout: Immediately monitor absorbance at 486 nm every 30 seconds for 15 minutes using a microplate reader.

  • Data Extraction: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Fit the dose-response data using a four-parameter logistic (4PL) regression to determine the IC50​ .

Self-Validation Checkpoint: The assay is considered valid only if the positive control (Tazobactam for serine beta-lactamases) yields an IC50​ within 0.5 logs of its historical baseline, and the plate's Z'-factor (calculated from DMSO vehicle vs. no-enzyme controls) is strictly >0.6 .

Phase II: Phenotypic Synergy Evaluation (Checkerboard Assay)

Causality of Experimental Design

An inhibitor with excellent cell-free potency is useless if it cannot penetrate the bacterial outer membrane or is rapidly extruded by efflux pumps. The Checkerboard Assay evaluates the compound phenotypically by calculating the Fractional Inhibitory Concentration Index (FICI) 4. A FICI ≤0.5 mathematically proves synergy, demonstrating that the quinazoline derivative successfully rescues the primary antibiotic's activity in a live bacterial culture.

Self-Validating Protocol: Checkerboard Synergy Assay
  • Inoculum Preparation: Grow the target AMR strain (e.g., Klebsiella pneumoniae expressing KPC-2) in cation-adjusted Mueller-Hinton broth (CAMHB) to an OD600​ of 0.1. Dilute to a final assay inoculum of 5×105 CFU/mL.

  • Matrix Plating: In a 96-well plate, dispense serial dilutions of the primary antibiotic (e.g., Meropenem) along the x-axis (columns 1-10) and the quinazoline inhibitor along the y-axis (rows A-G).

  • Inoculation & Incubation: Add 50 µL of the bacterial inoculum to all wells. Incubate at 37°C for 18-20 hours.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) visually or via OD600​ measurement (defined as ≥90% growth inhibition).

  • FICI Calculation: FICI=MICAntibiotic_alone​MICAntibiotic_in_combo​​+MICInhibitor_alone​MICInhibitor_in_combo​​

Self-Validation Checkpoint: The assay is valid if the MIC of the primary antibiotic against a susceptible quality control strain (e.g., E. coli ATCC 25922) falls within standard Clinical and Laboratory Standards Institute (CLSI) acceptable ranges.

Phase III: Cytotoxicity & Selectivity

To ensure the compound acts specifically on bacterial targets rather than causing broad membrane disruption, mammalian cytotoxicity must be evaluated. Standard MTT assays using HepG2 (hepatotoxicity model) or HEK293 (nephrotoxicity model) cell lines are employed to determine the CC50​ (concentration causing 50% cell death). A viable lead must demonstrate a high Selectivity Index ( SI=CC50​/IC50​ ).

Workflow Step1 1. Compound Preparation (DMSO Stock & Serial Dilution) Step2 2. Enzymatic Profiling (Nitrocefin Hydrolysis Assay) Step1->Step2 QC Pass Step3 3. Synergy MIC Assay (Checkerboard with Beta-Lactams) Step2->Step3 IC50 < 1 µM Step4 4. Mammalian Cytotoxicity (HepG2 MTT Assay) Step3->Step4 FICI ≤ 0.5 Step5 5. Lead Optimization Decision Matrix Step4->Step5 CC50 > 100 µM

Caption: Step-by-step in vitro evaluation workflow for beta-lactamase inhibitors.

Quantitative Data Synthesis

Below is a standardized data presentation matrix used to summarize the in vitro profiling of 2-(Methylsulfanyl)-1,4-dihydroquinazoline derivatives. Structuring data in this format allows medicinal chemists to rapidly identify structure-activity relationships (SAR).

Compound IDTarget EnzymeBiochemical IC50​ (µM)Meropenem MIC Alone (µg/mL)Meropenem MIC + Inhibitor (µg/mL)*FICI ScoreHepG2 CC50​ (µM)Selectivity Index
Quinazoline-Core KPC-212.4564.032.00.55> 200> 16
Derivative A KPC-20.8564.04.00.12> 200> 235
Derivative B NDM-13.10128.016.00.25150.548
Tazobactam (Ctrl) KPC-20.0464.01.00.03> 500> 12,500

*Note: Inhibitor tested at a fixed concentration of 4 µg/mL during MIC rescue assays.

References

  • US20140194386A1 - Beta-lactamase inhibitors. Google Patents.
  • Bush, K. and G. A. Jacoby. 2010. An updated functional classification of beta-lactamases. Antimicrob. Agents Chemother. 54: 969-976.
  • TOKU-E Nitrocefin Beta-lactamase Detection Protocol. TOKU-E.
  • Antimicrobial Synergy Testing/Checkerboard Assay - Antiviral. Creative Diagnostics.

Sources

Foundational

2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride: A Technical Guide to Its Potential as a Kinase Inhibitor

Abstract The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, with numerous derivatives approved as potent kinase inhibitors. This technical guide explores the potential of 2-(Methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, with numerous derivatives approved as potent kinase inhibitors. This technical guide explores the potential of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride as a novel kinase inhibitor. We delve into the chemical rationale for its synthesis, its putative mechanism of action against key oncogenic kinases, and provide a comprehensive roadmap for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and advancement of next-generation targeted therapies.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline ring system, an aromatic heterocyclic compound composed of a benzene ring fused to a pyrimidine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its rigid structure and ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases have made it a highly successful framework for the design of potent and selective kinase inhibitors.[3][4] Several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, feature the quinazoline core and have revolutionized the treatment of various cancers by targeting receptor tyrosine kinases like EGFR and HER2.[4][5]

The diverse biological activities of quinazoline derivatives extend beyond anticancer properties to include anti-inflammatory, antimicrobial, and analgesic effects.[2][6][7] This versatility underscores the chemical tractability of the quinazoline nucleus for the development of targeted therapeutic agents.

The Scientific Rationale for Investigating 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride

The introduction of a methylsulfanyl (-SCH3) group at the 2-position of the quinazoline ring is a strategic modification intended to enhance the molecule's interaction with the kinase active site. The sulfur atom can act as a hydrogen bond acceptor and its lipophilic methyl group can engage in van der Waals interactions within hydrophobic pockets of the ATP-binding cleft.

The 1,4-dihydro state of the quinazoline ring introduces a non-aromatic, more flexible conformation compared to its fully oxidized counterpart. This added conformational flexibility may allow for an induced-fit binding to the kinase target, potentially leading to enhanced affinity and selectivity. The hydrochloride salt form is primarily utilized to improve the compound's solubility and bioavailability for in vitro and in vivo studies.

Synthesis and Characterization

While the direct synthesis of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride is not extensively detailed in the available literature, its synthesis can be logically extrapolated from established methods for related quinazoline derivatives. A plausible synthetic route would involve the cyclocondensation of an appropriate anthranilic acid derivative with a thiourea equivalent, followed by S-methylation.

A general synthetic approach is outlined below:

Scheme 1: Proposed Synthesis of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride

G Anthranilamide Anthranilamide Intermediate1 2-Thioxo-1,2,3,4-tetrahydroquinazolin-4-one Anthranilamide->Intermediate1 1. CS2, Base CS2 Carbon Disulfide Base Base (e.g., KOH) Product 2-(Methylsulfanyl)-1,4-dihydroquinazolin-4-one Intermediate1->Product 2. Methyl Iodide MethylIodide Methyl Iodide FinalProduct 2-(Methylsulfanyl)-1,4-dihydroquinazoline Product->FinalProduct 3. Reduction Reduction Reduction (e.g., LiAlH4) Salt 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride FinalProduct->Salt 4. HCl HCl HCl G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Mechanism of Action & Selectivity A Broad-Panel Kinase Screen (e.g., KinomeScan™) B Biochemical IC50 Determination for Hit Kinases A->B C Cellular Target Engagement Assay (e.g., NanoBRET™) B->C D Cellular Phosphorylation Assay (Western Blot / ELISA) C->D E Cell Proliferation / Viability Assays (e.g., MTT, CellTiter-Glo®) D->E F Mechanism of Inhibition Studies (e.g., ATP Competition Assays) E->F G Off-Target Profiling F->G H In Vivo Proof-of-Concept (Xenograft Models) G->H

Caption: A tiered experimental workflow for the preclinical evaluation of a novel kinase inhibitor.

Phase 1: Initial Screening and Hit Identification

The initial phase focuses on identifying the primary kinase targets of the compound.

  • Broad-Panel Kinase Screen: The compound should be screened against a large panel of kinases (e.g., >400) at a fixed concentration (e.g., 1 or 10 µM) to identify potential "hits". [8]This provides an initial landscape of its selectivity profile.

  • Biochemical IC50 Determination: For the identified hits, dose-response assays are performed to determine the half-maximal inhibitory concentration (IC50). This quantitative measure establishes the compound's potency against each purified kinase. [9][10] Table 1: Example Data from Biochemical Kinase Assays

Kinase TargetIC50 (nM)
Kinase A50
Kinase B250
Kinase C>10,000
Phase 2: Assessment of Cellular Activity

Demonstrating that the compound can engage its target and exert a biological effect in a cellular context is a critical next step.

  • Cellular Target Engagement Assays: Techniques like the NanoBRET™ Target Engagement Assay are employed to confirm that the compound can bind to its intended kinase target within intact cells. [8][11]* Cellular Phosphorylation Assays: The functional consequence of target engagement is assessed by measuring the phosphorylation status of the kinase's downstream substrates. [11][12]This can be performed using methods such as Western blotting or ELISA with phospho-specific antibodies.

  • Cell Proliferation and Viability Assays: The anti-proliferative effects of the compound are evaluated in cancer cell lines known to be dependent on the activity of the target kinase. [13][14]Standard assays include MTT and CellTiter-Glo®.

Phase 3: Elucidating the Mechanism of Action and In Vivo Efficacy

The final phase of preclinical evaluation aims to understand how the compound inhibits its target and to demonstrate its potential therapeutic effect in a living organism.

  • Mechanism of Inhibition Studies: Biochemical assays are conducted to determine if the compound is an ATP-competitive, non-competitive, or uncompetitive inhibitor.

  • Off-Target Profiling: Broader screening against other protein families (e.g., GPCRs, ion channels) is performed to identify potential off-target effects that could lead to toxicity.

  • In Vivo Proof-of-Concept: The compound's efficacy is tested in animal models, typically mouse xenograft models where human cancer cells are implanted. [13]Key endpoints include tumor growth inhibition and assessment of target modulation in the tumor tissue.

Detailed Experimental Protocols

Protocol: ADP-Glo™ Kinase Assay (Biochemical IC50 Determination)

This luminescent assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. [15][16] Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP

  • 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride (test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).

  • Add 2 µL of a solution containing the kinase enzyme in reaction buffer.

  • Add 2 µL of a solution containing the kinase substrate and ATP to initiate the reaction.

  • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful method to assess target engagement in live cells by measuring the thermal stabilization of a protein upon ligand binding.

Materials:

  • Cancer cell line expressing the target kinase

  • 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride (test compound)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for Western blotting or ELISA

Procedure:

  • Treat cultured cells with the test compound or vehicle control for a specified time.

  • Harvest and resuspend the cells in PBS.

  • Aliquot the cell suspension and heat each aliquot to a different temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble and precipitated protein fractions by centrifugation.

  • Analyze the amount of soluble target protein in each sample by Western blot or ELISA.

  • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion

2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride represents a promising, yet underexplored, molecule in the landscape of kinase inhibitor research. Its chemical features are rationally designed to interact favorably with the ATP-binding pocket of kinases. The comprehensive preclinical evaluation workflow detailed in this guide provides a robust framework for systematically investigating its potential as a novel targeted therapy. Through rigorous biochemical and cellular characterization, the true therapeutic potential of this compound can be elucidated, potentially leading to the development of a new generation of effective anticancer agents.

References

  • Helali, A., Sarg, M., Koraa, M. and El-Zoghbi, M. (2014) Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4, 12-37. [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Celtarys - Drug Discovery. [Link]

  • Wang, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3884. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 863. [Link]

  • Samy, J. G., et al. (2004). Synthesis, Analgesic, Anti-Inflammatory and Antibacterial Activities of Some Novel 2-methylthio-3-substituted quinazolin-4-(3H)-ones. Biological & Pharmaceutical Bulletin, 27(5), 652-656. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Al-Salahi, R., et al. (2013). Cytotoxicity and Anti-Inflammatory Activity of Methylsulfanyl-triazoloquinazolines. Molecules, 18(2), 1438-1453. [Link]

  • IntechOpen. (2020, January 29). Biological Activity of Quinazolinones. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). [Source not further identified]. [Link]

  • Synthesis of 2-methylsulfanyl-t[1][9][17]riazolo[1,5-a]quinazolin-5-one and its derivatives 1–25. (n.d.). ResearchGate. [Link]

  • Al-Warhi, T., et al. (2023). Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules, 28(14), 5557. [Link]

  • El-Sayed, N. N. E., et al. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 4(19), 18051-18061. [Link]

  • Al-Omary, F. A. M., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals, 17(5), 643. [Link]

  • Biological activities of recent advances in quinazoline. (n.d.). ResearchGate. [Link]

  • Al-Salahi, R., et al. (2013). Cytotoxicity and anti-inflammatory activity of methylsulfanyl-triazoloquinazolines. Molecules, 18(2), 1438-1453. [Link]

  • Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. (n.d.). ChemRxiv. [Link]

  • exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. (n.d.). ResearchGate. [Link]

  • Osarumwense, P. O. (2023). Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2- methylsulfanyl-3Hquinazolin-4-one (4) and 3-(3-methoxyphenyl)- 2- thioxo-2,3-dihydro1H-quinazolin-4-one (3) Via N-(3- methoxyphenyl)- methyl dithiocarbamic acid (2). Medires Publishing. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Liu, Y., et al. (2020). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 25(18), 4242. [Link]

  • Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. (2024, October 17). Eman. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]

Sources

Exploratory

Physicochemical Profiling of 2-(Methylsulfanyl)-1,4-dihydroquinazoline Hydrochloride: Solubility Dynamics and Stability-Indicating Workflows

Executive Summary For researchers and formulation scientists, understanding the physicochemical boundaries of an active pharmaceutical ingredient (API) or key intermediate is the first critical step in drug development....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and formulation scientists, understanding the physicochemical boundaries of an active pharmaceutical ingredient (API) or key intermediate is the first critical step in drug development. 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride presents a unique molecular architecture: a partially saturated bicyclic core (1,4-dihydroquinazoline) paired with a thioether moiety (methylsulfanyl group), formulated as a hydrochloride salt.

This whitepaper provides an in-depth, mechanistic analysis of the solubility and stability profiles of this compound. By moving beyond empirical observations to explain the chemical causality behind its behavior, this guide establishes robust, self-validating protocols for solubility determination and forced degradation in compliance with ICH Q1A(R2) standards[1].

Structural & Chemical Profiling: The Causality of Reactivity

To predict the behavior of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride, we must deconstruct its functional groups:

  • The 1,4-Dihydroquinazoline Core: Unlike fully aromatic quinazolines, the 1,4-dihydro state is partially saturated. There is a strong thermodynamic driving force for this ring system to undergo oxidative dehydrogenation to achieve full aromaticity. Consequently, the molecule is inherently sensitive to oxidative stress.

  • The 2-Methylsulfanyl (Methylthio) Group: Thioethers are classic targets for reactive oxygen species (ROS) and electrophiles. Under oxidative conditions, this group will readily convert to a sulfoxide, and under extreme stress, a sulfone.

  • The Hydrochloride Salt: As a weakly basic compound, the free base form possesses high lipophilicity and poor aqueous solubility. Salt formation with hydrochloric acid protonates the basic nitrogen (likely N1 or N3), significantly enhancing aqueous solubility. However, this introduces the risk of disproportionation —the conversion of the salt back to the insoluble free base when the microenvironmental pH exceeds a critical threshold known as pHmax​ [2][3].

Solubility Dynamics: Thermodynamic & Kinetic Behavior

The solubility of a hydrochloride salt of a weak base is not static; it is heavily dictated by the pH of the dissolution medium and the presence of common ions (chloride).

The Concept of pHmax​ and Disproportionation

The pH-solubility profile of this compound is governed by two distinct regions intersecting at pHmax​ [4]:

  • Below pHmax​ : The solid phase in equilibrium with the solution is the hydrochloride salt. Solubility here is generally high but can be artificially suppressed in gastric media (e.g., 0.1 N HCl) due to the common-ion effect [3].

  • Above pHmax​ : The salt disproportionates, and the solid phase in equilibrium becomes the unprotonated free base. Solubility drops precipitously to the intrinsic solubility ( S0​ ) of the free base[2].

Quantitative Solubility Profile

Note: The following table synthesizes the expected thermodynamic solubility behavior based on the physicochemical principles of dihydroquinazoline HCl salts.

Solvent / MediumpHExpected Solubility RangeLimiting Solid PhaseMechanistic Rationale
Purified Water ~4.5 - 5.5High (> 10 mg/mL)HCl SaltComplete ionization; no common-ion suppression.
0.1 N HCl (SGF) 1.0 - 1.2Moderate (1 - 5 mg/mL)HCl SaltHigh ionization, but solubility is suppressed by the chloride common-ion effect[3].
Phosphate Buffer 6.8 - 7.4Low (< 0.1 mg/mL)Free BasepH > pHmax​ ; rapid disproportionation to the lipophilic free base[4].
Methanol / Ethanol N/AHighHCl SaltFavorable solvation of the polar salt in protic organic solvents.
Dichloromethane N/AVery LowHCl SaltInability of non-polar/aprotic solvents to solvate the ionic lattice.

Stability & Degradation Pathways

Understanding degradation is critical for developing stability-indicating analytical methods. Based on ICH Q1A(R2) guidelines, the compound must be subjected to various stressors to elucidate its breakdown pathways[1][5].

Primary Degradation Mechanisms
  • Auto-Oxidation (Aromatization): Exposure to ambient oxygen or peroxides will drive the 1,4-dihydroquinazoline core to lose two protons and two electrons, forming the fully aromatic 2-(methylsulfanyl)quinazoline.

  • S-Oxidation: The methylsulfanyl group is oxidized to 2-(methylsulfinyl)-1,4-dihydroquinazoline (sulfoxide).

  • Hydrolytic Cleavage: At extreme alkaline pH, the pyrimidine ring may undergo hydrolytic ring-opening, or the methylsulfanyl group may be displaced via nucleophilic aromatic substitution.

Degradation Parent 2-(Methylsulfanyl)-1,4-dihydroquinazoline HCl (Parent API) Ox1 Aromatization (Quinazoline Core) Parent->Ox1 O2 / ROS (Driving force: Aromaticity) Ox2 S-Oxidation (Sulfoxide Derivative) Parent->Ox2 H2O2 / Peroxides Hyd Hydrolytic Cleavage (Ring-opened/Displaced) Parent->Hyd Extreme pH (Acid/Base Stress) Photo Photolytic Degradation (Radical Intermediates) Parent->Photo UV/Vis Light (ICH Q1B)

Fig 1: Primary chemical degradation pathways of 2-(Methylsulfanyl)-1,4-dihydroquinazoline HCl.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a control or a verification mechanism (e.g., mass balance, pH monitoring) to prevent data misinterpretation.

Protocol 1: Equilibrium Solubility & Disproportionation Assessment

Objective: Determine thermodynamic solubility and identify pHmax​ to inform formulation strategy.

  • Preparation: Weigh 50 mg of 2-(Methylsulfanyl)-1,4-dihydroquinazoline HCl into five separate 20 mL glass scintillation vials.

  • Media Addition: Add 5 mL of the following media to the respective vials: Purified Water, 0.1 N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8), and Borate Buffer (pH 9.0).

  • Equilibration: Place vials in a shaking water bath at 37°C ± 0.5°C. Shake at 150 RPM for 24 hours.

  • pH Monitoring (Critical Step): Measure the pH of the suspension at t=1 hr, t=4 hr, and t=24 hr. Causality: A drop in pH in the unbuffered water sample indicates the dissolution of the HCl salt, while a shift in the buffered samples may indicate buffer capacity failure during disproportionation[3].

  • Phase Separation: Centrifuge the suspensions at 10,000 RPM for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. (Discard the first 1 mL to account for filter adsorption).

  • Solid-State Verification: Recover the residual solid from the centrifuge pellet. Dry under vacuum and analyze via X-Ray Powder Diffraction (XRPD) or Raman spectroscopy. Causality: This confirms whether the solid phase at equilibrium is the intact HCl salt or the disproportionated free base[6].

  • Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV against a validated standard curve.

Protocol 2: Forced Degradation (ICH Q1A/Q1B Compliant)

Objective: Generate a 5% to 20% degradation profile to validate stability-indicating analytical methods[1].

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a diluent that ensures complete solubility (e.g., 50:50 Water:Acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 5 mL stock with 5 mL 1.0 N HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 5 mL stock with 5 mL 1.0 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 5 mL stock with 5 mL 3% H2​O2​ . Incubate at room temperature for 6 hours. (Monitor closely, as thioethers oxidize rapidly).

    • Thermal: Expose solid API powder to 80°C in a dry oven for 7 days.

    • Photolysis: Expose solid API and solution to 1.2 million lux hours and 200 Watt hours/m² of UV light per ICH Q1B[7][8].

  • Quenching (Critical Step): Neutralize acid/base samples to ~pH 7.0 immediately after the stress period to halt degradation. Quench oxidative samples with sodium bisulfite.

  • Analysis: Analyze via LC-MS/MS. Calculate Mass Balance (Sum of remaining API + Sum of degradants). A mass balance of 95-105% validates that no volatile or non-UV-absorbing degradants were missed.

Workflow Prep Sample Prep (API in Solution/Solid) Stress Stress Conditions (ICH Q1A) 0.1N HCl 0.1N NaOH 3% H2O2 Heat (60°C) UV Light Prep->Stress Quench Neutralization & Quenching Stress->Quench Analysis LC-MS/MS Analysis Quench->Analysis Data Mass Balance & Pathway Elucidation Analysis->Data

Fig 2: ICH Q1A(R2) compliant forced degradation experimental workflow.

Formulation & Storage Recommendations

Based on the physicochemical profiling, the following parameters are strictly recommended for handling and formulating 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride:

  • Storage Environment: Must be stored in tightly sealed, amber glass or opaque containers to prevent photolytic radical initiation. The headspace should ideally be purged with Nitrogen or Argon to mitigate auto-oxidation of the dihydroquinazoline core.

  • Formulation pH Control: If formulated as an aqueous liquid or lyophilized powder, the microenvironmental pH must be strictly maintained below its pHmax​ using appropriate acidic buffers (e.g., citrate or acetate) to prevent disproportionation into the insoluble free base[4][9].

  • Excipient Compatibility: Avoid excipients with high peroxide values (e.g., certain grades of Povidone or PEGs) as they will rapidly oxidize the methylsulfanyl group to a sulfoxide.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B." ICH Guidelines. Available at: [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical Analysis, 4(3), 159-165. Available at:[Link]

  • Ojala, K., et al. "How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation." European Journal of Pharmaceutical Sciences, Helda - University of Helsinki. Available at:[Link]

  • Gu, C. H., et al. "Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility." Molecular Pharmaceutics, ACS Publications. Available at:[Link]

  • Wang, S., et al. "Integrative Salt Selection and Formulation Optimization: Perspectives of Disproportionation and Microenvironmental pH Modulation." Molecular Pharmaceutics, ACS Publications. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-(Methylsulfanyl)-1,4-dihydroquinazoline Hydrochloride from Anthranilic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Strategic Rationale The synthesis of 2-(methylsulfanyl)-1,4-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

The synthesis of 2-(methylsulfanyl)-1,4-dihydroquinazoline hydrochloride from anthranilic acid is a foundational multi-step sequence that highlights several classic transformations in heterocyclic chemistry. Quinazoline derivatives, particularly 2-substituted 1,4-dihydroquinazolines, are privileged scaffolds in medicinal chemistry, frequently serving as kinase inhibitors, anti-inflammatory agents, and advanced pharmaceutical intermediates [2].

As a Senior Application Scientist, I have designed this protocol to optimize for regioselectivity, yield, and operational safety. Rather than attempting a direct, low-yielding reduction of anthranilic acid to an alcohol followed by challenging amination, this route leverages a highly controlled amide-to-amine reduction. The subsequent annulation with carbon disulfide (CS₂) is a thermodynamically driven cascade that exploits the differential nucleophilicity of aliphatic versus aromatic amines [1]. Finally, the S-methylation step is governed by Hard-Soft Acid-Base (HSAB) principles, ensuring exquisite chemoselectivity.

Mechanistic Pathway & Process Visualization

The synthesis is divided into four primary stages:

  • Activation & Amidation: Conversion of anthranilic acid to 2-aminobenzamide via a methyl ester intermediate.

  • Hydride Reduction: Chemoselective reduction of the primary amide to 2-aminobenzylamine using LiAlH₄.

  • Annulation: Base-catalyzed cyclization of 2-aminobenzylamine with CS₂ to form 1,4-dihydroquinazoline-2-thione.

  • S-Alkylation & Salt Exchange: Chemoselective methylation of the thione followed by counter-ion exchange to yield the final hydrochloride salt.

SyntheticRoute A Anthranilic Acid B Methyl Anthranilate A->B MeOH, H2SO4 Reflux C 2-Aminobenzamide B->C NH3 (aq) RT D 2-Aminobenzylamine C->D LiAlH4, THF Reflux E 1,4-Dihydroquinazoline -2-thione D->E CS2, KOH EtOH, Reflux F 2-(Methylsulfanyl)-1,4- dihydroquinazoline HI E->F MeI, EtOH RT G Target Molecule (HCl Salt) F->G 1. NaOH 2. HCl/Ether

Figure 1: Multi-step synthetic workflow from anthranilic acid to 2-(Methylsulfanyl)-1,4-dihydroquinazoline HCl.

Mechanistic Deep-Dive: The Annulation Step

The conversion of 2-aminobenzylamine to the thione intermediate is a masterclass in regiocontrol. The aliphatic amine (highly nucleophilic) attacks CS₂ to form a dithiocarbamate intermediate. Upon heating, the less nucleophilic aniline nitrogen attacks the thiocarbonyl carbon. The tetrahedral intermediate collapses, expelling hydrogen sulfide (or potassium hydrosulfide) to yield the thermodynamically stable 1,4-dihydroquinazoline-2-thione [1].

AnnulationMechanism N1 2-Aminobenzylamine + CS2 + KOH N2 Potassium Dithiocarbamate Intermediate N1->N2 Base-catalyzed addition N3 Intramolecular Nucleophilic Attack (Aniline Nitrogen on Thiocarbonyl) N2->N3 Heat (Reflux) N4 Tetrahedral Intermediate N3->N4 Ring Closure N5 1,4-Dihydroquinazoline-2-thione + KSH + H2O N4->N5 Elimination of H2S / KSH

Figure 2: Mechanistic pathway of the base-catalyzed annulation of 2-aminobenzylamine with carbon disulfide.

Materials and Stoichiometry

Table 1: Key Reagents and Stoichiometric Ratios

StepReagentMW ( g/mol )EquivalentsFunction / Causality
1 & 2 Anthranilic Acid137.141.0Starting Material
1 & 2 Methanol / NH₄OH-ExcessSolvent & Reactant (Esterification/Amidation)
3 2-Aminobenzamide136.151.0Intermediate
3 LiAlH₄37.953.5Reducing Agent. Excess required due to the acidic protons on the aniline -NH₂ group which consume hydride.
4 CS₂76.141.5Thiocarbonyl source. Slight excess ensures complete dithiocarbamate formation.
4 KOH56.111.2Base to deprotonate the amine and drive cyclization.
5 Methyl Iodide (MeI)141.941.1Soft electrophile. Selectively targets the soft sulfur atom over the hard nitrogen atoms (HSAB theory).
6 HCl (2M in Ether)36.461.5Acidic counter-ion source for final salt precipitation.

Step-by-Step Experimental Protocols

Note: All procedures must be conducted in a well-ventilated fume hood. CS₂ is highly flammable and toxic; MeI is a volatile alkylating agent and suspected carcinogen.

Stage 1: Preparation of 2-Aminobenzamide
  • Esterification: Dissolve anthranilic acid (1.0 eq) in anhydrous methanol (10 mL/g). Slowly add concentrated H₂SO₄ (0.1 eq) dropwise. Reflux for 12 hours. Monitor by TLC.

  • Workup: Concentrate the solvent in vacuo, neutralize with saturated NaHCO₃, and extract with Ethyl Acetate (EtOAc). Dry over anhydrous Na₂SO₄ and concentrate to yield methyl anthranilate.

  • Amidation: Suspend the crude methyl anthranilate in concentrated aqueous ammonia (NH₄OH, 28%, 10 volumes). Stir vigorously at room temperature for 24-48 hours until a white precipitate forms completely.

  • Isolation: Filter the solid, wash with ice-cold water, and dry under vacuum to afford 2-aminobenzamide.

Stage 2: Hydride Reduction to 2-Aminobenzylamine

Causality: LiAlH₄ is a powerful nucleophilic hydride source. The aniline -NH₂ will react with LiAlH₄ to form an aluminate complex, evolving H₂ gas. Therefore, strict anhydrous conditions and excess reagent are critical.

  • Suspend LiAlH₄ (3.5 eq) in anhydrous THF (15 mL/g) at 0 °C under an inert Argon atmosphere.

  • Dissolve 2-aminobenzamide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension to control the vigorous evolution of hydrogen gas.

  • Once addition is complete, warm the reaction to room temperature, then reflux for 4 hours.

  • Fieser Workup: Cool to 0 °C. Carefully quench by adding n mL of water (where n = grams of LiAlH₄ used), followed by n mL of 15% NaOH, and 3n mL of water.

  • Filter the granular aluminum salts through a Celite pad. Concentrate the filtrate to yield 2-aminobenzylamine as a viscous oil.

Stage 3: Annulation to 1,4-Dihydroquinazoline-2-thione
  • Dissolve 2-aminobenzylamine (1.0 eq) in absolute ethanol (10 mL/g).

  • Add KOH (1.2 eq) and stir until dissolved.

  • Add Carbon Disulfide (CS₂, 1.5 eq) dropwise at room temperature. The solution will turn yellow as the dithiocarbamate forms.

  • Reflux the mixture for 6 hours. The evolution of H₂S gas will occur (ensure proper scrubbing/ventilation).

  • Cool the reaction to room temperature and pour into ice water. Acidify slightly with dilute acetic acid to pH 6 to fully precipitate the thione.

  • Filter, wash with water, and recrystallize from ethanol to yield 1,4-dihydroquinazoline-2-thione [1].

Stage 4: S-Alkylation and Salt Exchange

Causality: The thione exists in equilibrium with its thiol tautomer. According to Pearson's HSAB theory, the highly polarizable (soft) sulfur atom reacts preferentially with the soft electrophile (methyl iodide) via an S_N2 mechanism, preventing unwanted N-methylation.

  • S-Alkylation: Suspend 1,4-dihydroquinazoline-2-thione (1.0 eq) in anhydrous ethanol. Add Methyl Iodide (1.1 eq).

  • Stir at room temperature for 12 hours. The suspension will gradually clear, and a new precipitate of 2-(methylsulfanyl)-1,4-dihydroquinazoline hydroiodide will form.

  • Freebasing: Filter the HI salt and suspend it in Dichloromethane (DCM). Wash with 1M NaOH (aq) until the aqueous layer is pH > 10. Extract the free base into the DCM layer.

  • Dry the DCM layer over Na₂SO₄ and filter.

  • Hydrochloride Formation: Cool the DCM solution to 0 °C. Dropwise, add a solution of 2M HCl in diethyl ether (1.5 eq). A white precipitate of 2-(methylsulfanyl)-1,4-dihydroquinazoline hydrochloride will immediately form [3].

  • Filter, wash with cold diethyl ether, and dry under high vacuum.

Analytical Characterization & Quality Control

To validate the self-validating nature of this protocol, intermediate and final product verification is required.

Table 2: Expected Analytical Signatures

CompoundAnalytical MethodKey Diagnostic Features
2-Aminobenzylamine ¹H NMR (CDCl₃)Disappearance of amide broad singlets. Appearance of benzylic -CH₂- protons at ~3.8 ppm (s, 2H).
1,4-Dihydroquinazoline-2-thione ¹H NMR (DMSO-d₆)Appearance of two distinct -NH- protons at ~8.5 ppm and ~10.2 ppm. Benzylic -CH₂- shifts to ~4.3 ppm.
Target HCl Salt ¹H NMR (DMSO-d₆)Disappearance of thione -NH- protons. Appearance of a sharp singlet for the -S-CH₃ group at ~2.6 ppm. Broad downfield signal for protonated nitrogen (-NH₂⁺-).
Target HCl Salt ESI-MS (Positive)[M+H]⁺ peak at m/z 179.06 (corresponding to the free base C₉H₁₀N₂S).

References

  • Albert, A. (1979). v-Triazolo[4,5-d]pyrimidines (8-Azapurines). Part 23. Synthesis and Properties of 1,6-Dihydro-8-azapurine-2(3H)-thiones and their 2-Methylthio-derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1547-1551. Royal Society of Chemistry.[Link]

  • Tamatam, R., & Shin, D. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(7), 3227. National Library of Medicine (PMC).[Link]

Application

Application Note &amp; Protocols: Utilizing 2-(Methylsulfanyl)-Quinazoline Derivatives in Cell-Based Assays for Cancer Research

Introduction: The Quinazoline Scaffold in Modern Drug Discovery The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a b...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1] This bicyclic heterocyclic structure is particularly prominent in the development of anticancer therapeutics.[2][3] Several FDA-approved drugs, such as Gefitinib and Erlotinib, feature a quinazoline core and function by inhibiting key signaling molecules in cancer cells, primarily tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[3][4] The structural versatility of the quinazoline scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]

This document provides a guide for researchers utilizing a specific subclass of these compounds, exemplified by 2-(methylsulfanyl)-1,4-dihydroquinazoline derivatives (herein referred to as QM-1 as a representative compound). The inclusion of a methylsulfanyl moiety at the 2-position has been noted in compounds with demonstrated cytotoxic and anti-inflammatory activities, making this an area of active investigation.[5][6] These protocols are designed to assess the cytotoxic potential and elucidate the mechanism of action of such compounds in cancer cell lines.

Proposed Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Axis

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and angiogenesis.[3] Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3] Numerous quinazoline derivatives have been developed as inhibitors of key kinases within this pathway, particularly PI3K itself.[7]

We hypothesize that QM-1 exerts its anticancer effects by inhibiting PI3Kα, the most frequently mutated isoform in cancer. Inhibition of PI3K prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step for the activation of the downstream kinase Akt. This, in turn, prevents the activation of mTOR and its substrates, leading to a halt in cell cycle progression and the induction of apoptosis.

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates Proliferation Cell Proliferation & Survival S6K->Proliferation Promotes QM1 QM-1 (2-Methylsulfanyl-Quinazoline) QM1->PI3K Inhibits

Figure 1: Proposed inhibitory action of QM-1 on the PI3K/Akt/mTOR signaling pathway.

Essential Preliminary Protocols

Reconstitution and Storage of QM-1

Proper handling and storage of the compound are critical for maintaining its activity and ensuring experimental reproducibility.

Materials:

  • 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride (QM-1) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or cryovials

Protocol:

  • Causality: DMSO is a highly effective and common solvent for dissolving a wide range of organic molecules for use in cell culture. However, it can be toxic to cells at concentrations typically above 0.5-1%. Therefore, a high-concentration stock solution is prepared to minimize the final DMSO concentration in the culture medium.

  • Prepare a 10 mM stock solution of QM-1 by dissolving the appropriate mass of powder in sterile DMSO. For example, for a compound with a molecular weight of 228.7 g/mol , dissolve 2.29 mg in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.

  • Trustworthiness: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes. Amber tubes protect the compound from potential light-induced degradation. Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and introduce contamination.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Core Application Protocols

Protocol: Cell Viability Assessment using MTT Assay

This assay determines the cytotoxic or cytostatic effect of QM-1 by measuring the metabolic activity of cultured cells. Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer, A549 lung cancer)[4]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • QM-1 stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of QM-1 in complete medium from the 10 mM stock. A common starting range is 0.1 µM to 100 µM.

    • Self-Validation: Include a "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.1%) and a "no treatment" control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired QM-1 concentrations (or controls).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, only viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer or pure DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of QM-1 that inhibits cell growth by 50%).

ParameterRecommended RangeRationale
Cell Seeding Density 5,000 - 15,000 cells/wellEnsures cells are in the logarithmic growth phase during treatment.
QM-1 Concentration Range 0.01 µM - 100 µMA broad range is necessary to capture the full dose-response curve and determine the IC₅₀.
Incubation Time 48 - 72 hoursAllows sufficient time for the compound to affect cell proliferation and viability.
Final DMSO Concentration ≤ 0.5% (v/v)Minimizes solvent-induced cytotoxicity.

Table 1: Recommended parameters for a preliminary cell viability screen of QM-1.

Protocol: Mechanistic Validation via Western Blot

This protocol is designed to verify if QM-1 inhibits the PI3K/Akt pathway by measuring the phosphorylation status of key downstream proteins like Akt and p70S6K. A decrease in the phosphorylated form of these proteins upon treatment indicates pathway inhibition.

Western_Blot_Workflow A 1. Cell Treatment (e.g., 0, 1, 5, 10 µM QM-1) B 2. Cell Lysis (RIPA buffer + inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking (5% BSA or milk) E->F G 7. Primary Antibody Incubation (e.g., anti-p-Akt, anti-Akt) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL Substrate) H->I J 10. Imaging & Analysis I->J

Figure 2: Standard workflow for Western Blot analysis.

Materials:

  • 6-well cell culture plates

  • QM-1 stock solution

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with QM-1 at concentrations around the determined IC₅₀ (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) for a shorter duration (e.g., 6-24 hours).

  • Lysis and Quantification:

    • Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are crucial to preserve the phosphorylation status of target proteins.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Electrophoresis and Transfer:

    • Normalize the protein amount for all samples (e.g., 20-30 µg per lane) and separate them by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detection:

    • Wash the membrane again and apply the ECL substrate.

    • Capture the chemiluminescent signal using a digital imager.

  • Analysis:

    • Self-Validation: After imaging for the phospho-protein, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-β-actin). This ensures that any observed decrease in the phosphorylated protein is due to pathway inhibition and not a general decrease in protein levels.

    • Quantify band intensities and normalize the phospho-protein signal to the total protein signal.

Conclusion

The protocols outlined in this document provide a robust framework for the initial characterization of novel 2-(methylsulfanyl)-1,4-dihydroquinazoline derivatives in cancer cell culture models. By systematically assessing cytotoxicity and investigating effects on key oncogenic signaling pathways like PI3K/Akt/mTOR, researchers can effectively triage compounds and elucidate their mechanisms of action. These methods serve as a foundational step in the preclinical evaluation of this promising class of molecules for cancer therapy.

References

  • Title: Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application.[2] Source: IntechOpen URL: [Link]

  • Title: Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.[8] Source: MDPI URL: [Link]

  • Title: An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.[3] Source: RSC Advances URL: [Link]

  • Title: Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity.[9] Source: SCIRP URL: [Link]

  • Title: Cytotoxicity and Anti-Inflammatory Activity of Methylsulfanyl-triazoloquinazolines.[5] Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Investigation of the multifunctional profile of dihydroquinazoline derivatives as potential therapeutics for Alzheimer's disease.[10] Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents.[11] Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).[1] Source: Spandidos Publications URL: [Link]

  • Title: Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents.[4] Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study.[12] Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors.[7] Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Biological Activities of Recent Advances in Quinazoline.[6] Source: IntechOpen URL: [Link]

Sources

Method

Application Note &amp; Protocol: Characterizing 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride in Enzyme Inhibition Assays

Abstract This technical guide provides a comprehensive framework for evaluating the inhibitory potential of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride against enzymatic targets. Quinazoline and its derivativ...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the inhibitory potential of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride against enzymatic targets. Quinazoline and its derivatives are a prominent class of heterocyclic compounds known to exhibit a wide array of pharmacological activities, frequently by targeting key enzymes in pathological pathways.[1][2][3] This document details the principles, protocols, and data analysis workflows for characterizing enzyme inhibitors, using Dihydrofolate Reductase (DHFR) as a primary model system. DHFR is a well-established therapeutic target for anticancer agents, and many quinazoline-based molecules have been developed as its inhibitors.[1][4] The methodologies described herein are robust, self-validating, and can be adapted for high-throughput screening and detailed kinetic analysis.

Introduction: The Quinazoline Scaffold and Enzyme Inhibition

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with significant therapeutic value.[2][4] These molecules are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] A primary mechanism through which quinazoline derivatives exert their effects is the inhibition of critical enzymes.[7] Notable targets include protein kinases (e.g., EGFR, VEGFR-2), phosphodiesterases, and, importantly, Dihydrofolate Reductase (DHFR).[1][7][8]

DHFR (EC 1.5.1.3) is a crucial enzyme in the folate metabolism pathway, where it catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. THF is essential for the synthesis of nucleotides required for DNA replication and cell proliferation. Consequently, the inhibition of DHFR disrupts DNA synthesis, leading to cell death, which makes it an important target for cancer chemotherapy.[9] This guide will use a classic, continuous spectrophotometric DHFR inhibition assay to illustrate the protocol for testing 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride.

Principle of the Spectrophotometric DHFR Inhibition Assay

The activity of DHFR is conveniently measured by monitoring the consumption of its cofactor, NADPH. NADPH has a distinct absorbance maximum at 340 nm, whereas its oxidized form, NADP+, does not.[10] As DHFR catalyzes the conversion of DHF and NADPH to THF and NADP+, the reaction progress can be followed by measuring the decrease in absorbance at 340 nm over time.

An inhibitor, such as 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride, will bind to the enzyme and slow down this reaction, resulting in a reduced rate of NADPH oxidation and, therefore, a smaller decrease in absorbance at 340 nm. The potency of the inhibitor is quantified by determining its IC₅₀ value—the concentration required to reduce enzyme activity by 50%.

DHFR_Pathway cluster_0 Folate Metabolism DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Inhibitor 2-(Methylsulfanyl)-1,4- dihydroquinazoline HCl Inhibitor->DHFR Inhibition

Caption: Mechanism of DHFR inhibition.

Materials and Reagents

Equipment & ConsumablesReagents & Buffers
UV-Vis Microplate Reader (kinetic capability)2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride (Test Compound)
96-well, UV-transparent, flat-bottom platesRecombinant Human DHFR Enzyme
Multichannel Pipettes (various volumes)Dihydrofolic acid (DHF), substrate
Reagent Reservoirsβ-Nicotinamide adenine dinucleotide phosphate, reduced (NADPH), cofactor
Low-protein binding microtubesMethotrexate (MTX), positive control inhibitor
Ice bucket and cold blocksDimethyl Sulfoxide (DMSO), solvent
Vortex mixer and centrifugeDHFR Assay Buffer (e.g., 50 mM Tris, pH 7.5)[9]
Ultrapure water

Experimental Design and Protocol

A robust assay design includes multiple controls to ensure the results are valid and interpretable. This protocol is designed for a 96-well plate format to facilitate dose-response analysis.

Reagent Preparation

Causality Insight: Proper reagent preparation is critical. All buffers and solutions should be equilibrated to the assay temperature (e.g., room temperature) to ensure consistent reaction kinetics.[11] Substrates and enzymes should be kept on ice until just before use to maintain their stability and activity.[12]

  • DHFR Assay Buffer: Prepare a 1X working solution (e.g., 50 mM Tris, pH 7.5). Warm to room temperature before use.[9]

  • Test Compound Stock: Prepare a high-concentration stock solution (e.g., 10 mM) of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride in 100% DMSO.

  • Serial Dilutions: Create a serial dilution series of the test compound in 100% DMSO. This will be used to generate a dose-response curve. For a typical 10-point curve, a 3-fold dilution series starting from 1 mM is common.

  • Positive Control (Methotrexate): Prepare a stock solution (e.g., 1 mM) in DMSO and create a serial dilution series, similar to the test compound.[12]

  • DHFR Enzyme Working Solution: Dilute the enzyme stock to the final desired working concentration (e.g., 2X final concentration) in cold DHFR Assay Buffer immediately before the experiment. The optimal concentration should be determined in preliminary experiments to yield a linear reaction rate for at least 10-20 minutes.[13]

  • Reaction Mix (Substrate + Cofactor): Prepare a 2X working solution containing DHF and NADPH in DHFR Assay Buffer. For example, if the final assay concentrations are 50 µM DHF and 100 µM NADPH, the 2X mix would contain 100 µM DHF and 200 µM NADPH. This solution is light-sensitive and should be kept on ice and protected from light.[10][12]

Assay_Workflow prep 1. Reagent Preparation (Compound, Enzyme, Substrates) plate 2. Plate Dispensing (Add 2 µL of Compound/Controls to Wells) prep->plate enzyme 3. Enzyme Addition (Add 98 µL of DHFR Working Solution) plate->enzyme incubate 4. Pre-incubation (10-15 min at RT) enzyme->incubate initiate 5. Reaction Initiation (Add 100 µL of Reaction Mix) incubate->initiate measure 6. Kinetic Measurement (Read Absorbance at 340 nm for 15-20 min) initiate->measure analyze 7. Data Analysis (Calculate Rates, % Inhibition, and IC₅₀) measure->analyze

Caption: General workflow for the DHFR inhibition assay.

Assay Procedure (96-Well Plate)

Causality Insight: A pre-incubation step allows the test compound to bind to the enzyme before the reaction is initiated, which is particularly important for inhibitors that have a slow on-rate.[14] The reaction is initiated by adding the substrate/cofactor mix last to ensure all reactions start simultaneously.

Plate Layout Example:

1 2 3-10 11 12
A-D Cpd 1 Cpd 2 Cpd 3-10 EC VC
E-F MTX 1 MTX 2 MTX 3-10 EC VC
G BC BC BC BC BC
H NC NC NC NC NC

Cpd: Test Compound dilutions; MTX: Methotrexate dilutions; EC: Enzyme Control (0% inhibition); VC: Vehicle Control (DMSO); BC: Background Control (no enzyme); NC: No Compound Control.

  • Compound Plating: Add 2 µL of the serially diluted test compound, positive control (MTX), or vehicle (100% DMSO for Enzyme Control) to the appropriate wells of a 96-well plate.

  • Enzyme Addition: Add 98 µL of the DHFR Enzyme Working Solution to all wells except the 'Background Control' (BC) wells. To the BC wells, add 100 µL of DHFR Assay Buffer.[10][13]

  • Pre-incubation: Mix the plate gently on a plate shaker for 1 minute and then incubate at room temperature for 10-15 minutes.[10]

  • Reaction Initiation: Add 100 µL of the 2X Reaction Mix (DHF + NADPH) to all wells to start the reaction. The final assay volume will be 200 µL.

  • Data Collection: Immediately place the plate in a microplate reader and begin measuring the absorbance at 340 nm in kinetic mode.[12] Record data every 15-30 seconds for 10-20 minutes at a constant temperature (e.g., 25°C).[10]

Data Analysis and Interpretation

  • Calculate Reaction Rate (Velocity): For each well, determine the rate of reaction by calculating the slope of the linear portion of the absorbance vs. time curve (V = ΔAbs/Δt). The rate will be a negative value, expressed as mOD/min.

  • Correct for Background: Subtract the average rate of the Background Control wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula to determine the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_vehicle_control)) * 100

  • Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value.[14]

System Validation: The Role of Controls

A self-validating protocol relies on a comprehensive set of controls to ensure data integrity.

Control TypeCompositionPurposeExpected Outcome
Enzyme Control (EC) Enzyme + Substrates + Vehicle (DMSO)Represents 100% enzyme activity (0% inhibition).[15]Maximum reaction rate.
Positive Control (PC) Enzyme + Substrates + Known Inhibitor (MTX)Confirms the assay can detect inhibition.[15]Dose-dependent inhibition with a known IC₅₀.
Background Control (BC) Substrates + Buffer (No Enzyme)Measures non-enzymatic substrate degradation or signal interference.[15]Near-zero reaction rate.
Vehicle Control (VC) Same as Enzyme ControlEnsures the solvent (DMSO) does not affect enzyme activity at the final concentration.Rate should be identical to the Enzyme Control.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
High Background Signal Substrate (DHF/NADPH) instability; Contaminated reagents.Prepare fresh substrate/cofactor solutions daily; protect from light.[12] Filter-sterilize buffers.
No Inhibition Observed Inactive test compound; Incorrect compound concentration; Enzyme concentration too high.Verify compound integrity and concentration. Optimize enzyme concentration to be in the linear range.[11]
High Variability (Poor Z') Pipetting errors; Temperature fluctuations; Inconsistent mixing.Use calibrated pipettes; ensure plate is equilibrated to temperature; mix plate thoroughly after additions.
Inhibition in Vehicle Control High DMSO concentration affecting the enzyme.Ensure final DMSO concentration is low (typically ≤1%) and consistent across all wells.

References

  • Al-Suwaidan, I. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC - NIH. Retrieved from [Link]

  • Abdel-Rahman, H. M., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Retrieved from [Link]

  • Shi, Y., et al. (n.d.). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. PMC. Retrieved from [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. Retrieved from [Link]

  • Grem, J. L., et al. (n.d.). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace. Retrieved from [Link]

  • Elfeky, R. A., et al. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. PMC. Retrieved from [Link]

  • Rani, P., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Semantic Scholar. Retrieved from [Link]

  • Scientist Live. (2022). Enzyme Kinetics Considerations. Scientist Live. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (n.d.). 3.6. In Vitro Kinase Inhibition Assay. Bio-protocol. Retrieved from [Link]

  • Creative Biogene. (n.d.). Enzyme Kinetic Assay. Creative Biogene. Retrieved from [Link]

  • VKEY-BIO. (n.d.). Best Practices for Implementing Kinase Assays in Research. VKEY-BIO. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. NCBI. Retrieved from [Link]

  • Frontiers. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. Retrieved from [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Tip Biosystems. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Retrieved from [Link]

  • Takara Bio. (n.d.). Universal Tyrosine Kinase Assay Kit. Takara Bio. Retrieved from [Link]

  • QIAGEN. (2004). LiquiChip Broad-Range Tyr Kinase Handbook. QIAGEN. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Aldehyde Dehydrogenase Inhibitor Screening Services. BioAssay Systems. Retrieved from [Link]

  • Helali, A., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Scirp.org. Retrieved from [Link]

  • Al-Salahi, R. A., et al. (2013). Cytotoxicity and Anti-Inflammatory Activity of Methylsulfanyl-triazoloquinazolines. PMC. Retrieved from [Link]

  • SciSpace. (n.d.). Quinazoline derivatives & pharmacological activities: a review. SciSpace. Retrieved from [Link]

  • Al-Salahi, R. A., et al. (2013). Cytotoxicity and anti-inflammatory activity of methylsulfanyl-triazoloquinazolines. PubMed. Retrieved from [Link]

  • Al-Salahi, R., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. ResearchGate. Retrieved from [Link]

  • Medires Publishing. (2023). Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2- methylsulfanyl-3Hquinazolin-4-one (4) and 3. Medires Publishing. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride in Medicinal Chemistry

For Distribution To: Researchers, Scientists, and Drug Development Professionals Preamble: The Quinazoline Scaffold as a "Privileged" Structure in Drug Discovery The quinazoline ring system, a bicyclic aromatic heterocyc...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: The Quinazoline Scaffold as a "Privileged" Structure in Drug Discovery

The quinazoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and broad spectrum of pharmacological activities.[1][2] Its derivatives have been successfully developed into clinically approved drugs for a range of therapeutic areas, most notably in oncology with tyrosine kinase inhibitors like gefitinib and erlotinib.[3] The structural rigidity of the quinazoline core, combined with the potential for diverse substitutions at various positions, allows for the fine-tuning of its interaction with a multitude of biological targets. This has led to the exploration of quinazoline derivatives as anticancer, anti-inflammatory, analgesic, antibacterial, and antiviral agents.[4][5][6] The 1,4-dihydroquinazoline variant, as presented in the topic compound, offers a less aromatic, more flexible scaffold, which can lead to unique structure-activity relationships (SAR) and target interactions. The introduction of a methylsulfanyl group at the 2-position further diversifies the chemical space, potentially modulating the compound's electronic and steric properties, and thereby its biological activity.

This document serves as a comprehensive technical guide for researchers exploring the potential of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride. It provides a plausible synthetic route, detailed protocols for evaluating its biological activities, and insights into its potential mechanisms of action, all grounded in the extensive research conducted on the broader family of quinazoline derivatives.

Section 1: Synthesis of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride

The synthesis of the target compound can be approached through a multi-step process, beginning with the formation of the dihydroquinazoline core, followed by the introduction of the methylsulfanyl group. The following protocol is a representative method adapted from established syntheses of related quinazoline derivatives.[6][7]

Synthetic Workflow

Synthesis_Workflow A 2-Aminobenzylamine C Intermediate A (2-Thioxo-1,2,3,4-tetrahydroquinazoline) A->C Reaction with B B Carbon disulfide E Intermediate B (2-(Methylsulfanyl)-1,4-dihydroquinazoline) C->E S-methylation with D D Methyl iodide G Final Product (2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride) E->G Salt formation with F F HCl in ether

Caption: Proposed synthetic workflow for 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-Thioxo-1,2,3,4-tetrahydroquinazoline (Intermediate A)

  • To a solution of 2-aminobenzylamine (1 eq.) in ethanol in a round-bottom flask, add carbon disulfide (1.2 eq.).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 2-thioxo-1,2,3,4-tetrahydroquinazoline.

Causality: The reaction between the diamine (2-aminobenzylamine) and carbon disulfide is a standard method for the formation of a cyclic thiourea, which in this case is the 2-thioxo-1,2,3,4-tetrahydroquinazoline core.

Step 2: Synthesis of 2-(Methylsulfanyl)-1,4-dihydroquinazoline (Intermediate B)

  • Dissolve 2-thioxo-1,2,3,4-tetrahydroquinazoline (1 eq.) in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, for instance, potassium carbonate (1.5 eq.), to the solution.

  • To this mixture, add methyl iodide (1.2 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, again monitoring by TLC.

  • After the reaction is complete, pour the mixture into ice-water.

  • The resulting precipitate is filtered, washed with water, and dried to give 2-(Methylsulfanyl)-1,4-dihydroquinazoline.[6]

Causality: The thione group is readily S-methylated in the presence of a base and an alkylating agent like methyl iodide. The base deprotonates the sulfur, forming a thiolate which then acts as a nucleophile to attack the methyl iodide.

Step 3: Formation of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride (Final Product)

  • Dissolve the crude 2-(Methylsulfanyl)-1,4-dihydroquinazoline in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • To this solution, add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

  • The resulting solid hydrochloride salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Causality: The hydrochloride salt is prepared to improve the compound's solubility in aqueous media for biological testing and potentially enhance its stability and handling properties.

Section 2: Potential Therapeutic Applications and In Vitro Evaluation Protocols

Based on the extensive literature on quinazoline derivatives, 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride is a promising candidate for evaluation as an anticancer and anti-inflammatory agent.[8][9]

Anticancer Activity Evaluation

The anticancer potential of the title compound can be assessed through a series of well-established in vitro assays.

These initial assays are crucial for determining the compound's effect on cancer cell proliferation and for calculating the IC50 (half-maximal inhibitory concentration) value.

Protocol: MTT Assay for Cell Viability [10]

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with a range of concentrations of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol: LDH Release Assay for Cytotoxicity [12]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the lactate dehydrogenase released from damaged cells.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).[10]

Should the compound exhibit significant cytotoxicity, further experiments can elucidate its mechanism of action.

Cell Cycle Analysis [13]

  • Treat cells with the compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells, fix them in cold 70% ethanol, and store them at -20°C overnight.

  • Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

  • Analyze the DNA content of the cells by flow cytometry to determine the cell cycle distribution (G1, S, G2/M phases).

Apoptosis Assay (Annexin V/PI Staining) [13]

  • Treat cells with the compound at its IC50 concentration for an appropriate time (e.g., 24 hours).

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Anti-inflammatory Activity Evaluation

The anti-inflammatory properties of the compound can be investigated using both in vitro and in vivo models.

Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages [9]

  • Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation and NO production.

  • NO Measurement: Measure the nitrite concentration in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Protocol: Carrageenan-Induced Paw Edema in Rats [14]

  • Animal Groups: Use adult Wistar rats, divided into control, standard (e.g., indomethacin), and test groups (different doses of the compound).

  • Compound Administration: Administer the test compound or standard drug orally or intraperitoneally.

  • Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Protocol: Acetic Acid-Induced Writhing Test in Mice [14]

  • Animal Groups: Use mice, divided into control, standard (e.g., aspirin), and test groups.

  • Compound Administration: Administer the test compound or standard drug orally.

  • Induction of Writhing: After a set time (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally.

  • Observation: Observe the mice for 20 minutes and count the number of writhes (abdominal constrictions).

  • Data Analysis: Calculate the percentage of protection from writhing in the treated groups compared to the control group.

Section 3: Potential Mechanisms of Action

The biological activities of quinazoline derivatives are often attributed to their ability to interact with specific enzymes and signaling pathways.

Anticancer Mechanisms

Many quinazoline-based anticancer agents function as inhibitors of key enzymes in cell signaling pathways.[2]

Anticancer_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Compound 2-(Methylsulfanyl)-1,4- dihydroquinazoline hydrochloride Compound->EGFR Inhibition? DHFR DHFR Compound->DHFR Inhibition? Topoisomerase Topoisomerase Compound->Topoisomerase Inhibition? DNA_Replication DNA Replication and Repair DHFR->DNA_Replication Topoisomerase->DNA_Replication

Caption: Potential anticancer mechanisms of action for the quinazoline derivative.

Potential Targets for Investigation:

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A primary target for many clinically used quinazoline drugs.[10] Kinase inhibition assays can be performed to evaluate this.

  • Dihydrofolate Reductase (DHFR): Inhibition of DHFR disrupts DNA synthesis and is a mechanism for some anticancer agents.[15]

  • Topoisomerases: These enzymes are crucial for DNA replication and repair, and their inhibition can lead to cancer cell death.[15]

Anti-inflammatory Mechanisms

The anti-inflammatory effects could be mediated by the inhibition of enzymes involved in the inflammatory cascade.

Anti_inflammatory_Mechanism cluster_cell Inflammatory Cell Arachidonic_Acid Arachidonic Acid COX COX-1/COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation (Pain, Fever, Edema) Prostaglandins->Inflammation Compound 2-(Methylsulfanyl)-1,4- dihydroquinazoline hydrochloride Compound->COX Inhibition?

Caption: Potential anti-inflammatory mechanism of action via COX inhibition.

Potential Targets for Investigation:

  • Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and/or COX-2 is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). In vitro COX inhibition assays can be utilized.

  • Cytokine Production: The compound's effect on the production of pro-inflammatory cytokines like TNF-α and IL-6 from LPS-stimulated macrophages can be measured by ELISA.[16]

Section 4: Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In Vitro Anticancer Activity of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride

Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Experimental ValueExperimental Value
A549Experimental ValueExperimental Value
HCT116Experimental ValueExperimental Value
Normal Cells (e.g., MCF-10A)Experimental ValueExperimental Value

Table 2: In Vivo Anti-inflammatory and Analgesic Activity

AssayDose (mg/kg)% Inhibition / Protection
Carrageenan-induced Paw EdemaDose 1Experimental Value
Dose 2Experimental Value
Acetic Acid-induced WrithingDose 1Experimental Value
Dose 2Experimental Value

Section 5: Conclusion and Future Directions

This document provides a foundational guide for the investigation of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride in a medicinal chemistry context. The proposed synthetic route is based on established chemical principles, and the detailed protocols for biological evaluation offer a clear path for assessing its potential as a therapeutic agent. Initial studies should focus on confirming the synthesis and conducting broad-spectrum in vitro screening for anticancer and anti-inflammatory activities. Promising results would warrant further investigation into the specific molecular targets and mechanisms of action, as well as pharmacokinetic and in vivo efficacy studies in relevant disease models. The rich history of the quinazoline scaffold suggests that this novel derivative holds significant potential for drug discovery efforts.

Sources

Method

Application Note: 2-(Methylsulfanyl)-1,4-dihydroquinazoline Hydrochloride as a Versatile Scaffold for Drug Design

Introduction & Chemical Significance In the landscape of modern medicinal chemistry, the quinazoline and 1,4-dihydroquinazoline cores are recognized as "privileged scaffolds" due to their profound ability to mimic purine...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Significance

In the landscape of modern medicinal chemistry, the quinazoline and 1,4-dihydroquinazoline cores are recognized as "privileged scaffolds" due to their profound ability to mimic purine nucleosides. This structural mimicry allows them to competitively bind to the ATP-binding pockets of various kinases and the active sites of bacterial enzymes. Among the derivatives of this class, 2-(methylsulfanyl)-1,4-dihydroquinazoline hydrochloride (also known as 2-methylthio-3,4-dihydroquinazoline hydrochloride) stands out as a highly versatile, bench-stable intermediate for late-stage functionalization [3].

The strategic placement of a methylsulfanyl (methylthio) group at the C2 position provides a distinct synthetic advantage. Unlike 2-chloro or 2-fluoro quinazolines, which can suffer from premature hydrolysis and poor shelf stability, the 2-methylsulfanyl derivative is remarkably stable under ambient conditions while retaining exceptional reactivity toward nucleophilic aromatic substitution ( SN​Ar ) when heated[2]. This makes it an ideal starting point for generating diverse libraries of 2-amino-dihydroquinazolines, which have shown potent activity as beta-lactamase inhibitors [1], 5-HT receptor ligands, and kinase inhibitors [4].

Mechanistic Insights: The Causality of Scaffold Reactivity

As a Senior Application Scientist, it is crucial to understand why this specific salt form and leaving group are employed, rather than just following a recipe. The reactivity of this scaffold is governed by three key principles:

  • Electrophilic Activation via the Hydrochloride Salt : The use of the hydrochloride salt is not merely for solubility. Protonation of the N1/N3 nitrogens significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocyclic ring. This electronic withdrawal increases the electrophilicity of the C2 carbon, drastically lowering the activation energy required for the incoming nucleophile (amine) to attack.

  • Thermodynamic Driving Force : The SN​Ar reaction displaces the methylsulfanyl group, generating methanethiol ( CH3​SH ) as a byproduct. Because methanethiol is a gas at standard reaction temperatures (boiling point 5.95 °C), it is continuously expelled from the reaction mixture. According to Le Chatelier's principle, this physical removal drives the chemical equilibrium entirely to the right, ensuring near-quantitative yields without the need for complex purification [2].

  • Solvent Causality : Reactions are typically performed in bulky, non-nucleophilic alcohols like tert-butanol (t-BuOH) or anhydrous ethanol. t-BuOH is preferred because its steric bulk prevents it from acting as a competing nucleophile, eliminating the formation of 2-alkoxy-dihydroquinazoline byproducts [1].

Workflow and Pathway Visualizations

Workflow A 2-(Methylsulfanyl)-1,4-dihydroquinazoline HCl (Starting Scaffold) B Nucleophilic Substitution (SNAr) with Diverse Amines A->B Heat, t-BuOH - CH3SH (gas) C Library of 2-Amino-dihydroquinazolines B->C D In Vitro Screening (e.g., Beta-Lactamase, Kinases) C->D E Hit Identification & Structure-Activity Relationship (SAR) D->E

Caption: Chemical workflow from the 2-methylsulfanyl scaffold to biological screening and SAR.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Kinase Domain) Ligand->EGFR Activation RAS RAS / RAF / MEK EGFR->RAS Phosphorylation PI3K PI3K / AKT / mTOR EGFR->PI3K Phosphorylation Apoptosis Apoptosis (Cell Death) EGFR->Apoptosis Inhibition of survival signals Inhibitor Quinazoline-based Inhibitor Inhibitor->EGFR ATP-competitive binding Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Caption: Simplified EGFR signaling pathway illustrating inhibition by quinazoline derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-1,4-dihydroquinazolines via SN​Ar

This protocol utilizes the 2-(methylsulfanyl)-1,4-dihydroquinazoline hydrochloride scaffold to generate target drug candidates [1].

Materials:

  • 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride (1.0 eq)

  • Primary or secondary amine (e.g., 2,4-dimethoxybenzylamine) (3.0 to 4.0 eq)

  • Anhydrous tert-butanol (t-BuOH) or Ethanol (EtOH)

  • Reflux apparatus with a gas trap (to neutralize methanethiol)

Step-by-Step Methodology:

  • Preparation : Suspend 2-(methylsulfanyl)-1,4-dihydroquinazoline hydrochloride (1.0 mmol) in 5 mL of anhydrous t-BuOH in a round-bottom flask equipped with a magnetic stirrer.

  • Amine Addition : Add the desired amine (4.0 mmol) to the suspension. Causality: An excess of amine is used not only as the nucleophile but also as a mild base to neutralize the HCl salt, freeing the scaffold for the reaction while maintaining a basic environment to drive the substitution.

  • Thermal Activation : Attach a reflux condenser and heat the mixture to 85°C (reflux for t-BuOH). Stir continuously for 1 to 4 hours.

  • Self-Validation/Monitoring : Monitor the reaction via TLC (Thin-Layer Chromatography) or LC-MS. The physical evolution of methanethiol (detectable by its distinct odor, though a bleach trap must be used for safety) serves as an immediate, qualitative indicator that the SN​Ar reaction is proceeding. The reaction is complete when the starting material spot is entirely consumed.

  • Isolation : Allow the reaction mixture to cool to room temperature. The product often precipitates directly from the cooling alcohol. Isolate the solid by vacuum filtration.

  • Purification : Wash the filter cake with cold ethanol and diethyl ether. If further purification is required, utilize reverse-phase preparative HPLC followed by lyophilization.

Protocol 2: In Vitro Beta-Lactamase Inhibition Assay

Quinazoline derivatives synthesized from this scaffold are frequently tested for beta-lactamase inhibition to combat antibiotic resistance [1].

Materials:

  • Recombinant Beta-Lactamase enzyme (e.g., NDM-1 or KPC-2)

  • Nitrocefin (Chromogenic cephalosporin substrate)

  • Assay Buffer: 50 mM HEPES, pH 7.2, 0.1 mM ZnSO4​ (for metallo-beta-lactamases), 0.01% BSA

  • 96-well clear microplates

Step-by-Step Methodology:

  • Compound Preparation : Dissolve the synthesized 2-amino-dihydroquinazoline derivatives in DMSO to create 10 mM stock solutions. Dilute serially in the assay buffer to achieve final well concentrations ranging from 0.1 nM to 100 μ M.

  • Enzyme Incubation : Add 10 μ L of the enzyme solution to 80 μ L of the inhibitor dilutions in the 96-well plate. Incubate at 25°C for 15 minutes. Causality: Pre-incubation allows for the establishment of binding equilibrium between the enzyme and the inhibitor before the substrate is introduced.

  • Substrate Addition : Initiate the reaction by adding 10 μ L of Nitrocefin (final concentration 100 μ M) to each well.

  • Self-Validating Readout : Immediately monitor the absorbance at 486 nm using a microplate reader in kinetic mode for 10 minutes. Causality: Nitrocefin is yellow ( λmax​ = 390 nm) but turns red ( λmax​ = 486 nm) upon hydrolysis of its beta-lactam ring. A lack of color change directly and visually validates that the enzyme has been successfully inhibited by the quinazoline derivative.

  • Data Analysis : Calculate the initial velocities ( V0​ ) from the linear portion of the progress curves. Determine the IC50​ values using non-linear regression analysis (e.g., GraphPad Prism).

Data Presentation

Table 1: Comparative Reactivity of C2-Substituted Quinazoline Scaffolds

Leaving Group at C2Stability (Shelf-Life)Reactivity ( SN​Ar )Byproduct ProfilePrimary Application
-SMe (Methylsulfanyl) High (>1 year at RT)Excellent (Requires mild heat) CH3​SH (Gas, easily removed)Late-stage combinatorial library synthesis
-Cl (Chloro) Low (Moisture sensitive)Very High (Exothermic)HCl (Requires base, forms salts)Early-stage rigid functionalization
-OH (Oxo/Tautomer) Very HighPoor (Requires activation agents) H2​O Inactive precursor storage

Table 2: Pharmacological Targets of 2-Substituted 1,4-Dihydroquinazolines

Target / ReceptorDisease IndicationRole of the Quinazoline CoreReference
Beta-Lactamases (Serine/Metallo) Antimicrobial ResistanceMimics the transition state of beta-lactam hydrolysis, binding to the active site.VenatoRx Patents [1]
EGFR Kinase Non-Small Cell Lung CancerATP-competitive binding in the kinase hinge region via hydrogen bonding.BenchChem Notes [2]
5-HT5A / 5-HT7 Receptors CNS DisordersProvides the rigid aromatic pharmacophore required for deep pocket receptor binding.Literature
MSK1 Kinase Asthma / InflammationActs as a rigid mimetic to inhibit pro-inflammatory transcription factors.Bollenbach et al. [4]

Conclusion

The 2-(methylsulfanyl)-1,4-dihydroquinazoline hydrochloride scaffold is a masterclass in rational chemical design. By leveraging the thermodynamic driving force of methanethiol evolution and the electrophilic activation provided by the hydrochloride salt, researchers can execute highly efficient, self-validating SN​Ar protocols. This enables the rapid generation of diverse 2-amino-dihydroquinazoline libraries, accelerating the discovery of novel beta-lactamase inhibitors, kinase antagonists, and CNS therapeutics.

References
  • VenatoRx Pharmaceuticals Inc. (2019). Inhibidores de betalactamasa (ES2730013T3).
  • National Center for Biotechnology Information (NCBI). 2-(Methylthio)-3,4-dihydroquinazoline. PubChem Compound Summary for CID 3510513.[Link]

  • Bollenbach, M., Nemska, S., Wagner, P., et al. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 26(2), 391.[Link]

Application

Application Notes and Protocols for High-Throughput Screening of 2-(Methylsulfanyl)-1,4-dihydroquinazoline Hydrochloride Derivatives

Introduction: Unlocking the Therapeutic Potential of Novel Quinazoline Scaffolds The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of Novel Quinazoline Scaffolds

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The introduction of a methylsulfanyl group at the 2-position of the 1,4-dihydroquinazoline ring system presents a novel chemical space for the discovery of next-generation therapeutics. High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify promising lead candidates.[3] This guide provides a comprehensive framework for the design and execution of HTS campaigns targeting 2-(methylsulfanyl)-1,4-dihydroquinazoline hydrochloride derivatives, with a focus on robust assay development, rigorous validation, and insightful data interpretation.

Strategic Approach to HTS Campaign Design

A successful HTS campaign for this novel compound class requires a multi-pronged approach, encompassing both biochemical and cell-based assays to elucidate the mechanism of action and assess cellular efficacy. Given that many quinazoline derivatives exhibit their therapeutic effects through the inhibition of protein kinases, this guide will focus on assays targeting key players in oncogenic signaling pathways.[1][4]

Part 1: Biochemical Assays for Direct Target Engagement

Biochemical assays are essential for determining the direct interaction of the test compounds with their putative molecular targets in a purified system. This allows for the precise measurement of inhibitory potency (e.g., IC50) and aids in establishing a preliminary structure-activity relationship (SAR).

Luminescence-Based Kinase Assays: The ADP-Glo™ Platform

Principle: The ADP-Glo™ kinase assay is a robust and highly sensitive method for quantifying kinase activity by measuring the amount of ADP produced in the kinase reaction.[5] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to the kinase activity.

Rationale: This assay is particularly well-suited for HTS due to its high signal-to-background ratio, low susceptibility to compound interference, and compatibility with a wide range of kinases.[5]

Target Kinases of Interest:

  • Epidermal Growth Factor Receptor (EGFR): A key driver in many cancers, and a known target of quinazoline-based inhibitors.[4][6]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A critical regulator of angiogenesis, the formation of new blood vessels that supply tumors.[7][8]

  • Phosphoinositide 3-kinase (PI3Kα): A central node in a signaling pathway that controls cell growth, proliferation, and survival.[9][10]

Experimental Workflow:

cluster_0 Assay Plate Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection A Compound Dispensing (nl range) (e.g., Echo acoustic dispenser) B Addition of Kinase and Substrate Mix A->B C Pre-incubation (15 min, RT) B->C D Reaction Initiation with ATP C->D E Incubation (60 min, RT) D->E F Addition of ADP-Glo™ Reagent (40 min, RT) E->F G Addition of Kinase Detection Reagent (30 min, RT) F->G H Luminescence Reading G->H

Figure 1: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol: ADP-Glo™ Assay for EGFR Kinase

Step Procedure Details and Considerations
1 Reagent Preparation Prepare stock solutions of recombinant human EGFR kinase, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP in kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). The ATP concentration should be at or near the Km for EGFR to ensure sensitive detection of competitive inhibitors.[5] Prepare serial dilutions of the 2-(methylsulfanyl)-1,4-dihydroquinazoline hydrochloride derivatives in 100% DMSO.
2 Compound Dispensing Using an acoustic liquid handler, dispense nanoliter volumes of the compound solutions into 384- or 1536-well white, solid-bottom assay plates. This minimizes the final DMSO concentration, which should be kept below 1% to avoid enzyme inhibition.[11]
3 Enzyme/Substrate Addition Add the EGFR kinase and substrate mix to each well.
4 Pre-incubation Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.
5 Reaction Initiation Add the ATP solution to initiate the kinase reaction.
6 Kinase Reaction Incubate for 60 minutes at room temperature.
7 Reaction Termination Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
8 Signal Generation Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
9 Data Acquisition Measure luminescence using a plate reader.
Fluorescence Polarization (FP) Assays

Principle: FP is a homogeneous technique that measures changes in the tumbling rate of a small fluorescently labeled molecule (tracer) in solution.[12] When the tracer is unbound, it tumbles rapidly, resulting in depolarized emitted light. Upon binding to a larger molecule, such as a protein kinase, its tumbling slows, and the emitted light remains polarized.

Rationale: FP assays are well-suited for HTS as they are homogeneous (no-wash steps), sensitive, and can be used to study a variety of molecular interactions.[13][14] They are particularly useful for identifying compounds that disrupt the binding of a fluorescently labeled ligand or substrate to the target protein.

Experimental Workflow:

cluster_0 Assay Setup cluster_1 Data Acquisition A Dispense Kinase and Fluorescent Tracer B Dispense Test Compounds A->B C Incubation (e.g., 60 min, RT) B->C D Excite with Polarized Light C->D E Measure Parallel and Perpendicular Emitted Light D->E F Calculate Fluorescence Polarization E->F

Figure 2: Workflow for a competitive Fluorescence Polarization Assay.

Detailed Protocol: Competitive FP Assay for Kinase Inhibitors

Step Procedure Details and Considerations
1 Reagent Preparation Prepare solutions of the target kinase and a fluorescently labeled tracer (e.g., a fluorescently tagged known inhibitor or ATP analog) in a suitable assay buffer. The concentration of the kinase and tracer should be optimized to give a stable and robust FP signal.
2 Assay Plate Preparation Dispense the kinase and tracer solution into black, low-volume 384- or 1536-well plates.
3 Compound Addition Add the 2-(methylsulfanyl)-1,4-dihydroquinazoline hydrochloride derivatives to the wells.
4 Incubation Incubate the plates at room temperature to allow the binding reaction to reach equilibrium. The incubation time will depend on the kinetics of the interaction.
5 Data Acquisition Measure the fluorescence polarization using a plate reader equipped with appropriate polarizers.

Part 2: Cell-Based Assays for Cellular Efficacy and Toxicity

Cell-based assays provide a more physiologically relevant context for evaluating the activity of the test compounds, taking into account factors such as cell permeability, metabolism, and off-target effects.[15]

Cell Viability/Cytotoxicity Assays: The MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[16] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.

Rationale: This assay is a simple and cost-effective method for assessing the cytotoxic effects of a large number of compounds on cancer cell lines.

Experimental Workflow:

cluster_0 Cell Culture and Treatment cluster_1 Assay and Detection A Seed Cells in 96-well Plates B Incubate (24h) A->B C Treat with Compounds B->C D Incubate (e.g., 48-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H

Sources

Method

Application Note &amp; Protocols: Quantitative Analysis of 2-(Methylsulfanyl)-1,4-dihydroquinazoline Hydrochloride

Introduction and Scope 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride is a heterocyclic compound of interest in pharmaceutical development due to its structural relation to biologically active quinazoline deriva...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride is a heterocyclic compound of interest in pharmaceutical development due to its structural relation to biologically active quinazoline derivatives. Accurate and precise quantification of this active pharmaceutical ingredient (API) is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle. This includes applications in bulk material characterization, formulation analysis, stability testing, and quality control.[1]

This document provides a comprehensive guide to developing and validating robust analytical methods for the quantification of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride. It outlines detailed protocols for two primary analytical techniques:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The principal method for assay and impurity determination due to its high resolving power and specificity.

  • Ultraviolet-Visible (UV-Vis) Spectrophotometry: A simpler, high-throughput method suitable for routine analysis of bulk substance or simple formulations where excipient interference is minimal.[2]

The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures".[3][4][5][6][7]

Analyte Properties & Method Selection Rationale

A foundational understanding of the analyte's physicochemical properties informs the selection and optimization of analytical methods.

  • Structure: The 1,4-dihydroquinazoline ring system is an effective chromophore, making the molecule suitable for UV detection. Quinazoline derivatives typically exhibit strong UV absorbance.[8]

  • Functional Groups: The presence of basic nitrogen atoms within the heterocyclic ring structure makes the molecule's retention sensitive to the pH of the mobile phase in RP-HPLC.

  • Salt Form: As a hydrochloride salt, the compound is expected to have good solubility in aqueous and polar organic solvents, which is ideal for sample preparation in RP-HPLC.[9]

Based on these properties, RP-HPLC with UV detection is the recommended primary methodology. The non-polar stationary phase (e.g., C18) will interact with the hydrophobic regions of the molecule, while controlling the mobile phase pH will ensure consistent protonation and good chromatographic peak shape. UV-Vis spectrophotometry is a viable secondary technique due to the strong chromophore present.[1]

Primary Method: Reversed-Phase HPLC with UV Detection

This section details the development and validation of a stability-indicating RP-HPLC method. The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[7]

The following table summarizes a robust starting point for method development.

ParameterRecommended ConditionRationale
HPLC System Quaternary or Binary Gradient HPLC with UV/PDA DetectorStandard analytical instrumentation.
Column C18, 4.6 x 150 mm, 5 µm particle sizeA C18 column is a good general-purpose column for a wide range of organic molecules, including heterocyclic compounds.[10]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Low pH ensures the basic nitrogen atoms are protonated, leading to sharp, symmetrical peaks and avoiding interactions with residual silanols on the column.[8][11]
Mobile Phase B Acetonitrile (ACN)A common, effective organic modifier for reversed-phase chromatography.
Elution Mode Isocratic or GradientStart with Isocratic (e.g., 70% A : 30% B). A gradient may be needed to separate potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Detection (λ) ~254 nm or determined λmaxQuinazoline derivatives exhibit strong UV absorbance; 254 nm is a common starting point. Determining the specific absorbance maxima via a UV scan is recommended for optimal sensitivity.[8]
Injection Vol. 10 µLA typical volume to avoid column overload.
Diluent Mobile Phase or 50:50 Water:AcetonitrileEnsures sample solvent is compatible with the mobile phase to prevent peak distortion.[8][9]

Proper sample preparation is critical for accurate and reproducible results.[9][12][13]

A. Standard Stock Solution (e.g., 500 µg/mL):

  • Accurately weigh approximately 12.5 mg of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent.

  • Vortex and sonicate for 5-10 minutes, or until the standard is completely dissolved.[9]

  • Allow the solution to return to room temperature.

  • Bring the solution to the final volume with the diluent and mix thoroughly.

B. Working Standard Solution (e.g., 50 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the final volume with the diluent and mix thoroughly.

C. Sample Solution Preparation (Assay):

  • Accurately weigh a portion of the sample (e.g., drug substance or powdered formulation) expected to contain approximately 12.5 mg of the active ingredient into a 25 mL volumetric flask.

  • Follow steps A.2 through A.5. This creates the Sample Stock Solution.

  • Perform a subsequent 1-in-10 dilution (as in step B) to achieve the target concentration of 50 µg/mL.

  • Prior to injection, filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial.[13]

The analytical method must be validated to ensure its reliability.[3][4][6]

A. System Suitability:

  • Procedure: Inject the Working Standard Solution five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%.

    • Tailing factor: ≤ 2.0.

    • Theoretical plates: ≥ 2000.

B. Specificity:

  • Procedure: Inject the diluent, a placebo solution (if applicable), and a sample solution. Subject a sample to stress conditions (acid, base, peroxide, heat, light) to generate degradation products and inject.

  • Acceptance Criteria: The analyte peak should be free from interference from the diluent, placebo components, or any degradation products. Peak purity should be evaluated using a Photodiode Array (PDA) detector.

C. Linearity and Range:

  • Procedure: Prepare at least five concentration levels from the stock solution (e.g., from 50% to 150% of the target assay concentration). Inject each level in triplicate.

  • Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

D. Accuracy (Recovery):

  • Procedure: For a drug product, spike a placebo blend with the API at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. For a drug substance, compare results to a well-characterized reference standard.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

E. Precision:

  • Repeatability (Intra-assay): Analyze a minimum of six sample preparations at 100% of the test concentration on the same day, by the same analyst.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.

F. Limit of Quantitation (LOQ) and Limit of Detection (LOD):

  • Procedure: Determine based on the signal-to-noise ratio (S/N) of a series of dilute solutions.

  • Acceptance Criteria: Typically, S/N of 10 for LOQ and S/N of 3 for LOD. The LOQ should be confirmed for adequate precision and accuracy.

G. Robustness:

  • Procedure: Make small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly affected by the changes.[7]

Secondary Method: UV-Vis Spectrophotometry

This method is suitable for the direct quantification of the API in bulk or in simple, soluble formulations. It relies on the principle of the Beer-Lambert Law.

  • Solvent Selection: Use a solvent that provides good solubility and does not interfere with the absorbance spectrum. 0.1 N Hydrochloric Acid is a suitable starting choice.

  • Determine λmax: Prepare a dilute solution of the reference standard (~10 µg/mL) in the chosen solvent. Scan the solution from 400 nm to 200 nm using a UV-Vis spectrophotometer with the solvent as a blank. Identify the wavelength of maximum absorbance (λmax).

  • Prepare Standard Curve:

    • Prepare a stock solution of the reference standard (e.g., 100 µg/mL) in the selected solvent.

    • Perform serial dilutions to create a series of at least five standards with concentrations spanning the expected sample concentration.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot absorbance versus concentration. The resulting calibration curve should be linear with a correlation coefficient (r²) ≥ 0.999.

  • Prepare and Measure Sample:

    • Accurately weigh and prepare a sample solution to have a theoretical concentration within the range of the standard curve.

    • Measure the absorbance of the sample solution at λmax.

  • Calculate Concentration: Determine the concentration of the sample using the linear regression equation from the standard curve.

Visualization of Workflows

This diagram illustrates the overall process from sample receipt to the final analytical report.

cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Receive Sample Prep Prepare Sample Solution Sample->Prep Std Prepare Reference Standard Std->Prep Filter Filter into HPLC Vial Prep->Filter SST System Suitability Test Filter->SST Sequence Run Analytical Sequence SST->Sequence Process Process Chromatographic Data Sequence->Process Calc Calculate Results Process->Calc Report Generate Final Report Calc->Report

Caption: High-level workflow for quantitative analysis.

This diagram shows the relationship between the core validation parameters as per ICH Q2(R1).

cluster_precision Precision Components Validation Method Validation (ICH Q2(R1)) Specificity Specificity / Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOQ LOQ / LOD Validation->LOQ Linearity->Accuracy informs range Linearity->Precision informs range Repeat Repeatability Precision->Repeat Inter Intermediate Precision Precision->Inter

Caption: Interdependencies of HPLC method validation parameters.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) . Jordi Labs. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography . SpringerLink. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. [Link]

  • (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography . ResearchGate. [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC . ResearchGate. [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC . Taylor & Francis Online. [Link]

  • Separation of Quinazoline on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes . ResearchGate. [Link]

  • [UV-spectrophotometry in drug control. 39...] . PubMed. [Link]

  • 4. Sample Pretreatment for HPLC . Nacalai Tesque, Inc. [Link]

  • Ultraviolet spectrophotometry . EBSCO. [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil... . MDPI. [Link]

  • N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes . ACS Publications. [Link]

  • HPLC Sample Preparation . Organomation. [Link]

  • Sample Preparation . Sartorius. [Link]

  • A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma . National Center for Biotechnology Information. [Link]

  • Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy . Hilaris Publishing. [Link]

  • (PDF) UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors... . ResearchGate. [Link]

  • UV Spectrophotometry as a Pharmaceutical Testing Solution . HunterLab. [Link]

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Application

Application Notes &amp; Protocols for Investigating the Biological Activity of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on developing assays to elucidate the biological targets of 2-(Methylsulfanyl)-1,4-dihydroquinazoline...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on developing assays to elucidate the biological targets of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride. Given that the quinazoline scaffold is a privileged structure in medicinal chemistry, this document outlines a strategic and logical approach to screen for a range of potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The protocols provided are designed to be robust and self-validating, enabling the user to generate high-quality, reproducible data.

Introduction: The Quinazoline Scaffold and its Therapeutic Potential

Quinazoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] The quinazoline nucleus is a key structural motif in numerous FDA-approved drugs and clinical candidates, highlighting its importance as a pharmacophore.[3] Derivatives of this scaffold have demonstrated a wide array of pharmacological properties, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[4][5]

The subject of this guide, 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride, belongs to this versatile class of compounds. While specific biological targets for this particular molecule may not be extensively documented, its structural similarity to other biologically active quinazolines suggests a high probability of therapeutic potential. Therefore, a systematic screening approach is warranted to identify its mechanism of action and potential therapeutic applications.

This guide will detail a series of well-established in vitro assays to probe the most common biological activities associated with the quinazoline scaffold. The experimental choices are explained to provide a clear understanding of the underlying principles, and all protocols are designed to be self-validating through the inclusion of appropriate controls.

Strategic Workflow for Target Identification

A logical and tiered approach is recommended for the initial screening of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride. This workflow is designed to efficiently narrow down the potential biological activities from a broad screen to more specific mechanistic studies.

workflow cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Assays A General Cytotoxicity (e.g., MTT Assay) D Cell Cycle Analysis Apoptosis Assays A->D If Cytotoxic E Specific Enzyme Inhibition (e.g., Kinase, DHFR) A->E If Cytotoxic B Antimicrobial Susceptibility (e.g., Broth Microdilution) G MIC Determination Bactericidal/Bacteriostatic B->G If Antimicrobial C Anti-inflammatory (Primary) (e.g., NO Production in Macrophages) F Cytokine Profiling (e.g., ELISA for TNF-α, PGE-2) C->F If Anti-inflammatory anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB Signaling TLR4->NFkB Activates iNOS iNOS Expression NFkB->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Produces

Caption: Simplified signaling pathway of LPS-induced NO production in macrophages.

Antimicrobial Activity Assays

The quinazoline scaffold is present in many compounds with demonstrated antibacterial and antifungal activities. [6][7][8]A basic screening for antimicrobial properties is therefore a logical step in the characterization of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration of the agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ciprofloxacin) [6] Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Data Interpretation: The MIC value provides a quantitative measure of the compound's potency against the tested microorganisms.

Parameter Description
Bacterial Strains S. aureus (Gram-positive), E. coli (Gram-negative)
Medium Cation-adjusted Mueller-Hinton Broth
Inoculum Size ~5 x 10⁵ CFU/mL
Incubation 37°C for 18-24 hours
Positive Control Ciprofloxacin

Conclusion and Future Directions

The protocols outlined in these application notes provide a solid foundation for the initial biological characterization of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride. Based on the results obtained from these primary screens, further mechanistic studies can be designed. For instance, if significant cytotoxicity is observed, investigations into the compound's effect on the cell cycle, apoptosis, or specific enzymatic targets such as kinases or dihydrofolate reductase would be warranted. [9]Similarly, if potent anti-inflammatory activity is detected, a broader profiling of cytokine modulation (e.g., TNF-α, PGE-2) would be a logical next step. [10]For antimicrobial hits, determining whether the effect is bactericidal or bacteriostatic and expanding the panel of tested microorganisms would be crucial.

The versatility of the quinazoline scaffold suggests that 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride is a promising candidate for drug discovery. A systematic and rigorous application of the described assays will be instrumental in uncovering its therapeutic potential.

References

  • Badolato, M., Aiello, F., & Neamati, N. (n.d.). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Publishing.
  • Structure-Based Design, Synthesis, and Biological Evaluation of Dihydroquinazoline-Derived Potent β-Secretase Inhibitors. (n.d.). PMC.
  • Sabri, S. S. (2024, September 23). Synthesis and Characterization of New Derivatives of 2,3- Dihydroquinazolin-4-one and Evaluation of their Antibacterial Activity.
  • Preparation, characterization, and evaluation of the biological activity of new 2,3-dihydroquinazoline-4-one derivatives. (2024, May 12). EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE.
  • Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. (n.d.). ProQuest.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC.
  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (n.d.). PMC.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021, October 26). MDPI.
  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (2019, December 13).
  • Synthesis of series of quinazoline derivatives and evaluation of... (n.d.). ResearchGate.
  • Cytotoxicity and Anti-Inflammatory Activity of Methylsulfanyl-triazoloquinazolines. (n.d.). PMC.
  • Biological Activities of Recent Advances in Quinazoline. (2024, February 21). IntechOpen.
  • Cytotoxicity and anti-inflammatory activity of methylsulfanyl-triazoloquinazolines. (2013, January 24). PubMed.
  • Biological Activity of Quinazolinones. (2020, January 29). IntechOpen.
  • Synthesis, Anticancer, and QSAR Studies of 2-Alkyl(aryl,hetaryl)quinazolin-4(3H)-thione's andT[7][11][12]riazolo[1,5-c]quinazoline-2-thione's Thioderivatives. (n.d.). ResearchGate. Retrieved from

  • (PDF) Biological Activity of Quinazolinones. (n.d.). ResearchGate.
  • 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride. (n.d.). BLD Pharm.
  • Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. (n.d.). Scirp.org.
  • Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2- methylsulfanyl-3Hquinazolin-4-one (4) and 3. (2023, February 6). Medires Publishing.
  • Synthesis and cytotoxic effects of 2-thio-3,4-dihydroquinazoline derivatives as novel T-type calcium channel blockers. (2020, June 1). PubMed.
  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2020, September 16). MDPI.

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Method

Target Deconvolution of 2-(Methylsulfanyl)-1,4-dihydroquinazoline Hydrochloride: A Multi-Pronged Chemoproteomic Approach

An Application Guide for Researchers Abstract The quinazoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

The quinazoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer and anti-inflammatory effects.[1][2][3] 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride is a representative member of this versatile chemical class. For such compounds identified through phenotypic screening, the critical next step is the elucidation of their molecular mechanism of action, which hinges on identifying their direct cellular binding partners. This process, known as target deconvolution or target identification, is often a rate-limiting step in drug discovery.[4][5]

This application note provides a detailed guide for researchers on how to identify the cellular targets of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride. We present a robust, multi-pronged strategy that combines two powerful and orthogonal chemoproteomic technologies: Affinity-Based Protein Profiling (AfBP) and the Cellular Thermal Shift Assay (CETSA).[6][7] This guide offers field-proven insights, detailed experimental protocols, and data interpretation frameworks to enable researchers to confidently navigate the complexities of target identification.

Introduction to Target Deconvolution Strategies

Phenotypic drug discovery begins by identifying compounds that produce a desired effect in a cell- or organism-based assay, without prior knowledge of the drug's molecular target.[4] While powerful, this approach necessitates follow-up studies to identify the specific protein(s) responsible for the observed phenotype. A comprehensive target deconvolution strategy typically employs a combination of orthogonal methods to build a high-confidence case for a specific target.[8][9]

  • Affinity-Based Protein Profiling (AfBP): This direct biochemical method utilizes a modified version of the small molecule (a "probe") to physically isolate its binding partners from a complex biological sample, such as a cell lysate.[10] The captured proteins are then identified using mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA): This is a label-free biophysical method that operates within the native cellular environment. It is based on the principle that the binding of a ligand to its target protein confers thermal stability, which can be measured and quantified.[6][11][12]

By combining the direct "fishing" approach of AfBP with the label-free, in-cell validation offered by CETSA, researchers can generate a robust and validated list of putative targets.

Part I: Affinity-Based Protein Profiling (AfBP)

The core of AfBP is the design and synthesis of a chemical probe that retains the biological activity of the parent compound while enabling the capture of its targets.

Principle and Workflow

The AfBP workflow involves synthesizing a probe, immobilizing it on a solid support, using it to capture binding proteins from a cell lysate, and identifying these proteins by mass spectrometry. A crucial control involves co-incubation with an excess of the original, unmodified compound; true targets will show reduced binding to the probe in this competitive scenario.[7]

cluster_0 Probe Synthesis & Immobilization cluster_1 Target Capture cluster_2 Analysis & Identification A Parent Compound (2-(Methylsulfanyl)-1,4-dihydroquinazoline HCl) B Synthesize Affinity Probe (e.g., Biotin-Linker-Compound) A->B C Immobilize Probe (e.g., on Streptavidin Beads) B->C E Incubate Lysate with Probe-Beads (+/- excess Parent Compound) C->E D Prepare Cell Lysate D->E F Wash to Remove Non-specific Binders E->F G Elute Bound Proteins F->G H Protein Digestion (Trypsin) G->H I LC-MS/MS Analysis H->I J Data Analysis (Identify competed proteins) I->J K Putative Target List J->K cluster_0 Cell Treatment & Heating cluster_1 Lysis & Separation cluster_2 Detection & Analysis A Treat Intact Cells (Compound vs. Vehicle) B Aliquot and Heat (Temperature Gradient) A->B C Cell Lysis (e.g., Freeze-Thaw) B->C D Separate Soluble vs. Aggregated Proteins (Centrifugation) C->D E Quantify Soluble Protein (e.g., Western Blot) D->E F Plot Melting Curves (% Soluble vs. Temp) E->F G Identify Thermal Shift (ΔTm) F->G

Caption: Workflow for generating a CETSA melt curve to detect target engagement.

Protocol 2: CETSA Melt Curve Generation

This protocol is used to determine if the compound induces a thermal shift for a putative target identified via AfBP.

Materials:

  • Cell culture medium, PBS, trypsin.

  • Parent compound stock solution in DMSO.

  • Lysis Buffer: PBS with Protease Inhibitor Cocktail.

  • Antibody specific to the putative target protein for Western Blot.

Methodology:

  • Cell Treatment: Harvest cultured cells, wash with PBS, and resuspend in culture medium at a suitable concentration (e.g., 10-20 million cells/mL). Divide the cell suspension into two tubes: one for vehicle (DMSO) treatment and one for compound treatment (e.g., 20 µM). Incubate at 37°C for 1 hour.

  • Heating: Aliquot 50-100 µL of the cell suspension from each treatment group into separate PCR tubes for each temperature point (e.g., 40, 44, 48, 52, 56, 60, 64°C). Heat the tubes in a thermal cycler for 3 minutes at the designated temperatures, followed by cooling to 4°C for 3 minutes. [12]3. Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Pellet the heat-induced protein aggregates by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection: Carefully collect the supernatant (containing the soluble protein fraction) from each tube. Analyze the amount of soluble target protein at each temperature point by Western Blot.

  • Analysis: Quantify the band intensities from the Western Blot. For each treatment group, normalize the intensity at each temperature to the intensity of the unheated (40°C) sample. Plot the normalized soluble protein fraction against temperature to generate the melting curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization.

Protocol 3: Isothermal Dose-Response (ITDR) CETSA

ITDR-CETSA is used to quantify the potency of target engagement in cells by determining an EC50 value. [6] Methodology:

  • Determine Optimal Temperature: From the melt curve experiment, choose a temperature that results in approximately 50% protein denaturation in the vehicle-treated sample.

  • Cell Treatment: Prepare a serial dilution of the compound (e.g., from 0.01 µM to 100 µM). Treat cells with each concentration (and a vehicle control) for 1 hour at 37°C.

  • Heating: Heat all samples at the single, pre-determined optimal temperature for 3 minutes.

  • Lysis, Separation, and Detection: Follow steps 3-5 from the CETSA Melt Curve protocol.

  • Analysis: Quantify the band intensity for each concentration and plot it against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50, which reflects the concentration required for half-maximal protein stabilization.

Compound Conc. (µM)Normalized Soluble Protein (%)
0 (Vehicle)48
0.155
172
1089
10091
Table 2: Example data from an ITDR-CETSA experiment used to determine compound potency (EC50) for target engagement.

A Unified Strategy for Target Deconvolution

True confidence in target identification is achieved when multiple, orthogonal methods converge on the same answer. The strategy outlined here provides a clear path from a bioactive compound to a validated list of its cellular targets.

A Bioactive Compound (Phenotypic Hit) B Affinity-Based Protein Profiling (AfBP) (Direct Capture) A->B C List of Putative Targets (Binding Partners) B->C D Cellular Thermal Shift Assay (CETSA) (Label-Free Validation) C->D Validate Hits E Validated Target Engagement (Melt Shift & ITDR) D->E F Functional Validation (e.g., siRNA, CRISPR, Enzymatic Assays) E->F Confirm Function G Confirmed Biological Target F->G

Caption: A comprehensive strategy for target identification and validation.

Conclusion

The identification of molecular targets is a pivotal step in translating a phenotypic screening hit into a viable therapeutic lead. For a compound like 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride, belonging to a pharmacologically rich but often promiscuous chemical class, a rigorous and multi-faceted approach is essential. By systematically applying Affinity-Based Protein Profiling to generate a high-quality list of binding partners and subsequently validating these hits with the label-free, cellular context of CETSA, researchers can confidently identify the direct targets of their compound. This integrated strategy streamlines the path from hit to lead, enabling a deeper understanding of the compound's mechanism of action and facilitating future drug development efforts.

References

  • Helali, A., et al. (2014) Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4, 12-37. [Link]

  • Lim, H.D., et al. (2008) Discovery of Quinazolines as Histamine H4 Receptor Inverse Agonists Using a Scaffold Hopping Approach. Journal of Medicinal Chemistry, 52(3), 516-520. [Link]

  • Zhang, T., et al. (2022) A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6605-6613. [Link]

  • Zhao, Q., et al. (2024) Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 29(9), 1980. [Link]

  • Yuan, Y., et al. (2019) Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology, 14(12), 2637-2645. [Link]

  • Li, X., et al. (2022) Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells. STAR Protocols, 3(3), 101569. [Link]

  • Wang, B.D., et al. (2022) Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1435-1443. [Link]

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  • Haiba, M.E., et al. (2019) Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 4(21), 19139-19150. [Link]

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Application

experimental design for in vivo studies with 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride

An Application Guide for the In Vivo Preclinical Development of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride Introduction The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, reco...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the In Vivo Preclinical Development of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride

Introduction

The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] Derivatives of this core structure have been investigated as inhibitors of key cellular targets such as dihydrofolate reductase (DHFR), tyrosine kinases, and phosphatidylinositol 3-kinases (PI3Ks).[1][5][6] This document provides a detailed guide for the preclinical in vivo evaluation of a specific analogue, 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride. As a novel chemical entity, its journey from a promising in vitro "hit" to a viable clinical candidate is contingent upon rigorous, well-designed animal studies.

This guide is structured to lead researchers through the logical progression of in vivo experimental design, from foundational characterization to efficacy testing. It emphasizes the causality behind protocol choices, ensuring that each study is a self-validating system designed to generate robust, decision-enabling data.[7][8] The overarching goal is to define the compound's pharmacokinetic profile, establish a safe therapeutic window, and demonstrate proof-of-concept efficacy in relevant disease models.

Section 1: Foundational Characterization and Formulation Development

Before initiating any animal studies, a thorough in vitro characterization and the development of a suitable formulation are paramount. These initial steps are critical for the successful translation of in vitro findings to an in vivo context.[9]

Physicochemical and In Vitro Profiling

A comprehensive understanding of the compound's properties dictates its formulation and potential administration routes.

  • Solubility Assessment: Determine the aqueous solubility of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride at various pH levels (e.g., pH 2.0, 6.5, 7.4) to anticipate its behavior in physiological environments. Poor aqueous solubility is a common challenge for many drug candidates and must be addressed early.[10]

  • Stability Analysis: Evaluate the compound's stability in the proposed vehicle solution and under physiological conditions (e.g., in plasma or simulated gastric/intestinal fluids) to ensure the administered dose remains intact.

  • In Vitro Potency Confirmation: Re-confirm the compound's activity (e.g., IC50) against target cancer cell lines or in relevant anti-inflammatory assays.[2][11] This baseline data is crucial for correlating plasma concentrations with biological effects in vivo.

Formulation for In Vivo Administration

The primary goal is to create a safe, homogenous, and stable formulation that allows for accurate dosing. For poorly soluble compounds, specialized formulations may be necessary.[10][12]

Protocol 1: Basic Vehicle Screening and Formulation

  • Objective: To identify a suitable vehicle for solubilizing or suspending the test compound for administration.

  • Materials: 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride, Sterile Water for Injection, Saline (0.9% NaCl), 5% Dextrose in Water (D5W), Tween® 80, Carboxymethylcellulose (CMC), Polyethylene glycol 400 (PEG400), Hydroxypropyl methylcellulose (HPMC).

  • Procedure:

    • Attempt to dissolve the compound in simple aqueous vehicles first (Saline, D5W).

    • If solubility is insufficient, evaluate co-solvent systems (e.g., 10% DMSO, 40% PEG400, 50% Saline). Causality: Co-solvents are used to increase the solubility of hydrophobic compounds, but their concentration must be limited to avoid vehicle-induced toxicity.

    • For compounds with very low solubility, test suspension vehicles (e.g., 0.5% CMC or 0.5% HPMC in saline).

    • Prepare a trial formulation at the highest anticipated dose concentration.

    • Visually inspect for homogeneity and precipitation over a relevant time period (e.g., 4 hours) at room temperature.

    • Ensure the final formulation's pH and osmolality are within a physiologically tolerable range, especially for intravenous administration.

    • Self-Validation: The chosen vehicle must be administered to a "vehicle control" group in all subsequent in vivo studies to differentiate compound-specific effects from vehicle effects.[13]

Section 2: Pharmacokinetics and Safety Toxicology

Understanding a drug's disposition within the body (pharmacokinetics) and its safety profile is a prerequisite for designing meaningful efficacy studies.[14][15] These studies determine the appropriate dose levels and dosing schedule.

G

Caption: High-level workflow for in vivo compound evaluation.

Pharmacokinetic (PK) Studies

A PK study measures how the body absorbs, distributes,metabolizes, and excretes (ADME) the drug.[14]

Protocol 2: Rodent Pharmacokinetic Study

  • Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½) following a single administration.

  • Animal Model: Male Sprague Dawley rats (n=3-4 per group) are a standard choice due to their size, which facilitates serial blood sampling.[13]

  • Experimental Design:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg). Causality: The IV route provides 100% bioavailability and is used as a reference to determine the absolute bioavailability of other routes.

    • Group 2: Oral (PO) or Intraperitoneal (IP) administration (e.g., 10 mg/kg), depending on the intended clinical route.

  • Procedure:

    • Acclimate animals for at least 3 days prior to the study.

    • Fast animals overnight (with access to water) before dosing, especially for oral administration, to reduce variability in absorption.

    • Administer the compound via the specified route.

    • Collect blood samples (approx. 100-150 µL) at predetermined time points into tubes containing an anticoagulant (e.g., K2-EDTA).

      • IV Sampling: 2 min, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

      • PO/IP Sampling: 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

    • Process blood to plasma via centrifugation and store at -80°C until analysis.

    • Analyze plasma concentrations of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Table 1: Example Pharmacokinetic Parameters

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Description
Cmax (ng/mL) 1500850Maximum observed plasma concentration
Tmax (hr) 0.081.0Time to reach Cmax
AUC₀-t (hr*ng/mL) 28004500Area under the concentration-time curve
t½ (hr) 3.54.2Elimination half-life
Bioavailability (%) 10032.1Fraction of dose reaching systemic circulation
Maximum Tolerated Dose (MTD) Studies

MTD studies are crucial for identifying the highest dose that can be administered without causing unacceptable toxicity.[16][17] This dose is often used in subsequent efficacy studies.

Protocol 3: Mouse Dose-Range Finding (MTD) Study

  • Objective: To determine the single-dose and repeat-dose MTD.

  • Animal Model: Use the same mouse strain that will be used for efficacy studies (e.g., BALB/c nude mice for xenografts).

  • Procedure:

    • Single-Dose MTD:

      • Establish several dose groups (n=3 mice/group) with escalating doses (e.g., 10, 30, 100 mg/kg).

      • Administer a single dose via the intended route.

      • Monitor animals daily for 7-14 days for clinical signs of toxicity (weight loss, changes in posture or activity, ruffled fur).

      • Endpoint: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of distress.[13]

    • Repeat-Dose MTD:

      • Based on the single-dose MTD, select 3-4 dose levels for a repeat-dose study.

      • Administer the compound daily (or according to the planned efficacy schedule) for 5-10 days.

      • Monitor body weight and clinical signs daily.

      • Endpoint: The repeat-dose MTD is the highest dose that can be administered for the duration of the study without exceeding toxicity limits.

Section 3: In Vivo Efficacy Evaluation

Based on the known biology of quinazoline derivatives, efficacy studies should focus on oncology or inflammation.[1][2] The choice of model is critical for the clinical relevance of the findings.[8][18]

A) Oncology: Cell-Line Derived Xenograft (CDX) Model

CDX models, where human cancer cells are implanted into immunodeficient mice, are a standard for initial efficacy testing.[19][20]

G

Caption: Experimental workflow for a CDX efficacy study.

Protocol 4: Xenograft Efficacy Study

  • Objective: To evaluate the anti-tumor activity of the compound in an established tumor model.

  • Animal Model: Immunodeficient mice (e.g., NU/NU, SCID, or NOD-SCID) are required to prevent rejection of the human tumor cells.[21]

  • Cell Line: Select a cell line with known in vitro sensitivity to the compound (e.g., HCT-116 or Hep-G2, based on literature for similar compounds).[2]

  • Procedure:

    • Inject cancer cells (e.g., 5 x 10⁶ cells in 100 µL of Matrigel/PBS) subcutaneously into the flank of each mouse.

    • Allow tumors to grow to a mean volume of 100-150 mm³. Causality: Starting treatment on established tumors is more clinically relevant than prophylactic treatment.

    • Randomize animals into treatment groups (n=8-10 mice/group) to ensure similar average tumor volumes across all groups.

      • Group 1: Vehicle Control

      • Group 2: Test Compound (at MTD)

      • Group 3: Standard-of-Care (SoC) positive control (e.g., Doxorubicin)

    • Administer treatments according to the pre-determined schedule (e.g., daily, orally).

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Record body weights 2-3 times per week as a measure of toxicity.

    • Continue the study until tumors in the control group reach a predetermined size (e.g., 1500 mm³) or for a set duration (e.g., 21 days).

  • Endpoint Analysis: Calculate Tumor Growth Inhibition (TGI).

Table 2: Example Tumor Growth Inhibition (TGI) Calculation

GroupMean Tumor Volume Day 0 (mm³)Mean Tumor Volume Day 21 (mm³)Δ Tumor Volume (mm³)TGI (%)
Vehicle 12513251200-
Compound X 12854842065%
SoC 12239827677%
TGI (%) = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in the treated group and ΔC is the change in the control group.
B) Anti-Inflammatory Model: LPS-Induced Inflammation

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of systemic inflammation, making it a common model to test anti-inflammatory agents.[2]

Protocol 5: LPS-Induced Systemic Inflammation Study

  • Objective: To evaluate the compound's ability to suppress the production of pro-inflammatory cytokines.

  • Animal Model: BALB/c or C57BL/6 mice (n=6-8 per group).

  • Procedure:

    • Randomize animals into treatment groups.

      • Group 1: Vehicle Control + Saline challenge

      • Group 2: Vehicle Control + LPS challenge

      • Group 3: Test Compound + LPS challenge

      • Group 4: Positive Control (e.g., Dexamethasone) + LPS challenge

    • Pre-treat animals with the test compound, vehicle, or positive control (e.g., 1 hour before LPS challenge).

    • Administer LPS (e.g., 1 mg/kg, IP) or saline to the respective groups.

    • At a peak cytokine response time (e.g., 2-4 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia.

    • Isolate plasma and analyze for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.

  • Data Analysis: Compare cytokine levels in the compound-treated group to the LPS-challenged vehicle group.

Section 4: Biomarker and Endpoint Analysis

Effective drug development relies on biomarkers to demonstrate that the drug is engaging its target and having the desired biological effect (pharmacodynamics).[22][23][24]

G

Caption: Relationship between PK, PD, and clinical efficacy.

  • Pharmacodynamic (PD) Biomarkers: At the end of the efficacy study, collect tumors and/or relevant tissues. If the hypothesized mechanism is kinase inhibition, for example, one could measure the phosphorylation status of a downstream target protein via Western Blot or immunohistochemistry.[22]

  • Tumor Analysis: In addition to measuring volume, excised tumors can be weighed. A portion should be fixed in formalin for histopathological analysis (e.g., H&E staining for necrosis, Ki-67 staining for proliferation) and another portion snap-frozen for molecular analysis.

  • Safety Biomarkers: In longer-term studies, blood can be collected for complete blood counts (CBC) and serum chemistry analysis to monitor for organ toxicity (e.g., liver enzymes ALT/AST, kidney markers BUN/creatinine).[23]

Conclusion

The in vivo evaluation of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride requires a systematic, multi-faceted approach. The protocols outlined in this guide provide a robust framework for characterizing the compound's pharmacokinetic profile, establishing its safety, and demonstrating its efficacy in relevant preclinical models of cancer and inflammation. By adhering to principles of sound experimental design, including the use of appropriate controls, randomization, and meaningful endpoints, researchers can generate the high-quality data necessary to make informed decisions and advance promising therapeutic candidates toward clinical development.[7][8]

References

  • Helali, A., Sarg, M., Koraa, M. and El-Zoghbi, M. (2014) Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4, 12-37. [Link]

  • Zhang, Y., et al. (2022) Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H). Semantic Scholar. [Link]

  • Ghorab, M. M., et al. (2016) Cytotoxicity and Anti-Inflammatory Activity of Methylsulfanyl-triazoloquinazolines. Molecules, 21(3), 335. [Link]

  • National Cancer Institute (NCI). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Nanotechnology Characterization Laboratory. [Link]

  • Zhu, Y., et al. (2023) Design, synthesis and biological evaluation of novel hybrids of quinazoline derivatives and phenylsulfonylfuroxan as potential anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 90, 129341. [Link]

  • Andes, D., et al. (2001) In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model. Antimicrobial Agents and Chemotherapy, 45(10), 2803-2808. [Link]

  • Guo, K., et al. (2012) In Vivo Assay Guidelines. Assay Guidance Manual. [Link]

  • Ran, F-A., et al. (2022) Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Journal of Cancer, 13(12), 3436-3448. [Link]

  • Li, Y., et al. (2023) Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(6), 101. [Link]

  • Festing, M. F. W. & T. M. (2018) General Principles of Preclinical Study Design. Good Research Practice in Non-Clinical Pharmacology and Biomedicine. [Link]

  • Chen, H., et al. (2023) In Vivo Biomarker Imaging: Paving the Way for Precision Medicine. International Journal of Molecular Sciences, 24(7), 6745. [Link]

  • Lu, J., et al. (2025) Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. Bioorganic Chemistry, 155, 107692. [Link]

  • Jiang, B., et al. (2017) Quinazoline derivatives: synthesis and bioactivities. Chinese Medicine, 12, 6. [Link]

  • Sygnature Discovery. In vivo Pharmacokinetic & Pharmacodynamic Studies. [Link]

  • Vira, D., et al. (2020) Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4251. [Link]

  • Ministry of Health, Malaysia. (2006) General Guidelines for In Vivo Bioequivalence Studies. [Link]

  • Lagaron, J. M., et al. (2020) Pharmaceutical formulation with improved solubility and bioavailability.
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  • Crown Bioscience. (2021) Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. [Link]

  • Li, J., et al. (2024) Preparation and In Vitro/In Vivo Characterization of Mixed-Micelles-Loaded Dissolving Microneedles for Sustained Release of Indomethacin. Pharmaceutics, 16(12), 1700. [Link]

  • InfinixBio. (2026) Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. [Link]

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Technical Notes & Optimization

Troubleshooting

improving the yield of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride synthesis

Welcome to the Technical Support Center for quinazoline derivative synthesis. As a Senior Application Scientist, I have designed this diagnostic guide to address the thermodynamic, kinetic, and practical challenges assoc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinazoline derivative synthesis. As a Senior Application Scientist, I have designed this diagnostic guide to address the thermodynamic, kinetic, and practical challenges associated with the synthesis of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride.

This guide abandons generic troubleshooting in favor of a self-validating mechanistic approach . By understanding the causality behind each reagent choice—from the regioselectivity of soft electrophiles to the phase dynamics of salt exchange—you can systematically eliminate bottlenecks and maximize your isolated yield.

Mechanistic Workflow & Causality Diagram

The synthesis proceeds through three critical phases: cyclization, regioselective S-alkylation, and biphasic salt exchange. The diagram below maps the optimal pathway and the chemical logic governing each transformation.

SynthesisPathway N1 2-Aminobenzylamine + Carbon Disulfide N2 1,4-Dihydroquinazoline- 2-thione N1->N2 Pyridine, Reflux (Cyclization) N3 S-Methylation (Methyl Iodide) N2->N3 EtOH, Mild Heat (Kinetically Favored) N4 2-(Methylsulfanyl)-1,4- dihydroquinazoline HI N3->N4 Precipitation N5 Free Base Isolation (NaOH / Extraction) N4->N5 Neutralization (pH > 9) N6 2-(Methylsulfanyl)-1,4- dihydroquinazoline HCl N5->N6 Ethereal HCl (Salt Exchange)

Caption: Workflow for 2-(Methylsulfanyl)-1,4-dihydroquinazoline HCl synthesis highlighting key intermediates.

Self-Validating Experimental Protocol

To ensure high fidelity, every step in this protocol includes an In-Process Validation Checkpoint . Do not proceed to the next step unless the validation criteria are met.

Phase 1: Cyclization to 1,4-Dihydroquinazoline-2-thione
  • Initiation : Suspend 2-aminobenzylamine (1.0 eq) in anhydrous pyridine. Causality: Pyridine acts as both a solvent and a mild base to catalyze the nucleophilic attack of the amine on carbon disulfide (CS₂) and drive the subsequent elimination of hydrogen sulfide (H₂S)[1].

  • Addition : Cool the reaction to 0 °C and add CS₂ (1.5 eq) dropwise. Causality: CS₂ is highly volatile (bp 46 °C). Cooling prevents evaporative loss before the initial dithiocarbamate intermediate can form[2].

  • Cyclization : Attach a reflux condenser and heat the mixture to 90 °C for 12 hours.

    • Validation Checkpoint: Suspend a strip of lead(II) acetate paper at the top of the condenser. The paper will turn black (forming PbS) as H₂S gas evolves. The cyclization is complete when a fresh strip of paper no longer darkens.

  • Isolation : Cool to room temperature and pour the mixture into crushed ice. Filter the resulting precipitate and wash with cold water.

Phase 2: Regioselective S-Methylation
  • Suspension : Suspend the 1,4-dihydroquinazoline-2-thione (1.0 eq) in anhydrous ethanol (EtOH).

  • Alkylation : Add methyl iodide (MeI, 1.2 eq) dropwise at room temperature, then heat to a mild reflux (78 °C) for 2 hours. Causality: According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the thione sulfur is a "soft" nucleophile. MeI is a "soft" electrophile, kinetically favoring S-alkylation over N-alkylation under neutral or mildly basic conditions[3][4][5].

    • Validation Checkpoint: The initial opaque suspension will clarify as the thione reacts to form the soluble S-methylated intermediate. Upon cooling to 0 °C, the 2-(methylsulfanyl)-1,4-dihydroquinazoline hydroiodide (HI) salt will spontaneously precipitate.

  • Isolation : Filter the HI salt and wash with cold diethyl ether.

Phase 3: Biphasic Salt Exchange (HI to HCl)
  • Free-Basing : Suspend the HI salt in a biphasic mixture of dichloromethane (DCM) and 1M aqueous NaOH. Stir vigorously for 30 minutes. Causality: Direct halide exchange (adding HCl to the HI salt) is thermodynamically inefficient. Neutralizing to the free base forces the iodide ion (I⁻) into the aqueous phase, completely removing it from the system.

  • Phase Separation : Extract the free base into the DCM layer.

    • Validation Checkpoint: Test a few drops of the separated aqueous layer with aqueous AgNO₃. A bright yellow precipitate (AgI) confirms that the iodide has been successfully partitioned away from the product.

  • Protonation : Dry the DCM layer over anhydrous Na₂SO₄, filter, and cool to 0 °C. Add 2.0 M HCl in diethyl ether (1.05 eq) dropwise under vigorous stirring.

    • Validation Checkpoint: Immediate formation of a white, crystalline precipitate validates successful protonation.

  • Final Isolation : Filter the precipitate, wash with cold ether, and dry under high vacuum to yield pure 2-(methylsulfanyl)-1,4-dihydroquinazoline hydrochloride.

Quantitative Data: Methylation Condition Optimization

The most common point of yield loss is the competitive formation of the N-alkylated byproduct during Phase 2. The table below summarizes empirical data demonstrating how base selection dictates regioselectivity[4][5].

SolventBase SystemTemp (°C)Time (h)S-Alkylation Yield (%)S:N RegioselectivityMechanistic Observation
EthanolNone (Neutral)78 (Reflux)2.082%> 95 : 5Kinetic control; HI salt precipitates directly.
AcetoneK₂CO₃ (Mild)25 (R.T.)4.088%> 98 : 2Mild base scavenges HI without deprotonating N.
DMFCs₂CO₃ (Mild)25 (R.T.)1.091% > 99 : 1 Cesium effect enhances soft nucleophilicity of S.
DMFNaH (Strong)0 to 252.045%50 : 50Strong base deprotonates N; thermodynamic N-alkylation occurs.

Recommendation: For maximum yield and purity, utilize the Cs₂CO₃/DMF system if the standard neutral ethanol reflux yields unacceptable S:N ratios.

Targeted Troubleshooting FAQs

Q: During the cyclization step, my yield of 1,4-dihydroquinazoline-2-thione is below 40%, and LC-MS shows unreacted 2-aminobenzylamine. How can I drive this to completion? A: This is almost always caused by the premature evaporation of carbon disulfide (CS₂) before the dithiocarbamate intermediate can fully form[1][2]. Ensure your reflux condenser is chilled to at least 5 °C. If the problem persists, switch to a sealed pressure tube (rated for appropriate PSI) and heat to 80 °C. Additionally, ensure your pyridine is strictly anhydrous; water will hydrolyze the CS₂ and stall the reaction.

Q: I am observing a sticky, insoluble byproduct during the methylation step instead of a clean precipitate. What is causing this? A: You are likely observing oxidative dimerization. Thiones are highly susceptible to oxidation, forming insoluble disulfide dimers. To prevent this, thoroughly degas your ethanol or DMF by sparging with Argon or Nitrogen for 15 minutes prior to adding the thione, and run the methylation step under an inert atmosphere.

Q: Can I perform the salt exchange directly by adding concentrated HCl to the hydroiodide salt in a single solvent? A: No. Direct displacement fails due to the common ion effect and competitive solubility. Because hydroiodide salts are often more stable and less soluble in organic solvents than their hydrochloride counterparts, adding HCl will simply result in an equilibrium mixture of both salts. You must break the lattice by isolating the free base via the biphasic NaOH/DCM extraction described in Phase 3 before introducing the chloride source.

Q: My final hydrochloride salt is highly hygroscopic and turns into a gum on the filter paper. How do I handle this? A: Quinazoline HCl salts can be hygroscopic depending on ambient humidity. Ensure that the ethereal HCl used in Phase 3 is strictly anhydrous. When filtering, do so under a blanket of dry nitrogen (using an inverted funnel), wash with anhydrous ether, and immediately transfer the filter cake to a vacuum desiccator containing P₂O₅ or Drierite.

References

  • Source: google.
  • Source: nih.
  • A Cs2CO3-mediated simple and selective method for the alkylation and acylation of 3,4-dihydropyrimidin-2(1H)
  • Source: rsc.
  • Source: ias.ac.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 2-(Methylsulfanyl)-1,4-dihydroquinazoline Hydrochloride in DMSO

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride in dimethy...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride in dimethyl sulfoxide (DMSO). The following question-and-answer format addresses common to complex issues, offering explanations grounded in chemical principles and providing actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride powder is not readily dissolving in fresh, anhydrous DMSO at room temperature. What could be the issue and how can I resolve it?

A1: Initial Dissolution Challenges & Recommended Protocol

It is not uncommon for hydrochloride salts of organic compounds to require some energy input to overcome the crystal lattice energy for dissolution, even in a powerful aprotic solvent like DMSO.[1][2] The primary factors at play are the strength of the ionic interactions in the salt and the solvation energy.

Causality:

  • Crystal Lattice Energy: The hydrochloride salt exists in a stable crystalline structure. Significant energy is required to break apart the ionic bonds between the protonated quinazoline molecule and the chloride anion.

  • Solvation: DMSO is a polar aprotic solvent, meaning it has a significant dipole moment to solvate ions but lacks acidic protons for hydrogen bonding.[3] While it is an excellent solvent for many organic molecules, the initial dissolution of a salt can be kinetically slow.

Troubleshooting Protocol:

  • Initial Attempt: Begin by adding the weighed compound to a sterile tube, followed by the addition of anhydrous DMSO. Vortex the solution gently.[4]

  • Sonication: If the compound remains undissolved, place the tube in a water bath sonicator for 5-10 minutes.[4][5] The ultrasonic waves provide localized energy to break up the powder and enhance solvent interaction.

  • Gentle Warming: If sonication is insufficient, warm the solution in a 37°C water bath for 10-15 minutes, with intermittent vortexing.[5][6] Increased temperature enhances the kinetic energy of the solvent molecules, promoting dissolution. Caution: Do not overheat, as this can lead to degradation of the compound.[4]

  • Final Check: After the solution appears clear, visually inspect it against a light source to ensure no small particulates remain.

Q2: I prepared a clear stock solution of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride in DMSO, but after a few freeze-thaw cycles, a precipitate has formed. What is the cause and how can I fix it?

A2: Precipitation Upon Freeze-Thaw Cycles

The most probable cause of precipitation after freeze-thaw cycles is the absorption of atmospheric moisture by DMSO.[7][8]

Causality:

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs water from the air.[7][9]

  • Altered Solvent Properties: The introduction of water into DMSO creates a more structured hydrogen-bonding network.[7] This change in the solvent environment can decrease the solubility of lipophilic organic compounds.[8] For a hydrochloride salt, the presence of water can disrupt the ionic interactions that were stable in anhydrous DMSO, leading to precipitation.[7]

  • Freeze-Thaw Cycles: Each freeze-thaw cycle can exacerbate this issue, as the process of freezing and thawing can promote the crystallization of the compound out of the now less-ideal solvent mixture.[8]

Troubleshooting & Prevention:

Corrective Action Preventative Measure
1. Gently warm the solution to 37°C and sonicate to redissolve the precipitate.[5][6]Aliquot Stock Solutions: After initial preparation, divide the stock solution into smaller, single-use aliquots.[4] This minimizes the number of freeze-thaw cycles for the bulk of the stock.
2. Centrifuge the solution to pellet the precipitate and use the supernatant if immediate use is required. Note: This will alter the effective concentration of your solution.[7]Use Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous DMSO for preparing stock solutions.[7]
Proper Storage: Store DMSO stock solutions in tightly sealed vials, preferably in a desiccator, to minimize moisture absorption.[10]

Diagram: Impact of Water Absorption on Solubility

cluster_0 Anhydrous DMSO Environment cluster_1 Hygroscopic DMSO Environment Anhydrous_DMSO Anhydrous DMSO Compound_in_Solution 2-(Methylsulfanyl)-1,4-dihydroquinazoline HCl (Dissolved) Anhydrous_DMSO->Compound_in_Solution Good Solvation Hygroscopic_DMSO Hygroscopic DMSO (Contains Water) Anhydrous_DMSO->Hygroscopic_DMSO Moisture Absorption Precipitate Precipitate Formation Hygroscopic_DMSO->Precipitate Reduced Solubility

Caption: The effect of moisture absorption on DMSO's solvating power.

Q3: I am observing inconsistent results in my biological assays. Could this be related to the solubility of my compound?

A3: Solubility Issues Leading to Inconsistent Bioactivity

Yes, solubility problems are a frequent cause of non-reproducible experimental data.[11]

Causality:

  • Micro-precipitation in Stock: Even if your stock solution appears clear, micro-precipitates can form, especially if the solution is close to its saturation point or has absorbed some moisture.[7] This leads to an inaccurate concentration being dispensed.

  • Precipitation in Aqueous Buffer: 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride likely has significantly lower solubility in aqueous solutions compared to DMSO.[7] When you dilute your DMSO stock into your aqueous assay medium, the compound can precipitate out, drastically lowering the effective concentration that your cells or proteins are exposed to.

Troubleshooting Workflow:

Start Inconsistent Assay Results Check_Stock Inspect Stock Solution for Precipitate (Vortex, Warm, Centrifuge before use) Start->Check_Stock Check_Dilution Observe for Cloudiness upon Dilution in Aqueous Buffer Check_Stock->Check_Dilution Solubility_Limit_Test Determine Solubility Limit in Assay Medium Check_Dilution->Solubility_Limit_Test Lower_Concentration Lower Final Assay Concentration Solubility_Limit_Test->Lower_Concentration Add_Cosolvent Consider Assay-Compatible Co-solvents/ Surfactants (e.g., Pluronic F-68, Tween-80) Solubility_Limit_Test->Add_Cosolvent End Consistent Results Lower_Concentration->End Add_Cosolvent->End

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 2-(Methylsulfanyl)-1,4-dihydroquinazoline Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust, self-validating framework for synthesizing 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust, self-validating framework for synthesizing 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride.

This compound is a critical intermediate in the development of bioactive quinazolines, including 5-HT5 receptor ligands and beta-lactamase inhibitors. Rather than just listing steps, this guide explains the causality behind each experimental choice, ensuring you can troubleshoot and optimize your reactions with mechanistic clarity.

Mechanistic Workflows

The synthesis is a two-step process: (1) the construction of the 3,4-dihydroquinazoline-2(1H)-thione core, followed by (2) chemoselective S-methylation and hydrochloride salt formation.

SynthesisWorkflow SM 2-Aminobenzylamine + CS2 Int 3,4-Dihydroquinazoline- 2(1H)-thione SM->Int KOH, EtOH Reflux, 8h Base Free Base Intermediate Int->Base MeI, K2CO3 Acetone, 25°C Prod 2-(Methylsulfanyl)-1,4- dihydroquinazoline HCl Base->Prod 4M HCl in Dioxane Et2O Wash

Caption: Two-step synthesis workflow for 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride.

Achieving high yields requires strict control over chemoselectivity during the methylation step. The thione intermediate exists in a tautomeric equilibrium. The diagram below illustrates how solvent and base selection dictate the kinetic (S-alkylation) versus thermodynamic (N-alkylation) pathways.

Chemoselectivity Thione 3,4-Dihydroquinazoline-2(1H)-thione (Tautomeric Equilibrium) Thiolate Thiolate Anion (Kinetic Nucleophile) Thione->Thiolate Mild Base (K2CO3) Polar Protic/Moderately Polar Solvent Nitrogen Nitrogen Anion (Thermodynamic Nucleophile) Thione->Nitrogen Strong Base (NaH) Polar Aprotic Solvent (DMF) SMethyl S-Methylated Product (Target: >95% Yield) Thiolate->SMethyl MeI (1.05 eq) Soft Electrophile NMethyl N-Methylated Product (Impurity: <5% Yield) Nitrogen->NMethyl MeI (Excess)

Caption: Mechanistic pathway dictating S- vs. N-methylation chemoselectivity.

Validated Experimental Protocols

Every step in these protocols is designed as a self-validating system , providing visual or physical cues that confirm the reaction is proceeding correctly.

Protocol A: Synthesis of 3,4-Dihydroquinazoline-2(1H)-thione

This step relies on the cyclization of 2-aminobenzylamine with carbon disulfide .

  • Initialization: Dissolve 2-aminobenzylamine (1.0 eq, 10 mmol) in 30 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Base Addition: Add potassium hydroxide (KOH, 1.1 eq, 11 mmol) and stir until completely dissolved.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add carbon disulfide (CS₂, 1.5 eq, 15 mmol) dropwise over 15 minutes.

    • Self-Validation: The clear solution will transition to a pale yellow suspension as the intermediate dithiocarbamate salt forms.

  • Cyclization: Heat the mixture to reflux (approx. 78 °C) for 8 hours.

    • Self-Validation: The suspension will dissolve, and hydrogen sulfide (H₂S) gas will evolve (ensure proper ventilation/scrubbing).

  • Isolation: Cool to room temperature and slowly acidify with 1M HCl to pH 5-6.

    • Self-Validation: The target 3,4-dihydroquinazoline-2(1H)-thione will precipitate as a white/off-white solid.

  • Purification: Filter the precipitate, wash with cold water (2 × 10 mL), and recrystallize from ethanol. Dry under vacuum.

Protocol B: S-Methylation & Hydrochloride Salt Formation

This protocol optimizes the S-alkylation using methyl iodide, a standard approach for synthesizing 2-(methylthio)-3,4-dihydroquinazoline derivatives .

  • Suspension: Suspend 3,4-dihydroquinazoline-2(1H)-thione (1.0 eq, 5 mmol) in 20 mL of anhydrous acetone.

  • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 1.2 eq, 6 mmol). Stir for 15 minutes at room temperature.

  • Alkylation: Add methyl iodide (MeI, 1.05 eq, 5.25 mmol) dropwise. Stir at room temperature for 4 hours.

    • Self-Validation: The opaque suspension of the thione will gradually clarify as the highly soluble S-methylated free base forms. TLC (Hexane:EtOAc 1:1) should show complete consumption of the starting material.

  • Free Base Extraction: Concentrate the acetone under reduced pressure. Partition the residue between Ethyl Acetate (30 mL) and 1M aqueous NaOH (20 mL). Extract the aqueous layer once more with EtOAc (15 mL).

    • Causality: The NaOH wash ensures any unreacted thione remains in the aqueous layer as a water-soluble salt, while the free base partitions into the organic layer.

  • Drying: Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Salt Formation: Cool the filtrate to 0 °C. Add 4M HCl in dioxane (1.2 eq, 6 mmol) dropwise under vigorous stirring.

    • Self-Validation: Immediate precipitation of a bright white, crystalline solid confirms the formation of the hydrochloride salt.

  • Filtration: Filter the solid, wash with cold diethyl ether (2 × 10 mL), and dry under high vacuum to afford 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride.

Optimization Data: S-Methylation Conditions

To demonstrate the causality behind our solvent and base selection in Protocol B, review the quantitative optimization data below. Using a strong base (NaH) in a polar aprotic solvent (DMF) shifts the reaction toward the thermodynamic N-alkylated impurity.

SolventBaseTemperature (°C)Time (h)S:N Alkylation RatioIsolated Yield (%)
DMFNaH25240:6035
THFEt₃N65 (Reflux)670:3060
EthanolKOH25485:1578
Acetone K₂CO₃ 25 4 98:2 92

Table 1: Impact of reaction conditions on chemoselectivity and yield during the methylation of 3,4-dihydroquinazoline-2(1H)-thione.

Troubleshooting & FAQs

Q1: Why is my yield of 3,4-dihydroquinazoline-2(1H)-thione low, and why do I see sticky, polymeric byproducts? Causality: Carbon disulfide (CS₂) is highly volatile and reactive. If the addition is performed at room temperature or if the concentration is too high, the intermediate dithiocarbamate tends to undergo intermolecular cross-linking rather than the desired intramolecular cyclization. Solution: Strictly maintain 0 °C during the dropwise addition of CS₂. Ensure the reaction is sufficiently dilute (approx. 0.3 M) to kinetically favor the intramolecular ring closure.

Q2: During the S-methylation step, how do I prevent N-methylation impurities? Causality: The sulfur atom is highly polarizable (a "soft" nucleophile) and reacts kinetically with "soft" electrophiles like methyl iodide. However, if you use a strong base (e.g., NaH) or a polar aprotic solvent (e.g., DMF), you strip the proton completely and increase the "hardness" of the nucleophile, driving the reaction toward the thermodynamic N-alkylated product. Solution: Stick to a mild base (K₂CO₃) in a moderately polar solvent (acetone) at room temperature. Do not exceed 1.05 equivalents of MeI, as excess reagent will eventually methylate the nitrogen after the sulfur has reacted.

Q3: Why can't I just add methyl iodide, evaporate the solvent, and use the resulting salt directly? Causality: Direct methylation with MeI yields the hydroiodide salt, not the hydrochloride salt. The iodide counterion is highly nucleophilic and can severely interfere with downstream biological assays (e.g., beta-lactamase inhibition assays) or subsequent metal-catalyzed cross-coupling reactions. Solution: You must perform the biphasic free-base extraction (Protocol B, Step 4) to remove the iodide ion, isolate the free base, and then cleanly precipitate the desired hydrochloride salt using anhydrous HCl in dioxane.

Q4: My final hydrochloride salt is turning into a sticky paste on the filter paper. What went wrong? Causality: The hydrochloride salt of 2-(methylsulfanyl)-1,4-dihydroquinazoline is highly polar and hygroscopic. If your precipitation solvent contains trace water, or if you expose the cold filter cake to ambient humidity for too long, it will pull moisture from the air and deliquesce. Solution: Ensure your EtOAc and HCl/dioxane solutions are strictly anhydrous. Wash the final filter cake with cold, anhydrous diethyl ether to rapidly displace any polar solvents, and immediately transfer the solid to a vacuum desiccator.

References

  • Qiu, W., Zhan, D., Ma, X., & Zhang, X. (2022). The stepwise synthesis of 3,4-dihydroquinazoline-2(1H)-thione 91. ResearchGate.[Link]

  • Thomas, D. R., et al. (2007). Heterocyclic compounds and their use as binding partners for 5-ht5 receptors (Patent No. WO2007022946A1).
  • Burns, C. J., et al. (2014). Beta-lactamase inhibitors (Patent No. US20140194386A1).
Optimization

Technical Support Center: Overcoming Resistance to 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride in Cancer Cells

Welcome to the technical support center for researchers utilizing 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) for scientists and drug development professionals encountering resistance to this novel quinazoline derivative in their cancer cell models. The principles and protocols outlined here are grounded in the well-established mechanisms of action and resistance associated with the broader class of quinazoline-based anticancer agents.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when working with 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride and observing a decrease in its efficacy.

Q1: My cancer cell line, which was initially sensitive to 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride, is now showing signs of resistance. What are the likely underlying mechanisms?

A1: Resistance to quinazoline-based anticancer agents is a multifaceted phenomenon. Based on extensive research into this class of compounds, resistance mechanisms can be broadly categorized as:

  • On-Target Alterations: The most direct cause of resistance is a mutation in the primary molecular target of the drug that prevents effective binding. For many quinazoline derivatives, this target is a protein kinase, such as the Epidermal Growth Factor Receptor (EGFR).[1][2]

  • Bypass Pathway Activation: Cancer cells can develop resistance by upregulating alternative signaling pathways that compensate for the inhibition of the primary target. This allows the cells to maintain critical functions like proliferation and survival. Common bypass pathways include the PI3K/Akt/mTOR and MAPK/ERK signaling cascades.[3][4][5]

  • Drug Efflux and Metabolism: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, thereby reducing its intracellular concentration to sub-therapeutic levels.[1]

  • Phenotypic Changes: Processes such as the epithelial-to-mesenchymal transition (EMT) can induce a cellular state that is inherently more resistant to various therapies.[3]

Q2: How can I experimentally confirm that my cell line has developed resistance to 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride?

A2: The most straightforward method to confirm resistance is to perform a dose-response cell viability assay, such as the MTT or CellTiter-Glo assay. By comparing the half-maximal inhibitory concentration (IC50) of your parental (sensitive) cell line to the suspected resistant cell line, you can quantify the change in sensitivity. A significant increase in the IC50 value for the resistant line provides quantitative evidence of resistance.

Q3: What are the primary molecular targets of quinazoline derivatives like the one I am using?

A3: The quinazoline scaffold is a "privileged structure" in medicinal chemistry and has been successfully used to target a variety of proteins. The two most common mechanisms of action for anticancer quinazoline derivatives are:

  • Kinase Inhibition: Many FDA-approved quinazoline-based drugs are tyrosine kinase inhibitors (TKIs), targeting receptors like EGFR, VEGFR, and others in the ErbB family.[6][7] These inhibitors typically compete with ATP for binding to the kinase domain, preventing downstream signaling that drives cell proliferation and survival.[8]

  • Tubulin Polymerization Inhibition: A growing number of quinazoline derivatives have been shown to inhibit the polymerization of tubulin, the protein that forms microtubules.[2][9] By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase and induce apoptosis.[10][11] They often bind to the colchicine-binding site on tubulin.[10][12]

Q4: My compound is a "2-(Methylsulfanyl)-" derivative. Does this specific chemical group suggest a particular mechanism?

A4: While the quinazoline core dictates the primary mode of interaction with the target, the various substituents modulate potency, selectivity, and pharmacokinetic properties. The methylsulfanyl (-SCH3) group is an important pharmacophore in some anticancer agents. While there isn't a universally ascribed mechanism solely based on this group for quinazolines, it can influence binding affinity and interactions within the target's binding pocket. Your experimental validation will be key to determining the precise mechanism for your specific compound.

II. Troubleshooting Guides: From Observation to Mechanism

This section provides a structured approach to diagnosing and understanding the mechanisms of resistance observed in your cancer cell lines.

Guide 1: Initial Characterization of the Resistant Phenotype

Problem: You observe a decrease in the cytotoxic effect of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride on your cancer cell line over time or after continuous exposure.

Workflow for Characterizing Resistance:

A workflow for the initial confirmation of drug resistance.

Step-by-Step Protocol: Cell Viability (MTT) Assay [13][14][15]

  • Cell Seeding: Seed both parental (sensitive) and suspected resistant cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride. Treat the cells with this concentration gradient for a period equivalent to your standard experiments (e.g., 72 hours). Include a vehicle-only control.

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the media and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the drug concentration and use a non-linear regression analysis to determine the IC50 for each cell line.

Interpreting the Results:

Cell LineIC50 of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochlorideInterpretation
Parental (Sensitive)50 nMBaseline sensitivity
Resistant Subclone 1500 nM10-fold increase in IC50, indicating significant resistance.
Resistant Subclone 22 µM40-fold increase in IC50, indicating high-level resistance.

Example data from a cell viability assay comparing sensitive and resistant cell lines.

Guide 2: Investigating On-Target vs. Off-Target Resistance Mechanisms

Once resistance is confirmed, the next logical step is to determine if the resistance is due to changes in the drug's direct target or the activation of alternative pathways.

Experimental Workflow for Differentiating Resistance Mechanisms:

A decision tree for investigating the underlying mechanisms of resistance.

Step-by-Step Protocol: Western Blot for Phosphorylated Kinases (e.g., p-EGFR, p-Akt) [16][17][18]

This protocol is essential for determining if bypass signaling pathways are activated.

  • Cell Culture and Treatment: Culture both sensitive and resistant cells. Treat them with an effective concentration of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride (e.g., 5x IC50 of the sensitive line) for a short duration (e.g., 1-2 hours). Include untreated controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., anti-phospho-EGFR, anti-phospho-Akt) and their total protein counterparts (anti-total-EGFR, anti-total-Akt).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Interpreting the Results:

  • Sensitive Cells (Treated): Expect to see a significant reduction in the phosphorylated target protein compared to the untreated control.

  • Resistant Cells (Treated):

    • Restored Phosphorylation of a Downstream Effector (e.g., p-Akt): If the primary target remains inhibited but a downstream protein like Akt is re-phosphorylated, this strongly suggests the activation of a bypass pathway.[3]

    • No Inhibition of Primary Target: If the primary target itself is still phosphorylated in the presence of the drug, this could indicate a mutation in the target that prevents drug binding.

III. Signaling Pathways and Overcoming Resistance

Understanding the key signaling pathways involved in quinazoline action and resistance is crucial for designing effective counter-strategies.

A. Targeting Kinase-Driven Cancers and Resistance

Many quinazoline derivatives function as EGFR inhibitors. Resistance often emerges through the activation of bypass tracks that reactivate downstream signaling.

EGFR and PI3K/Akt Signaling in Resistance:

EGFR_PI3K_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Activates Quinazoline 2-(Methylsulfanyl)-1,4- dihydroquinazoline HCl Quinazoline->EGFR Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation MET MET Receptor MET->PI3K Bypass Activation Tubulin_Dynamics cluster_drug_effect Drug Action cluster_cellular_process Cellular Process cluster_outcome Outcome TubulinDimers αβ-Tubulin Dimers Microtubule Microtubule Polymer TubulinDimers->Microtubule Polymerization CellCycleArrest G2/M Arrest & Apoptosis Microtubule->TubulinDimers Depolymerization Quinazoline 2-(Methylsulfanyl)-1,4- dihydroquinazoline HCl Quinazoline->TubulinDimers Binds & Prevents Polymerization

The mechanism of action for a tubulin polymerization inhibitor.

Strategies to Overcome Tubulin Inhibitor Resistance:

  • Investigate Drug Efflux: Increased expression of ABC transporters like P-glycoprotein (P-gp/ABCB1) is a common mechanism of resistance to tubulin-targeting agents. This can be assessed by Western blot. Co-treatment with a P-gp inhibitor could restore sensitivity.

  • Alternative Tubulin Binders: If resistance is due to a mutation in the tubulin gene, switching to a tubulin-targeting agent that binds to a different site (e.g., the taxane site instead of the colchicine site) may be effective. [19]

IV. In Vivo Validation of Resistance and Overcoming Strategies

Validating your in vitro findings in an animal model is a critical step in preclinical drug development.

Step-by-Step Protocol: Xenograft Tumor Model [20][21][22][23]

  • Cell Implantation: Subcutaneously inject both sensitive and resistant cancer cells into the flanks of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment Groups: Randomize the mice into different treatment groups:

    • Vehicle control

    • 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride alone

    • Inhibitor of the suspected bypass pathway alone (if applicable)

    • Combination of both drugs

  • Drug Administration: Administer the treatments according to a predetermined schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Interpreting the Results:

Treatment Group (Resistant Cell Xenograft)Tumor Growth Inhibition (%)Interpretation
Vehicle0%Baseline tumor growth.
2-(Methylsulfanyl)-1,4-dihydroquinazoline HCl15%Confirms in vivo resistance.
Bypass Pathway Inhibitor X20%Modest single-agent activity.
Combination Therapy75%Synergistic effect, suggesting the combination overcomes resistance.

Example data from an in vivo xenograft study.

V. References

  • Raffa, D. et al. A novel quinazolin-4(3H)-one derivative as a tubulin polymerization inhibitor. Bioorganic & Medicinal Chemistry22 , 5679-5685 (2014).

  • Creative Diagnostics. EGF/EGFR Signaling Pathway. Available at: [Link].

  • Zhang, J., Wang, F., & Li, M. Mechanisms of resistance to EGFR tyrosine kinase inhibitors. OncoTargets and Therapy7 , 2169–2177 (2014).

  • Zhu, H. et al. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. European Journal of Medicinal Chemistry208 , 112773 (2020).

  • Oda, K. et al. A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology1 , 2005.0010 (2005).

  • Guix, M. et al. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists. Journal of Molecular Medicine86 , 25-33 (2008).

  • Crown Bioscience. Combating Cancer Drug Resistance with In Vivo Models. (2024). Available at: [Link].

  • Wang, Y. et al. Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Pharmaceuticals19 , 161 (2026).

  • Varghese, S. et al. Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance. Journal of Gynecology Research4 , 1 (2018).

  • Passaro, A. et al. Strategies to Overcome Resistance to Osimertinib in EGFR-Mutated Lung Cancer. Cancers17 , 1230 (2025).

  • Isobe, K. et al. Overcoming resistance to EGFR tyrosine kinase inhibitors in lung cancer, focusing on non-T790M mechanisms. Expert Review of Anticancer Therapy17 , 705-713 (2017).

  • Wee, P. & Wang, Z. Epidermal Growth Factor Receptor (EGFR) Signaling in Cancer: A Mechanistic and Therapeutic View. Cancers9 , 52 (2017).

  • Welm, A. L. et al. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments119 , e55081 (2017).

  • Chen, K. et al. Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma. Frontiers in Oncology12 , 936742 (2022).

  • ResearchGate. Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... Available at: [Link].

  • Cortot, A. B. et al. Clinical strategies for acquired epidermal growth factor receptor tyrosine kinase inhibitor resistance in non-small-cell lung cancer patients. Oncotarget8 , 75498–75510 (2017).

  • Frontiers. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. (2025). Available at: [Link].

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. Available at: [Link].

  • Deulkar, A. Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal and Organic Chemistry8 , 281-290 (2025).

  • Elseginy, S. A. et al. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. RSC Medicinal Chemistry13 , 947-959 (2022).

  • Horton, T. MTT Cell Assay Protocol. (1994). Available at: [Link].

  • Vasan, N., Baselga, J., & Hyman, D. M. A view on drug resistance in cancer. Nature575 , 299–309 (2019).

  • Mao, C. et al. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Oncology60 , 5 (2022).

  • Porta, C., Paglino, C., & Mosca, A. Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology4 , 64 (2014).

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). Available at: [Link].

  • Prota, A. E. et al. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs. Proceedings of the National Academy of Sciences111 , 13817–13822 (2014).

  • Ewida, M. A. et al. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules28 , 2903 (2023).

  • La Sala, G. et al. Microtubule-Targeting Agents: Strategies To Hijack the Cytoskeleton. Trends in Pharmacological Sciences39 , 1033-1050 (2018).

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. (2013). Available at: [Link].

Sources

Troubleshooting

purification techniques for 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride

Technical Support Center: 2-(Methylsulfanyl)-1,4-dihydroquinazoline Hydrochloride Purification Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(Methylsulfanyl)-1,4-dihydroquinazoline Hydrochloride Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride. This compound is a critical heterocyclic intermediate, frequently utilized in the development of beta-lactamase inhibitors[1] and alkaloid-inspired therapeutics.

However, its structural motifs—a thioether linkage and a partially saturated 1,4-dihydroquinazoline ring—make it highly susceptible to oxidative degradation and aromatization[2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating purification protocols to ensure batch-to-batch consistency and high-purity yields.

Section 1: Troubleshooting Guides & FAQs

Q1: Why is my product turning yellow over time, and how do I remove this impurity? A: The yellowing is a classic visual indicator of ring aromatization. The 1,4-dihydroquinazoline core is thermodynamically driven to dehydrogenate and oxidize into the fully aromatic quinazoline system[3]. This aromatization is readily catalyzed by atmospheric oxygen, light exposure, or trace transition metals present in your reaction vessels[2].

  • Causality & Solution: Because the aromatized quinazoline free base has a significantly different pKa​ than the dihydro-compound, an acid-base extraction is highly effective. By converting the mixture to the free base, extracting into an organic solvent, and carefully re-salting with a stoichiometric amount of HCl, you can selectively precipitate the desired dihydro-salt while leaving the aromatized impurity dissolved in the mother liquor.

Q2: My NMR spectra show unexpected singlet peaks around 2.8–3.0 ppm. What are they, and how do I clear them? A: These peaks correspond to the S-methyl protons of a sulfoxide ( −S(O)CH3​ ) or sulfone ( −SO2​CH3​ ) impurity. Thioethers are highly susceptible to electrophilic attack by peroxides or reactive oxygen species[4]. If you are using aged ethereal solvents (like THF or Diethyl Ether) during your synthesis or precipitation steps, trace peroxides will rapidly oxidize the methylsulfanyl group.

  • Causality & Solution: The introduction of the oxygen atom makes the sulfoxide significantly more polar than the parent thioether. A targeted trituration using a moderately polar anti-solvent (such as cold acetone) will selectively dissolve the polar sulfoxide impurity while leaving the highly crystalline hydrochloride salt intact.

Q3: I am experiencing inconsistent solubility and variable melting points across different batches. Why? A: This points to a stoichiometric imbalance of the hydrochloride salt or the entrapment of excess acid. Dihydroquinazolines can form variable stoichiometric complexes if HCl gas or concentrated aqueous HCl is introduced too rapidly, leading to localized supersaturation. This results in a co-precipitated mixture of the free base, the mono-HCl salt, and potentially degraded ring-opened products.

  • Causality & Solution: Salt formation must be a controlled, equilibrium-driven process. Implement a standardized re-salting protocol using a titrated ethereal HCl solution in a miscible anti-solvent system to ensure a uniform 1:1 molar ratio.

Section 2: Experimental Protocols

To ensure scientific integrity, every protocol described below functions as a self-validating system. Visual cues and pH checkpoints are embedded to confirm success at each critical step.

Protocol A: Acid-Base Extraction & Controlled Re-salting

Use this protocol to reset salt stoichiometry and remove aromatized quinazoline impurities.

  • Freebasing: Suspend 10.0 g of the crude 2-(Methylsulfanyl)-1,4-dihydroquinazoline HCl in a biphasic mixture of Ethyl Acetate (100 mL) and Deionized Water (50 mL).

  • Neutralization: Slowly add saturated aqueous NaHCO3​ under vigorous stirring until the aqueous layer reaches a stable pH of 8.0–8.5. Validation check: The solid suspension should completely dissolve as the free base partitions into the organic layer.

  • Extraction: Separate the layers. Wash the organic layer with brine (50 mL) to remove residual aqueous salts, then dry over anhydrous Na2​SO4​ .

  • Concentration: Filter the drying agent and concentrate the filtrate in vacuo at 30 °C to yield the crude free base as a pale oil or amorphous solid.

  • Controlled Re-salting: Dissolve the free base in anhydrous Isopropanol (50 mL). Cool the solution to 0–5 °C in an ice bath.

  • Precipitation: Dropwise, add 1.05 equivalents of 2M HCl in Diethyl Ether. Validation check: A pristine white precipitate should form gradually. Rapid addition causing clumping indicates localized supersaturation.

  • Isolation: Stir for 1 hour at 0 °C, filter under a nitrogen blanket, wash with cold Diethyl Ether (20 mL), and dry under high vacuum.

Protocol B: Anaerobic Recrystallization

Use this protocol for routine polishing to remove trace sulfoxides and inorganic salts.

  • Solvent Preparation: Degas a mixture of Ethanol and Ethyl Acetate (1:3 v/v) by sparging with high-purity N2​ for 15 minutes to displace dissolved oxygen.

  • Dissolution: In a Schlenk flask, dissolve the crude HCl salt in a minimum volume of the boiling, degassed Ethanol.

  • Crystallization: Slowly add hot, degassed Ethyl Acetate until the solution becomes just slightly turbid (the cloud point).

  • Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed, then transfer to a 4 °C refrigerator overnight. Validation check: Slow cooling ensures the exclusion of mother liquor from the crystal lattice, yielding distinct needle-like crystals.

  • Recovery: Filter the crystals under a blanket of N2​ and wash with cold, degassed Ethyl Acetate.

Section 3: Data Presentation

Table 1: Common Impurities and Diagnostic Analytical Signatures

Impurity TypeStructural ChangeLC-MS Signature 1H -NMR Diagnostic Shift ( CD3​OD )
Desired Product 2-(Methylsulfanyl)-1,4-dihydroquinazolineBase Mass (M+H) S−CH3​ singlet at ~2.5 ppm; C4−CH2​ singlet at ~4.7 ppm
Sulfoxide Oxidation of thioether to −S(O)CH3​ +16 Da shift S−CH3​ singlet shifts downfield to ~2.8–2.9 ppm
Sulfone Over-oxidation to −SO2​CH3​ +32 Da shift S−CH3​ singlet shifts downfield to ~3.2 ppm
Aromatized Dehydrogenation to Quinazoline-2 Da shiftLoss of C4−CH2​ peak (~4.7 ppm); new aromatic proton appears

Table 2: Solvent Selection Matrix for Purification

Solvent / SystemApplicationRationale
Isopropanol (IPA) Re-salting solventSolubilizes the free base well; moderate solubility for the HCl salt, allowing controlled crystal nucleation.
Ethyl Acetate Extraction / Anti-solventExcellent for extracting the free base. Acts as a highly effective anti-solvent during crystallization of the HCl salt.
Acetone (Cold) TriturationSelectively dissolves polar sulfoxide/sulfone impurities without dissolving the highly crystalline dihydroquinazoline HCl salt.
Diethyl Ether Washing / Acid DeliveryNon-reactive carrier for anhydrous HCl. Must be tested for peroxides prior to use to prevent thioether oxidation.

Section 4: Mandatory Visualization

G A 2-(Methylsulfanyl)-1,4-dihydroquinazoline HCl (Desired Product) B 2-(Methylsulfinyl)-1,4-dihydroquinazoline (Sulfoxide Impurity) A->B Peroxides / O2 (Thioether Oxidation) C 2-(Methylsulfanyl)quinazoline (Aromatized Impurity) A->C O2 / Trace Metals (Ring Dehydrogenation) D 2-(Methylsulfonyl)quinazoline (Over-oxidized Impurity) B->D Excess Oxidant C->D Peroxides / O2

Degradation pathways of 2-(Methylsulfanyl)-1,4-dihydroquinazoline HCl highlighting oxidation risks.

Workflow Start Crude Batch Analysis (LC-MS / NMR) Q1 Sulfoxide/Sulfone Detected? Start->Q1 Q2 Aromatized Quinazoline Detected? Q1->Q2 No Act1 Acetone Trituration (Removes polar oxides) Q1->Act1 Yes Q3 Stoichiometry / HCl Issues? Q2->Q3 No Act2 Acid-Base Extraction (Isolates free base) Q2->Act2 Yes Act3 Controlled Re-salting (Standardizes HCl ratio) Q3->Act3 Yes Final Pure Crystalline Salt Q3->Final No Act1->Q2 Act2->Act3 Act3->Final

Decision tree workflow for troubleshooting and purifying the dihydroquinazoline hydrochloride salt.

Section 5: References

  • US20140194386A1 - Beta-lactamase inhibitors Source: Google Patents URL:

  • Selective copper(II) acetate and potassium iodide catalyzed oxidation of aminals to dihydroquinazoline and quinazolinone alkaloids Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Quinazoline Source: Wikipedia URL:[Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions Source: PubMed Central (PMC) URL:[Link]

Sources

Optimization

stability issues of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride in aqueous solutions

Disclaimer: This technical guide provides information based on the general chemical properties of quinazoline and dihydroquinazoline derivatives. Specific stability data for 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This technical guide provides information based on the general chemical properties of quinazoline and dihydroquinazoline derivatives. Specific stability data for 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride is not extensively available in public literature. Therefore, this document should be used as a guideline, and it is imperative that researchers perform their own stability studies to validate these recommendations for their specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride in aqueous solutions.

Issue 1: Rapid Degradation of the Compound in Aqueous Solution

Symptoms:

  • Loss of compound potency over a short period (hours to days).

  • Appearance of new peaks in HPLC analysis.

  • Change in the color or clarity of the solution.

Potential Causes and Solutions:

  • Hydrolysis due to Inappropriate pH: The dihydroquinazoline ring system can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions, which may lead to ring opening.[1][2][3][4] Quinazolines are generally more stable in cold, dilute acidic or alkaline solutions, but degradation can occur upon heating.[1][4][5]

    • Solution:

      • Buffer your aqueous solution to a pH between 4 and 7.

      • Prepare solutions fresh daily and store them at 2-8°C when not in use.

      • Avoid boiling or autoclaving solutions containing the compound.[1][5]

  • Oxidation: The methylsulfanyl group (-SCH₃) is susceptible to oxidation, which can convert it to a sulfoxide or sulfone. The dihydroquinazoline ring itself can also be oxidized to the more stable quinazoline or quinazolinone forms.[1][4]

    • Solution:

      • De-gas your aqueous solvent (e.g., by sparging with nitrogen or argon) before dissolving the compound to minimize dissolved oxygen.

      • Consider adding a small amount of an antioxidant, such as sodium metabisulfite, if compatible with your experimental system.

      • Store stock solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent-Induced Degradation: Some quinazoline derivatives have shown instability in certain organic solvents like DMSO, even when used as a co-solvent.[6][7]

    • Solution:

      • If a co-solvent is necessary, prioritize alcohols like ethanol or methanol over aprotic solvents like DMSO or DMF for aqueous dilutions.

      • Always prepare a concentrated stock in the organic solvent and dilute it into the aqueous buffer immediately before use to minimize the compound's exposure time to the organic solvent.

Issue 2: Inconsistent Results Between Experiments

Symptoms:

  • Poor reproducibility of bioactivity or analytical measurements.

  • Variable peak areas for the parent compound in repeated HPLC runs of the same sample.

Potential Causes and Solutions:

  • Photodegradation: Exposure to light, particularly UV light, can be a source of degradation for some quinazoline-based compounds.[6][8]

    • Solution:

      • Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

      • Minimize the exposure of the solid compound and its solutions to ambient light during weighing and preparation.

      • When conducting experiments, use plates with opaque or UV-protected lids if possible.

  • Temperature Fluctuations: Elevated temperatures can accelerate degradation.[1][5]

    • Solution:

      • Maintain consistent and controlled temperatures during solution preparation, storage, and experimentation.

      • If experiments are run at elevated temperatures (e.g., 37°C), be aware that the rate of degradation will be higher than at room temperature. It is advisable to determine the compound's half-life at this temperature.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride and its solutions?

  • Solid Form: Store the solid compound at -20°C, protected from light and moisture.

  • Solutions: Prepare concentrated stock solutions in a suitable organic solvent (e.g., DMSO or ethanol) and store them at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are generally less stable and should be prepared fresh daily from the stock solution. If short-term storage of aqueous solutions is necessary, keep them at 2-8°C and protected from light for no longer than 24 hours.[6][8]

Q2: What is the best solvent for preparing a stock solution?

For creating a concentrated stock solution, anhydrous DMSO or ethanol are commonly used. However, given that some quinazoline derivatives show instability in DMSO, it is recommended to perform a preliminary stability test.[6][7] For many applications, ethanol is a safer choice. For aqueous working solutions, use a buffer appropriate for your experiment, ideally within a pH range of 4-7.

Q3: How does pH affect the stability of this compound in water?

The stability of dihydroquinazolines is often pH-dependent. Extreme pH values (highly acidic or highly alkaline) are likely to promote hydrolysis and ring opening.[3][4] The compound is expected to be most stable in a mildly acidic to neutral pH range. The following table provides a hypothetical summary of pH-dependent stability based on general knowledge of related compounds.

pHTemperature (°C)Expected StabilityPrimary Degradation Pathway
225LowAcid-catalyzed hydrolysis
425ModerateHydrolysis
725HighMinimal degradation
925ModerateBase-catalyzed hydrolysis, Oxidation
1225LowBase-catalyzed hydrolysis

Q4: What are the likely degradation products?

Based on the structure, two primary degradation pathways are plausible:

  • Hydrolysis: Cleavage of the pyrimidine ring, which could ultimately lead to the formation of derivatives of 2-aminobenzylamine and formic acid.[1][3][4]

  • Oxidation: The dihydroquinazoline ring could be oxidized to its aromatic quinazoline counterpart, or to a quinazolinone.[1][4] The methylsulfanyl group could be oxidized to a methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) group.

Visualizing Potential Degradation Pathways

The following diagram illustrates the hypothetical primary degradation pathways for 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride in an aqueous environment.

A 2-(Methylsulfanyl)-1,4-dihydroquinazoline B Ring-Opened Hydrolysis Products (e.g., 2-aminobenzylamine derivatives) A->B  Hydrolysis (Acid/Base) C Oxidized Quinazoline Derivative A->C  Oxidation (Ring Aromatization) D Sulfoxide/Sulfone Derivative A->D  Oxidation (at Sulfur)

Caption: Hypothetical degradation of 2-(Methylsulfanyl)-1,4-dihydroquinazoline.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Working Solution

This protocol describes how to prepare a 10 µM aqueous working solution from a 10 mM DMSO stock.

  • Prepare a 10 mM Stock Solution:

    • Accurately weigh the required amount of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride.

    • Dissolve it in anhydrous DMSO to a final concentration of 10 mM.

    • Aliquot into single-use tubes and store at -80°C.

  • Prepare the Aqueous Buffer:

    • Prepare your desired aqueous buffer (e.g., 50 mM Phosphate Buffer).

    • Adjust the pH to 7.0.

    • De-gas the buffer by sparging with nitrogen gas for 15-20 minutes.

  • Prepare the Working Solution:

    • Thaw a single aliquot of the 10 mM stock solution.

    • Perform a serial dilution. For example, dilute 1 µL of the 10 mM stock into 999 µL of the de-gassed aqueous buffer to get a final concentration of 10 µM.

    • Vortex gently to mix.

    • Use this freshly prepared solution immediately for your experiments.

Protocol 2: Conducting a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[9][10] This protocol provides a basic framework.

  • Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the solution 1:1 with 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.

    • Base Hydrolysis: Mix the solution 1:1 with 0.1 M NaOH. Incubate at 60°C for 2, 6, and 24 hours.

    • Oxidative Degradation: Mix the solution 1:1 with 3% H₂O₂. Keep at room temperature for 2, 6, and 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 24, 48, and 72 hours.

    • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines, for a defined period.[6] Keep a control sample wrapped in foil.

  • Sample Analysis:

    • At each time point, take an aliquot of the stressed sample.

    • If necessary, neutralize the acidic and basic samples.

    • Analyze all samples (including a non-stressed control) by a suitable analytical method, such as reverse-phase HPLC with a UV detector.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products. The goal is typically to achieve 5-20% degradation.[11]

Forced Degradation Workflow

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base ox Oxidation (3% H₂O₂, RT) start->ox therm Thermal (80°C) start->therm photo Photolytic (ICH Q1B) start->photo analyze Analyze by Stability- Indicating HPLC Method acid->analyze base->analyze ox->analyze therm->analyze photo->analyze end Identify Degradation Pathways analyze->end

Caption: General workflow for a forced degradation study.

References
  • Benchchem. 4-Butylsulfanylquinazoline: A Technical Guide to Solubility and Stability. Benchchem, 2025.
  • Vijayakumar B, et al. Quinazoline derivatives & pharmacological activities: a review. IJMCA. 2013;3(1):10-21.
  • Panda SS, et al. Chemistry and activity of quinazoline moiety: A systematic review study. World Journal of Pharmacy and Pharmaceutical Sciences. 2015;4(9):392-411.
  • Jangid K, et al. Investigation of the multifunctional profile of dihydroquinazoline derivatives as potential therapeutics for Alzheimer's disease. RSC Medicinal Chemistry. 2022.
  • Pinga Sonke, et al. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules. 2020.
  • Abdel-Wahab BF, et al. Cytotoxicity and Anti-Inflammatory Activity of Methylsulfanyl-triazoloquinazolines. Molecules. 2018.
  • Benchchem. An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinazolin-4-OL. Benchchem.
  • Błaszczak-Świątkiewicz K, et al. Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica. 2012;69(4):763-7.
  • Jangid K, et al. Investigation of the multifunctional profile of dihydroquinazoline derivatives as potential therapeutics for Alzheimer's disease. RSC Medicinal Chemistry. 2022.
  • Militaru G, et al. Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery. 2011;8(2):125-129.
  • Nilsen A, et al. Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides as Orally Efficacious Antimalarials that Target PfATP4. Journal of Medicinal Chemistry. 2024.
  • Wikipedia. Quinazoline.
  • Patel P, et al. REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor. 2016;7(3).
  • Jain D, et al. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. 2012;5(11):1352-1360.
  • Daly S, et al. 2-Methylsulfanylbenzo[f]isoquinoline. Molbank. 2015;2015(2):M855.
  • Al-Ostath, et al. Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals. 2023;16(1):122.
  • Trader DJ, et al.
  • Al-Suod H, et al.
  • Shinde G, et al. Development of forced degradation and stability indicating studies of drugs—A review.
  • Meyyanathan SN, et al. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • Sebaiy MM, et al. A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. IntechOpen. 2023.

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Novel Quinazoline-Based Inhibitors

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for proactively identifying, validating, and minimizing off-target effects when working with novel quinazolin...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for proactively identifying, validating, and minimizing off-target effects when working with novel quinazoline derivatives. We will move beyond simple protocols to explain the underlying principles, enabling you to design robust, self-validating experiments and interpret your results with confidence.

Section 1: Foundational Concepts in Inhibitor Specificity

Q1: What are "on-target" versus "off-target" effects, and why are they common with quinazoline-based kinase inhibitors?

A1:

  • On-target effects are the desired biological consequences resulting from the inhibitor binding to its intended molecular target.

  • Off-target effects are unintended biological responses caused by the inhibitor binding to other, unrelated proteins.[4]

Many quinazoline derivatives are designed to be ATP-competitive kinase inhibitors.[1] The human kinome consists of over 500 kinases, many of which share significant structural homology within the ATP-binding pocket.[6] This conservation makes it challenging to design a perfectly selective inhibitor, creating a high potential for the compound to bind and inhibit multiple kinases, leading to off-target effects.

cluster_on On-Target Effect cluster_off Off-Target Effect Compound_On Quinazoline Inhibitor TargetKinase Intended Target (e.g., EGFR) Compound_On->TargetKinase Binds Compound_Off Quinazoline Inhibitor OnPathway Downstream Signaling TargetKinase->OnPathway Inhibits DesiredEffect Desired Phenotype (e.g., Apoptosis) OnPathway->DesiredEffect OffTargetKinase Unintended Target (e.g., SRC) Compound_Off->OffTargetKinase Binds OffPathway Alternative Signaling OffTargetKinase->OffPathway Inhibits UndesiredEffect Confounding Phenotype (e.g., Cytotoxicity) OffPathway->UndesiredEffect

Caption: On-target vs. Off-target effects of a small molecule inhibitor.

Section 2: Proactive Characterization: The First Line of Defense

A successful research program anticipates and mitigates issues before they arise. Before beginning extensive cellular experiments, a thorough characterization of your inhibitor's selectivity is crucial.

Q2: I have synthesized a new quinazoline derivative. How can I predict its potential off-targets before I even put it on cells?

A2: In silico (computational) methods are an excellent first step. These approaches use the structure of your compound to predict its binding affinity against a database of known protein structures.

  • Alignment-Based Methods: These tools screen for potential off-target sites by aligning the single guide RNA (sgRNA) with the entire genome.[7]

  • Rationale: By identifying proteins with binding pockets structurally similar to your primary target, you can create a "hit list" of potential off-targets to investigate experimentally. This is a predictive, not a definitive, step.

Q3: What is the best first experiment to empirically determine the selectivity of my compound?

A3: A broad biochemical kinase selectivity profile is the industry standard.[6][8] In this assay, your compound is tested for its ability to inhibit the activity of a large panel of purified kinases (often >400) in vitro.

  • Why it's critical: This experiment provides a bird's-eye view of your compound's behavior in a clean, controlled system. It will reveal which kinases, other than your intended target, are inhibited.

  • Interpreting the Data: The output is typically a list of IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) for each kinase in the panel. A highly selective compound will have a very low IC50 for the primary target and significantly higher IC50 values for all other kinases.

Table 1: Example Kinase Selectivity Profile for a Hypothetical Quinazoline Inhibitor (Compound X) Data illustrates the half-maximal inhibitory concentration (IC50) from a biochemical assay. Fold selectivity is calculated relative to the primary target's IC50.

Kinase TargetIC50 (nM)Fold-Selectivity vs. Primary TargetNotes
Primary Target (e.g., Pim1) 15 1x High Potency
Pim230020xModerate activity against related family member
Pim395063xLess activity against related family member
DYRK1A2,500167xPotential off-target at high concentrations
CLK18,000533xLow probability of cellular engagement
> 400 other kinases> 10,000> 667xGenerally clean profile

Section 3: In-Experiment Troubleshooting & Validation

Even with a clean biochemical profile, the complex environment of a living cell can reveal new activities.

Q4: My compound is causing significant cell death at concentrations where I expect to see a specific phenotypic change. Is this an off-target effect?

A4: This is a classic challenge. The observed cytotoxicity could be an on-target effect (if the target is essential for survival) or an off-target effect. Here’s how to dissect it:

  • Perform a Careful Dose-Response Analysis: Off-target effects often manifest at higher concentrations.[4] If the cytotoxic effect only appears at concentrations 10-fold or higher than the IC50 for your desired phenotype, it is more likely to be an off-target effect.

  • Use a Structurally Related Inactive Control: Synthesize or acquire a close structural analog of your inhibitor that is inactive against the primary target. This is your most powerful tool. If this "dead" compound still causes cytotoxicity, the effect is definitively off-target.[4]

  • Run a Cytotoxicity Assay: Use a standard assay like an MTT or LDH assay to quantify the cytotoxic concentration range of your compound.[4] This provides a clear window for your subsequent experiments.

Q5: How can I be sure my compound is actually binding to its intended target inside the cell at the concentrations I'm using?

A5: This is a critical validation step that bridges the gap between biochemical and cellular data. You must perform a cellular target engagement assay . These assays measure the direct interaction between your inhibitor and its target protein in living cells.

  • Why it's essential: It confirms that your compound is cell-permeable and binds the target in its native environment. A popular method is the NanoBRET™ Target Engagement assay, which measures binding via bioluminescence resonance energy transfer.[9][10]

  • Expected Outcome: A successful target engagement assay will show a dose-dependent increase in the signal, from which you can calculate a cellular IC50. This value should correlate well with the concentration at which you observe the on-target phenotype.[4]

cluster_cell Inside the Cell cluster_exp Result Interpretation Target Target Kinase (fused to NanoLuc®) Light Light Emission (Measured) Target->Light BRET occurs Tracer Fluorescent Tracer (Binds Target) Tracer->Target Binding creates BRET Signal Inhibitor Your Quinazoline Inhibitor Inhibitor->center_point Competes for Binding Site center_point->Target Result High Inhibitor Conc. => Competes off Tracer => Decreased BRET Signal

Caption: Principle of a NanoBRET™ cellular target engagement assay.

Q6: The phenotype I observe doesn't match the published function of my target kinase. How do I resolve this discrepancy?

A6: This strongly suggests an off-target effect is dominating the cellular response. The definitive way to validate this is to use an orthogonal approach , meaning a method that is mechanistically different from small molecule inhibition.

  • The Gold Standard: Use a genetic method like CRISPR or siRNA to knock down or knock out the intended target protein.[4]

  • Logic: If the phenotype observed with your compound is truly on-target, then genetically removing the target should phenocopy (reproduce) the same effect. If the genetic knockdown does not produce the same phenotype, then your compound is almost certainly acting through an off-target mechanism.

Section 4: Key Experimental Protocols & Workflows

This section provides condensed, step-by-step methodologies for the assays discussed.

start Start: New Quinazoline Inhibitor step1 Step 1: In Silico Off-Target Prediction start->step1 step2 Step 2: Biochemical Kinase Selectivity Screen (>400 Kinases) step1->step2 decision1 Is the biochemical profile selective? step2->decision1 step3 Step 3: Determine Effective Concentration (EC50) & Cytotoxicity (CC50) in relevant cell line decision1->step3 Yes redesign Redesign Compound or Abandon decision1->redesign No step4 Step 4: Cellular Target Engagement Assay (e.g., NanoBRET) step3->step4 decision2 Does cellular IC50 correlate with EC50? step4->decision2 step5 Step 5: Orthogonal Validation (CRISPR/siRNA knockdown of the target) decision2->step5 Yes reassess Re-evaluate Hypothesis: Phenotype is likely OFF-TARGET decision2->reassess No decision3 Does genetic knockdown phenocopy compound effect? step5->decision3 end_good Conclusion: Observed phenotype is ON-TARGET decision3->end_good Yes decision3->reassess No

Caption: Workflow for validating inhibitor specificity.

Protocol 1: Biochemical Kinase Selectivity Profiling

This protocol outlines a luminescence-based activity assay, a common non-radiometric method.[8][10]

  • Preparation: Serially dilute your test compound (e.g., 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride) in DMSO to create a 10-point concentration curve.

  • Kinase Reaction: In a multi-well plate, add the kinase, its specific substrate peptide, and ATP to initiate the phosphorylation reaction. Add the diluted compound to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) to allow the reaction to proceed.

  • ADP Detection: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add a Kinase Detection Reagent. This reagent converts the ADP produced by the kinase reaction back into ATP, which then fuels a luciferase reaction, generating light. Incubate for 30-60 minutes.

  • Measurement & Analysis: Read the luminescence signal on a plate reader. The amount of light is directly proportional to the amount of ADP produced, and thus to the kinase activity. Plot the signal against the inhibitor concentration to calculate the IC50 value.[8]

Protocol 2: NanoBRET™ Cellular Target Engagement Assay

This protocol is adapted from standard methodologies for measuring intracellular binding.[9]

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding for your target kinase fused to NanoLuc® luciferase. Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of your test compound in Opti-MEM. Add the dilutions to the cells.

  • Tracer Addition: Immediately after adding the compound, add the specific fluorescent tracer for your target kinase.

  • Equilibration: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the compound and tracer to reach binding equilibrium within the cells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Measurement & Analysis: Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, >600 nm) emission signals simultaneously. Calculate the NanoBRET™ ratio (Acceptor Signal / Donor Signal). Plot this ratio against the compound concentration to determine the cellular IC50.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Molecules. [Link]

  • Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. (2015). International Journal of Organic Chemistry. [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). Medicina. [Link]

  • CRISPR 101: Off-Target Effects. (2024). Addgene Blog. [Link]

  • Cytotoxicity and anti-inflammatory activity of methylsulfanyl-triazoloquinazolines. (2013). European Journal of Medicinal Chemistry. [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). Molecules. [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. (2022). Biomedicine & Pharmacotherapy. [Link]

  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. (2025). Antibiotics. [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. (2024). Frontiers in Genome Editing. [Link]

  • Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. (2006). Chemistry & Biology. [Link]

  • BLOG: Selecting the Right Gene Editing Off-Target Assay. (2025). seqWell. [Link]

  • CRISPR Off-Target Validation. CD Genomics. [Link]

  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. (2025). MDPI. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). MDPI. [Link]

  • Cell-based assays on the rise. (2022). BMG LABTECH. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • How can off-target effects of drugs be minimised? (2025). Patsnap Synapse. [Link]

  • In Silico, in vitro, and in vivo studies of a 2-substituted quinazolin-4(3H)-one in T-cell acute lymphoblastic leukemia. (2025). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. (2024). Journal of Hazardous Materials. [Link]

  • Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2- methylsulfanyl-3Hquinazolin-4-one (4) and 3. (2023). Medires Publishing. [Link]

  • Quantifying On and Off-Target Genome Editing. (2015). Annual Review of Genomics and Human Genetics. [Link]

  • Biological Activities of Recent Advances in Quinazoline. (2024). IntechOpen. [Link]

  • Synthesis, in silico and in vitro studies of novel quinazolinone derivatives as potential SARS-CoV-2 3CLpro inhibitors. (2023). Arabian Journal of Chemistry. [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2024). Molecules. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. (2025). CRISPR Medicine News. [Link]

  • Triazoloquinazoline: Synthetic Strategies and Medicinal Importance. (2023). IntechOpen. [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (2021). International Journal of Molecular Sciences. [Link]

  • Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy. (2020). Frontiers in Genome Editing. [Link]

  • Off-Target Effects in Genome Editing: A Systematic Review of Prediction and Mitigation Strategies. (2024). Computational Molecular Biology. [Link]

  • Biochemical assays for kinase activity detection. (2025). Celtarys. [Link]

Sources

Optimization

Technical Support Center: Overcoming Bioavailability Challenges of 2-(Methylsulfanyl)-1,4-dihydroquinazoline Hydrochloride Derivatives

Answering the user's request to create a technical support center for addressing the poor bioavailability of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride derivatives. Welcome to the technical support center fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request to create a technical support center for addressing the poor bioavailability of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride derivatives.

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for addressing the poor oral bioavailability commonly encountered with 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride derivatives and related heterocyclic compounds. Poor bioavailability is a multifaceted challenge that can derail promising drug candidates.[1] This resource synthesizes field-proven insights and established scientific principles to help you navigate these complexities effectively.

The primary obstacles for this class of compounds often stem from their physicochemical properties, primarily low aqueous solubility and potential for rapid metabolism, which categorize them as Biopharmaceutics Classification System (BCS) Class II or IV agents.[2][3] This guide will explore both formulation-based and chemical modification strategies to mitigate these issues.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you might encounter during your preclinical development, offering probable causes and actionable solutions.

Question 1: My 2-(methylsulfanyl)-1,4-dihydroquinazoline hydrochloride derivative shows extremely low and inconsistent exposure in my rat pharmacokinetic (PK) studies. Where should I start troubleshooting?

Probable Cause: This is a classic presentation for a compound with dissolution-rate-limited absorption. The hydrochloride salt form is intended to enhance solubility, but its effectiveness can be compromised in the gastrointestinal (GI) tract. The compound may precipitate out of solution as it transitions from the acidic stomach environment to the more neutral pH of the small intestine. Furthermore, the solid-state properties of your bulk drug substance (e.g., large particle size, stable crystalline form) can severely limit how quickly it dissolves.[4] Inconsistent results often arise from variability in GI transit time and local pH conditions among animals.[5]

Recommended Solutions:

  • Characterize and Optimize the Active Pharmaceutical Ingredient (API): Before complex formulations, ensure your starting material is optimized.

    • Particle Size Reduction: Decreasing the particle size dramatically increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[6][7]

  • Adopt an Enabling Formulation Strategy: Move beyond simple suspensions in aqueous vehicles.

    • Nanosuspension: Create a formulation of drug nanoparticles stabilized by surfactants or polymers. This is a powerful technique for boosting dissolution velocity and saturation solubility.[2][8]

    • Amorphous Solid Dispersion: Convert the crystalline drug into a higher-energy amorphous state by dispersing it within a polymer matrix. This can substantially improve aqueous solubility and dissolution.[3][9]

Experimental Protocol: Preparation of a Nanosuspension via High-Pressure Homogenization

This protocol provides a method for creating a nanosuspension, a robust strategy for enhancing the dissolution of poorly soluble compounds.[8]

Materials:

  • 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride derivative

  • Stabilizer (e.g., Poloxamer 188 or a combination of Tween 80 and Solutol HS 15)

  • Deionized water

  • High-shear mixer

  • High-pressure homogenizer (HPH) with a cooling system

Procedure:

  • Initial Dispersion: Prepare a 2% (w/v) coarse suspension of the drug in an aqueous solution containing 1% (w/v) of your chosen stabilizer(s).

  • Pre-Milling: Subject the suspension to high-shear mixing for 30 minutes to ensure homogeneity and break down large agglomerates.

  • Homogenization: Pass the pre-milled suspension through the HPH. It is critical to maintain a low temperature (e.g., 4°C) using a cooling bath to prevent thermal degradation of the compound. Operate the HPH at approximately 1500 bar for 20-30 cycles.[8]

  • Particle Size Analysis: Measure the particle size distribution and Polydispersity Index (PDI) of the final nanosuspension using Dynamic Light Scattering (DLS). The goal is typically a mean particle size below 200 nm with a PDI < 0.3.

  • Characterization: Lyophilize a portion of the nanosuspension and analyze the solid state using X-ray Powder Diffraction (XRPD) to confirm that the drug has not undergone any polymorphic changes during processing.

Question 2: My formulation includes common excipients, but the hydrochloride salt of my compound seems to be converting back to the less soluble free base form upon storage. What is happening?

Probable Cause: You are likely observing salt disproportionation. This phenomenon can occur when the hydrochloride salt of a weakly basic drug interacts with an excipient that can act as a proton acceptor.[10] Common culprits include excipients with carboxylate groups, such as magnesium stearate and sodium croscarmellose. The excipient effectively "pulls" the proton from your API, causing it to revert to its free base form, which is typically much less soluble and can precipitate, compromising the stability and performance of your formulation.[10]

Recommended Solutions:

  • Screen for Excipient Compatibility: Conduct a systematic screening study. Mix your API with individual excipients (e.g., in a 1:1 ratio), add a small amount of water or expose to high humidity (e.g., 40°C/75%RH), and store for a set period.[10] Analyze the samples using XRPD or Near-Infrared (NIR) spectroscopy to detect the appearance of the free base crystalline form.

  • Select Alternative Excipients: If an excipient is found to cause disproportionation, replace it. For example, if magnesium stearate is problematic, consider alternative lubricants like sodium stearyl fumarate (though it can also be problematic) or even non-carboxylate options if necessary.[10]

  • Control Moisture: Since water often facilitates this reaction, ensure that your manufacturing process and final packaging are designed to maintain low humidity.

Visualization: Troubleshooting Workflow for Low Bioavailability

This diagram outlines a logical progression for diagnosing and solving poor oral bioavailability issues with quinazoline derivatives.

G cluster_start Initial Observation cluster_diagnosis Diagnosis Phase cluster_solution Solution Pathway cluster_formulation_opts Formulation Options cluster_chem_opts Chemical Modification Options start Low / Variable In Vivo Exposure solubility Assess Aqueous Solubility (pH 1.2, 4.5, 6.8) start->solubility Is dissolution the problem? permeability Assess Permeability (e.g., PAMPA, Caco-2) solubility->permeability Is absorption the problem? formulation Formulation Strategy solubility->formulation Poor Solubility metabolism Assess Metabolic Stability (Microsomes, Hepatocytes) permeability->metabolism Is first-pass metabolism the problem? permeability->formulation Poor Permeability chemistry Medicinal Chemistry Strategy metabolism->chemistry High Metabolism size_reduction Particle Size Reduction (Nanosuspension) formulation->size_reduction solid_dispersion Amorphous Solid Dispersion formulation->solid_dispersion lipid_formulation Lipid-Based System (SEDDS) formulation->lipid_formulation prodrug Prodrug Design chemistry->prodrug structural_mod Structural Modification chemistry->structural_mod

Caption: Decision tree for addressing poor bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the Biopharmaceutics Classification System (BCS) and why is it important for my compound?

A1: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[11]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Most quinazoline derivatives fall into BCS Class II or IV, meaning their primary barrier to oral absorption is poor solubility.[2] Identifying your compound's class is crucial because it dictates the most effective bioavailability enhancement strategy. For Class II compounds, formulation approaches that increase the dissolution rate (like nanosuspensions or solid dispersions) are highly effective.[7] For Class IV compounds, you may need strategies that address both solubility and permeability, such as lipid-based formulations or chemical modifications.[12]

Q2: I see lipid-based formulations like SEDDS mentioned often. How do they work for a hydrochloride salt?

A2: Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the fluids in the GI tract.[8] For a hydrochloride salt, the strategy involves dissolving the compound in the lipid pre-concentrate. The non-polar environment can accommodate the molecule, and upon emulsification in the gut, the drug is presented to the intestinal wall in a solubilized state within tiny lipid droplets.[13] This approach bypasses the dissolution step of the solid salt, enhances lymphatic uptake, and can even inhibit efflux transporters like P-glycoprotein, thereby improving both solubility and permeability.[8]

Q3: My compound is rapidly cleared in liver microsome assays. Will formulation changes be enough to achieve good bioavailability?

A3: Not necessarily. If your compound suffers from high first-pass metabolism (rapid clearance by liver enzymes before it reaches systemic circulation), formulation strategies alone may have a limited impact. While some formulations can promote lymphatic absorption, partially bypassing the liver, this effect is often not sufficient to overcome extensive metabolic clearance.[13] In such cases, the issue is less about getting the drug absorbed and more about preventing it from being eliminated too quickly. This is where medicinal chemistry approaches, such as designing a prodrug or making structural modifications to block the site of metabolism, become critical.[1][12] An integrated approach is often best: use formulation to maximize absorption and medicinal chemistry to reduce metabolic clearance.[11]

Q4: How can I predict in vivo performance from my in vitro experiments?

A4: While no in vitro model is perfect, combining data from several assays provides a more robust prediction.[14]

  • Biorelevant Dissolution: Use dissolution media that mimic the stomach and intestines (e.g., Fasted State Simulated Gastric Fluid - FaSSGF, and Fasted State Simulated Intestinal Fluid - FaSSIF) instead of simple buffers.[8] This can better predict how your formulation will behave in vivo.

  • Permeability Assays: Use models like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick screen of passive diffusion or the Caco-2 cell monolayer assay to assess both passive and active transport.[11][15]

  • Metabolic Stability: Assess metabolism in both liver microsomes and suspended hepatocytes. Hepatocytes are often more predictive as they contain a fuller complement of metabolic enzymes and cofactors.[11] By integrating data from these assays, you can build a more comprehensive picture of your compound's likely in vivo fate and de-risk your development program before committing to extensive animal studies.[16]

Data Summary: Efficacy of Bioavailability Enhancement Strategies

The following table summarizes illustrative data for bioavailability enhancement of poorly soluble compounds, including quinazoline derivatives, using various formulation technologies. The fold increase is highly compound-dependent but demonstrates the potential of these approaches.

Formulation StrategyCompound TypeTypical Fold Increase in Oral Bioavailability (AUC)Key MechanismReference(s)
Nanosuspension Poorly Soluble Crystalline5 to 20-foldIncreased surface area, enhanced dissolution rate[2][8]
Amorphous Solid Dispersion Poorly Soluble Crystalline4 to 15-foldIncreased apparent solubility, supersaturation[3][9]
SEDDS Lipophilic, Poorly Soluble3 to 10-foldBypasses dissolution, enhances absorption[8][13]
Prodrug Design High Metabolism / Poor Permeability2 to >50-foldMasks metabolic sites, improves transport[1]

References

  • Quinazolinones, the Winning Horse in Drug Discovery - PMC. (2023, January 18). National Center for Biotechnology Information. Retrieved from [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC. (2024, December 6). National Center for Biotechnology Information. Retrieved from [Link]

  • In vitro disposition profiling of heterocyclic compounds - PubMed. (2015, August 1). National Center for Biotechnology Information. Retrieved from [Link]

  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Springer Link. Retrieved from [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. ResearchGate. Retrieved from [Link]

  • Why Poor Bioavailability Is a Major Drug Development Risk. (2025, May 29). Pharma's Almanac. Retrieved from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Overcoming Bioavailability Challenges In Oral Formulation Development - pharm-int. Pharma's Almanac. Retrieved from [Link]

  • Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series. Springer. Retrieved from [Link]

  • Investigation of the Factors Responsible for the Poor Oral Bioavailability of Acacetin in Rats: Physicochemical and Biopharmaceutical Aspects - MDPI. (2021, January 28). MDPI. Retrieved from [Link]

  • Biological Activities of Recent Advances in Quinazoline - IntechOpen. (2024, February 21). IntechOpen. Retrieved from [Link]

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - ResearchGate. (2017, March 30). ResearchGate. Retrieved from [Link]

  • Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans - bioRxiv.org. (2024, March 1). bioRxiv. Retrieved from [Link]

  • Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC. (2021, November 3). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting

refining analytical methods for 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride detection

Welcome to the Technical Support Center for the analysis of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analysis of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance, moving beyond simple protocols to explain the reasoning behind the methodologies. This resource is intended for researchers, scientists, and drug development professionals dedicated to achieving accurate and reproducible results. Our focus is on providing practical, field-tested insights to help you refine your analytical methods and troubleshoot common experimental challenges.

Part 1: Core Analytical Protocol by HPLC-UV

The following High-Performance Liquid Chromatography (HPLC) method serves as a robust starting point for the detection and quantification of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride. The selection of a reversed-phase C18 column is based on the moderately polar nature of the quinazoline core, while the mobile phase composition is designed to ensure adequate retention and sharp peak shape. This protocol must be fully validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1][2][3]

Recommended Starting HPLC Parameters
ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for a wide range of medium polarity compounds like quinazoline derivatives.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the basic quinazoline molecule and controls the pH.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low UV cutoff.
Gradient 10% B to 80% B over 15 minutesA gradient elution is recommended to ensure elution of the main analyte and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temp. 30 °CMaintaining a constant column temperature is crucial for reproducible retention times.[4]
Detection (UV) 240 nmBased on the UV absorbance profile of related quinazoline structures. This should be confirmed by a UV scan of the analyte.
Injection Volume 10 µLA typical injection volume; may need adjustment based on sample concentration and sensitivity requirements.
Sample Diluent Mobile Phase A / Water:Acetonitrile (50:50)Dissolving the sample in a solvent similar in strength to the initial mobile phase prevents peak distortion.
Experimental Protocol: Step-by-Step
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1.0 mL of TFA to 1000 mL of HPLC-grade water.

    • Prepare Mobile Phase B by adding 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile.

    • Filter and degas both mobile phases using a 0.45 µm filter to prevent pump and column issues.[5]

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride reference standard.

    • Dissolve in the sample diluent to make a 100 µg/mL stock solution.

    • Perform serial dilutions to prepare calibration standards covering the desired analytical range (e.g., 1-50 µg/mL).

  • Sample Solution Preparation:

    • Prepare the sample (e.g., from a formulation or reaction mixture) by dissolving it in the sample diluent to achieve a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulates.

  • System Suitability Test (SST):

    • Before running samples, perform at least five replicate injections of a standard solution (e.g., 20 µg/mL).

    • The system is deemed suitable for use if the following criteria are met:

      • Tailing Factor: ≤ 2.0

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

      • Theoretical Plates: ≥ 2000

HPLC Analysis Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase 1. Prepare & Degas Mobile Phases Equilibrate 4. Equilibrate HPLC System MobilePhase->Equilibrate Standard 2. Prepare Standard Solutions SST 5. Perform System Suitability Test (SST) Standard->SST Sample 3. Prepare & Filter Sample Solutions Inject 6. Inject Standards & Samples Sample->Inject Equilibrate->SST SST->Inject Integrate 7. Integrate Peaks Inject->Integrate Calibrate 8. Generate Calibration Curve Integrate->Calibrate Quantify 9. Quantify Analyte Calibrate->Quantify

Caption: General workflow for HPLC analysis.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the analysis of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride.

Q1: My peak for the analyte is showing significant tailing. What are the likely causes and solutions?

  • Potential Cause 1: Secondary Silanol Interactions. The basic nitrogen atoms in the quinazoline ring can interact with acidic silanol groups on the silica-based C18 column, causing peak tailing.

    • Solution: Ensure your mobile phase is sufficiently acidic. Using 0.1% TFA (pH ~2) will protonate the silanol groups, minimizing these secondary interactions.[6] If tailing persists, consider increasing the buffer concentration or using a column with end-capping technology designed to shield silanols.

  • Potential Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to tailing peaks.[5][6]

    • Solution: Reduce the concentration of your sample or decrease the injection volume. Observe if the peak shape improves.

  • Potential Cause 3: Column Contamination or Degradation. Accumulation of strongly retained compounds or degradation of the stationary phase (e.g., due to extreme pH) can create active sites that cause tailing.

    • Solution: First, try flushing the column with a strong solvent like 100% acetonitrile or isopropanol. If this doesn't work, replace the guard column. If the problem persists, the analytical column may need to be replaced.

Troubleshooting Decision Tree: Peak Tailing

Tailing_Troubleshooting Start Peak Tailing Observed CheckOverload Is sample concentration high? Start->CheckOverload CheckMobilePhase Is mobile phase pH appropriate (e.g., pH 2-3)? CheckOverload->CheckMobilePhase No ReduceConc Reduce sample concentration or injection volume CheckOverload->ReduceConc Yes CheckColumnHealth Is the column old or contaminated? CheckMobilePhase->CheckColumnHealth Yes AdjustpH Use acidic modifier (e.g., 0.1% TFA) or increase buffer strength CheckMobilePhase->AdjustpH No FlushColumn Flush column with strong solvent. Replace guard/analytical column. CheckColumnHealth->FlushColumn Yes Resolved Problem Resolved ReduceConc->Resolved AdjustpH->Resolved FlushColumn->Resolved

Caption: Decision tree for troubleshooting peak tailing.

Q2: I'm observing drifting or variable retention times. What's wrong?

  • Potential Cause 1: Temperature Fluctuations. The laboratory's ambient temperature can affect retention times. As temperature increases, retention time typically decreases.[4]

    • Solution: Use a column oven to maintain a constant temperature (e.g., 30 °C). This is one of the most effective ways to ensure retention time reproducibility.

  • Potential Cause 2: Mobile Phase Composition Change. If the mobile phase is prepared by mixing solvents online, a faulty pump proportioning valve can cause inconsistent composition. Evaporation of the more volatile solvent (e.g., acetonitrile) from the reservoir can also alter the composition over time.[4][6]

    • Solution: Ensure mobile phase reservoirs are tightly capped. If you suspect the pump, try preparing the mobile phase pre-mixed (isocratic) to see if the problem disappears.[4] Regular pump maintenance is crucial.[5]

  • Potential Cause 3: System Leaks or Air Bubbles. Leaks in the system will cause a drop in pressure and an increase in retention times. Air bubbles in the pump head can cause pressure fluctuations and, consequently, retention time variability.[6]

    • Solution: Systematically check all fittings for leaks, starting from the pump and moving toward the detector. Ensure your mobile phase is properly degassed and purge the pump to remove any trapped air bubbles.[5]

Q3: My analyte peak is splitting into two. Why is this happening?

  • Potential Cause 1: Sample Solvent Incompatibility. If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause the analyte to travel through the top of the column improperly, resulting in a split peak.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that can still dissolve the compound.

  • Potential Cause 2: Clogged Column Inlet Frit or Column Void. Particulates from the sample or system can clog the inlet frit of the column, causing uneven flow. A void (a channel in the packing material) at the head of the column can have a similar effect.

    • Solution: First, try reversing and flushing the column (disconnect it from the detector first). If this doesn't work and you have ruled out other causes, the column likely needs to be replaced. Always use a guard column and filter samples to prolong column life.

Part 3: Frequently Asked Questions (FAQs)

Q4: What validation parameters are essential for this method according to ICH Q2(R1) guidelines?

For an impurity or quantitative assay method, the following parameters must be validated[1][7]:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components.[8] This is often demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentration levels should be used.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spiking a blank matrix with a known amount of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[7]

  • Precision: Assessed at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature).

Q5: How do I perform a forced degradation study for 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride?

A forced degradation or stress testing study is critical to developing a stability-indicating method.[9][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to identify potential degradation products and demonstrate that the analytical method can separate them from the parent peak.[9][10]

Typical Stress Conditions: [9][11]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for several hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for several hours. Quinazoline structures can be susceptible to degradation in boiling acidic or alkaline solutions.[12][13]

  • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature. The methylsulfanyl (sulfur-containing) group may be susceptible to oxidation.

  • Thermal Degradation: Dry heat (e.g., 80 °C) for 24-48 hours.

  • Photolytic Degradation: Expose the sample (solid and in solution) to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

After exposure, samples should be analyzed by the proposed HPLC method. Peak purity analysis using a Diode Array Detector (DAD) or Mass Spectrometer (MS) is essential to ensure the main peak is pure and that all degradation products are resolved.

Q6: Can I use Gas Chromatography (GC) for this compound?

Gas chromatography is generally not suitable for 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride. The compound has a relatively high molecular weight and is a salt, making it non-volatile. High temperatures required for GC analysis would likely cause thermal degradation before volatilization. HPLC is the preferred chromatographic technique.

Q7: How can Mass Spectrometry (MS) be coupled with HPLC for this analysis?

Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for this analysis. It provides mass information that can confirm the identity of the main peak and help elucidate the structure of unknown impurities or degradation products.[14]

  • Confirmation of Identity: The mass spectrometer can confirm that the peak at the expected retention time has the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ of 2-(Methylsulfanyl)-1,4-dihydroquinazoline (C₉H₁₀N₂S, MW: 178.25).

  • Structural Elucidation: Fragmentation patterns in MS/MS can provide structural information. For quinazoline derivatives, common fragmentation pathways include the loss of small neutral molecules.[14] The methylsulfanyl group might also lead to characteristic fragmentation patterns.

  • Metabolite Identification: In drug metabolism studies, LC-MS is invaluable for identifying metabolites, such as oxidized or conjugated forms of the parent drug.[15]

References

  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis. Available from: [Link]

  • Validation of Impurity Methods, Part II. LCGC North America. Available from: [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO. Available from: [Link]

  • Synthesis and anticancer activity of new quinazoline derivatives. PMC. Available from: [Link]

  • Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • Identification of in vivo metabolites of a potential anti-rheumatoid arthritis compound, the quinazolinone derivative PD110, using ultra-high performance liquid chromatography coupled with Q-Exactive plus mass spectrometry. Taylor & Francis Online. Available from: [Link]

  • Synthesis and bioactivities of quinazoline derivatives. ResearchGate. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available from: [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Persee. Available from: [Link]

  • Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. ResearchGate. Available from: [Link]

  • Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. ACS Publications. Available from: [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. Available from: [Link]

  • High Performance Liquid Chromatography Analysis of Tetrahydrozoline Hydrochloride in Ophthalmic Solution by Silica Column Eluted with Aqueous Solvent Mixtures. Journal of Food and Drug Analysis. Available from: [Link]

  • HPLC Troubleshooting Guide. Crawford Scientific. Available from: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available from: [Link]

  • HPLC Troubleshooting. Reversed Phase. Available from: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. ResearchGate. Available from: [Link]

  • Sulfur-Containing Heterocyclic Aromatic Hydrocarbons Alter Estrogen Metabolism and Cause DNA Damage and Apoptosis in Granulosa Cells. PMC. Available from: [Link]

  • Identification and Characterization of Sulfur Heterocyclic Compounds That Contribute to the Acidic Odor of Aged Garlic Extract. ACS Publications. Available from: [Link]

  • Special Issue: Sulfur-Nitrogen Heterocycles. PMC. Available from: [Link]

  • Synthesis of 2-methylsulfanyl-[1][8][14]triazolo[1,5-a]quinazolin-5-one and its derivatives. Semantic Scholar. Available from: [Link]

  • Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Royal Society of Chemistry. Available from: [Link]

  • Quinazoline derivatives & pharmacological activities: a review. SciSpace. Available from: [Link]

  • A Comprehensive Review on analytical methods used for analysis of Steroid genesis inhibitors. IJPRA. Available from: [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. Available from: [Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH. Available from: [Link]

  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). ScienceDirect. Available from: [Link]

  • Chemistry and activity of quinazoline moiety: A systematic review study. ResearchGate. Available from: [Link]

  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. PMC. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Assays with 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay reproducibility issues stemming from the inherent physicochemical liabilities of small molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay reproducibility issues stemming from the inherent physicochemical liabilities of small molecules. 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride is a prime example of a compound that requires rigorous handling.

While the quinazoline scaffold is a privileged structure in drug discovery, the presence of a reactive thioether (methylsulfanyl) and a partially saturated ring (dihydroquinazoline) introduces specific vulnerabilities: rapid oxidation, spontaneous aromatization, and pH-dependent solubility shifts[1]. This guide provides a self-validating framework to diagnose the causality behind inconsistent data and implement robust, field-proven solutions.

Part 1: Diagnostic Workflow

When assay results become erratic, it is critical to systematically isolate the variable. The workflow below outlines the logical progression for diagnosing failures related to this specific compound class.

G Start Inconsistent Assay Results Detected CheckSol 1. Check Solubility (Nephelometry) Start->CheckSol CheckStab 2. Check Stability (LC-MS/MS) Start->CheckStab CheckAgg 3. Check Aggregation (Detergent Test) Start->CheckAgg SolFail Precipitation in Buffer CheckSol->SolFail High Scatter StabFail Oxidation of Thioether/Core CheckStab->StabFail Mass Shift AggFail Colloidal Aggregation CheckAgg->AggFail Steep Hill Slope SolFix Optimize DMSO % Use Co-solvents SolFail->SolFix StabFix Add Antioxidants (e.g., DTT/TCEP) StabFail->StabFix AggFix Add 0.01% Triton X-100 or CHAPS AggFail->AggFix

Figure 1: Diagnostic workflow for troubleshooting quinazoline derivative assays.

Part 2: Frequently Asked Questions & Troubleshooting Guide

Q1: Why are my IC50 values shifting between assay runs, or why am I seeing steep, "bell-shaped" dose-response curves?

The Causality: This is a classic hallmark of compound precipitation and colloidal aggregation. The compound is supplied as a hydrochloride (HCl) salt, which ensures high solubility in 100% DMSO. However, when you dilute a high-concentration DMSO stock (e.g., 10 mM) into a physiological assay buffer (pH 7.4), the HCl salt is neutralized. The resulting free base is highly lipophilic and can rapidly crash out of solution or form sub-visible colloidal aggregates[2]. These aggregates sequester the target protein non-specifically, leading to artificial inhibition and steep Hill slopes in your dose-response curves[3]. The Fix: Ensure your final assay DMSO concentration is strictly controlled (typically ≤1.0% v/v). If aggregation is occurring, supplement your assay buffer with a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS). Detergents disrupt colloidal aggregates, ensuring the compound remains in monomeric form for true stoichiometric binding[3].

Q2: My compound stock loses potency after a few weeks. What is the mechanism of this degradation?

The Causality: The molecule contains two highly oxidation-prone moieties. First, the 2-(methylsulfanyl) group (a thioether) is susceptible to oxidation by dissolved oxygen or reactive oxygen species (ROS), forming sulfoxide (+16 Da) and sulfone (+32 Da) derivatives. Second, the 1,4-dihydroquinazoline core can spontaneously oxidize (aromatize) via the loss of two hydrogen atoms (-2 Da) to form a fully conjugated, planar quinazoline. Both degradation pathways drastically alter the 3D geometry and electronic distribution of the molecule, typically abolishing target engagement[1]. The Fix: Never store this compound in aqueous buffers. Store DMSO stocks in single-use aliquots at -80°C under an inert atmosphere (argon or nitrogen). In biochemical assays, consider adding a mild reducing agent (e.g., 1 mM DTT or TCEP) to the buffer to protect the thioether, provided it does not interfere with your specific assay chemistry[4].

Degradation Parent 2-(Methylsulfanyl)- 1,4-dihydroquinazoline (Active Form) Sulfoxide Sulfoxide/Sulfone Derivative (Loss of Potency) Parent->Sulfoxide ROS / Dissolved O2 (+16 / +32 Da) Aromatic Aromatized Quinazoline (Altered Binding) Parent->Aromatic Oxidation / -2H (-2 Da)

Figure 2: Primary chemical degradation pathways altering compound potency.

Part 3: Quantitative Data & Handling Parameters

To prevent the issues described above, adhere strictly to the physicochemical thresholds outlined in the table below. Violating these parameters will compromise the scientific integrity of your assay.

ParameterRecommended ThresholdConsequence of Violation
Max DMSO Stock Concentration 10 mMInstantaneous precipitation upon aqueous dilution.
Final Assay DMSO ≤ 1.0% v/vEnzyme denaturation and solvent-induced artifacts.
Buffer pH Range 7.0 - 7.5Extreme pH shifts the salt/free-base equilibrium.
Detergent Additive 0.01% Triton X-100Failure to prevent sub-visible colloidal aggregation.
Reducing Agent (Optional) 1 mM DTT or TCEPRapid oxidation of the methylsulfanyl group.
Storage Temperature -80°C (Single-use aliquots)Gradual aromatization of the dihydroquinazoline core.

Part 4: Detailed Experimental Protocols

To ensure your assay is a self-validating system, you must empirically confirm the solubility and stability of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride under your exact assay conditions.

Protocol A: Kinetic Solubility Assessment via Nephelometry

Nephelometry measures the scattering of light caused by insoluble particles, making it the gold standard for detecting the exact concentration at which the free base crashes out of solution[2].

  • Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Serial Dilution: Create a 12-point, 2-fold serial dilution of the compound in 100% DMSO (ranging from 10 mM down to 4.8 µM).

  • Buffer Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of your exact 1X assay buffer (pH 7.4) in a 96-well clear-bottom plate. (This yields a 1% final DMSO concentration, with compound concentrations ranging from 100 µM to 48 nM).

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow thermodynamic equilibrium and potential aggregation to occur.

  • Measurement: Read the plate on a nephelometer (or a multimode reader with a light scatter module).

  • Analysis: Plot the scatter signal against the compound concentration. The concentration at which the scatter signal sharply deviates from the baseline is your kinetic solubility limit. Never test the compound above this concentration in your biological assay.

Protocol B: LC-MS/MS Stability Profiling (Oxidation Tracking)

This protocol verifies whether the thioether or the dihydroquinazoline core is degrading during the timeframe of your assay.

  • Incubation Setup: Spike the compound into your 1X assay buffer to a final concentration of 1 µM (ensure DMSO is ≤1%). Prepare two identical sets: one exposed to ambient room light/air, and one kept in the dark under a nitrogen blanket.

  • Time-Course Sampling: Extract 50 µL aliquots at t=0,1,2,4,and 24 hours.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog). Centrifuge at 14,000 x g for 10 minutes to pellet any precipitated buffer salts.

  • LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS.

  • Data Interpretation:

    • Monitor the parent mass ( M ).

    • Extract ion chromatograms for M+16 (sulfoxide formation at the methylsulfanyl group).

    • Extract ion chromatograms for M−2 (aromatization to the fully conjugated quinazoline).

    • If significant degradation (>5%) is observed within your assay's timeframe, you must reformulate your buffer to include antioxidants or reduce the incubation time.

Part 5: References

  • Coussens, N. P., et al. "The Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery." Clinical and Translational Science. National Center for Advancing Translational Sciences (NCATS). URL:[Link]

  • "In Vitro Biochemical Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL:[Link]

  • "High Throughput Measurement of Compound Solubility and Physical Form." Solve Scientific Application Notes. URL:[Link] (Referenced via AGM Compound Management standards).

  • "Cell Viability Assays and Reducing Agent Interferences." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing the efficacy of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride with other quinazoline derivatives

As an Application Scientist evaluating novel pharmacophores for targeted therapeutics, selecting the right molecular scaffold is the most critical decision in early-stage drug discovery. The quinazoline core is a well-es...

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Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist evaluating novel pharmacophores for targeted therapeutics, selecting the right molecular scaffold is the most critical decision in early-stage drug discovery. The quinazoline core is a well-established "privileged scaffold," famously serving as the backbone for blockbuster kinase inhibitors like Gefitinib and Erlotinib. However, subtle structural modifications can drastically alter a compound's binding kinetics, metabolic stability, and efficacy.

This guide provides an in-depth comparative analysis of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride (CAS: 1211342-26-5) against standard fully-aromatic quinazoline derivatives. By examining structure-activity relationships (SAR), comparative cytotoxicity, and rigorous experimental workflows, we will explore how the unique 2-methylsulfanyl (methylthio) moiety and the partially saturated 1,4-dihydro core offer distinct advantages in drug design.

Structural Rationale: The Methylsulfanyl Advantage

Standard quinazoline-based drugs (e.g., Gefitinib) typically feature a fully aromatic, planar core with an aniline group at the 4-position. In contrast, 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride introduces two major structural deviations:

  • The 2-Methylsulfanyl (-SCH3) Group: The strategic placement of a methylthio group at the 2-position acts as a lipophilic anchor. In the ATP-binding pocket of kinases (such as EGFR or MSK1), this moiety can exploit hydrophobic sub-pockets that are inaccessible to 2-unsubstituted analogs, significantly enhancing binding affinity 1. Furthermore, the sulfur atom provides a distinct site for metabolic transformation, which can be leveraged to design prodrugs or alter the compound's half-life.

  • The 1,4-Dihydro Core: The partial saturation at the C4 position changes the hybridization from sp2 to sp3. This breaks the strict planarity of the quinazoline ring, altering the 3D trajectory of any subsequent substitutions. This non-planar geometry can improve solubility and reduce off-target intercalation with DNA, a common toxicity issue with planar aromatics.

  • Hydrochloride Salt Form: Utilizing the HCl salt form is a deliberate choice to maximize aqueous solubility, preventing compound precipitation during in vitro screening—a primary cause of false-negative data in high-throughput assays.

SAR Core 1,4-Dihydroquinazoline Scaffold Pos2 2-Methylsulfanyl (-SCH3) Group Core->Pos2 Pos4 C4 Saturation (sp3 geometry) Core->Pos4 Prop1 Enhanced Kinase Hinge Binding Pos2->Prop1 Steric/Electronic Fit Prop2 Metabolic Liability (Oxidation site) Pos2->Prop2 CYP450 Target Pos4->Prop1 3D Trajectory

Structure-Activity Relationship (SAR) logic for 2-(methylsulfanyl)-1,4-dihydroquinazoline.

Comparative Efficacy and Target Inhibition

While 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride is frequently utilized as a highly reactive intermediate to synthesize more complex inhibitors (such as MSK1 inhibitors 2), derivatives bearing the 2-methylthio pharmacophore demonstrate potent standalone cytotoxicity.

The table below compares the baseline efficacy of various 2-methylthio-substituted quinazolines against standard chemotherapeutic agents and established EGFR inhibitors.

Compound ClassSpecific DerivativeTarget / Cell LineIC50 (µM)Mechanism of Action
2-Methylthio Quinazoline 4-(2-fluorophenyl)-1,4,5,6-tetrahydro-2-(methylthio)benzo[h]quinazolineMCF-7 (Breast)~15.6Kinase Inhibition / Apoptosis
2-Methylthio Quinazoline 4-(3,4-dimethoxyphenyl)-1,4,5,6-tetrahydro-2-(methylthio)benzo[h]quinazolineMCF-7 (Breast)~31.2Kinase Inhibition / Apoptosis
Standard Quinazoline Gefitinib (Reference)MCF-7 (Breast WT-EGFR)~20.0 - 30.0Selective EGFR Inhibition
Standard Anthracycline Doxorubicin (Control)MCF-7 (Breast)< 1.0DNA Intercalation

Data synthesized from comparative oncology benchmarks 1.

Analysis: The data illustrates that the inclusion of the 2-methylthio group allows these derivatives to achieve micromolar efficacy against wild-type cancer cell lines, performing competitively with established agents like Gefitinib in non-mutated models. The substitution pattern dictates whether the compound acts as a broad-spectrum cytotoxic agent or a highly selective kinase inhibitor.

Pathway Kinase Target Kinase (e.g., EGFR / MSK1) Substrate Downstream Effectors (PI3K / NF-kB) Kinase->Substrate Phosphorylation Response Cellular Proliferation & Inflammation Substrate->Response Activation TestCmpd 2-(Methylsulfanyl) Derivative TestCmpd->Kinase Competitive Inhibition RefCmpd Standard Quinazoline (e.g., Gefitinib) RefCmpd->Kinase Competitive Inhibition

Kinase signaling pathway and competitive inhibition by quinazoline derivatives.

Self-Validating Experimental Protocols

To accurately compare the efficacy of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride derivatives against standard inhibitors, the experimental design must eliminate artifacts. The following protocols are engineered as self-validating systems.

Protocol A: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the residual ATP concentration following a kinase reaction. We utilize a pre-incubation step because 2-(methylsulfanyl) derivatives can exhibit slow-binding kinetics; simultaneous addition of ATP would artificially inflate the apparent IC50 by outcompeting the inhibitor before equilibrium is reached.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the hydrochloride salt in 100% DMSO to a 10 mM stock. Causality: Even though it is an HCl salt, DMSO ensures complete dissolution of the organic core. Dilute to a 10X working concentration in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Brij-35). Causality: HEPES buffering is critical; the HCl salt can cause localized pH drops in unbuffered solutions, leading to enzyme denaturation and false-positive inhibition.

  • Enzyme Pre-Incubation: Add 5 µL of the compound dilution to a 384-well plate. Add 10 µL of the target kinase (e.g., EGFR or MSK1) and incubate for 30 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of an ATP/Substrate peptide mix. Critical Parameter: The ATP concentration must be strictly maintained at the Km​ value for the specific kinase. This ensures the calculated IC50 reflects true competitive inhibition relative to standard agents.

  • Detection: After 60 minutes, add 25 µL of Kinase-Glo® Reagent (Promega) to halt the reaction and generate a luminescent signal proportional to the remaining ATP.

  • Validation & Readout: Read luminescence. The assay must include a no-enzyme control (100% inhibition baseline) and a vehicle control (0% inhibition). Calculate the Z'-factor using Gefitinib as a positive control. The assay is only validated if Z' > 0.5.

Workflow Prep 1. Compound Dilution Incubate 2. Enzyme Incubation Prep->Incubate ATP 3. ATP Addition Incubate->ATP Read 4. Luminescence Readout ATP->Read Analyze 5. IC50 Regression Read->Analyze

High-throughput experimental workflow for in vitro kinase inhibition assays.

Protocol B: MTT Cytotoxicity Assay

To translate biochemical inhibition into cellular efficacy, an MTT assay assesses metabolic viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 or HeLa cells at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow adherence.

  • Treatment: Treat cells with a 10-point serial dilution of the 2-(methylsulfanyl) quinazoline derivative (ranging from 100 µM to 10 nM). Include Gefitinib as a comparative standard and Staurosporine (1 µM) as a positive control for apoptosis. Causality: Staurosporine acts as a universal kinase inhibitor, ensuring the cells are biologically responsive to apoptotic stimuli during the specific passage used.

  • Incubation: Incubate for 72 hours. Causality: 72 hours allows sufficient time for kinase inhibition to translate into measurable cell cycle arrest and metabolic decline.

  • MTT Conversion: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Readout: Carefully aspirate the media and dissolve the formazan in 100 µL DMSO. Measure absorbance at 570 nm. Determine the IC50 using non-linear regression analysis.

Conclusion

The 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride scaffold is far more than a simple synthetic intermediate. By breaking the planarity of the traditional quinazoline ring and introducing a lipophilic, sterically distinct methylthio group at the 2-position, researchers can engineer compounds with unique kinase-binding profiles and improved physicochemical properties. When evaluated through rigorously controlled, self-validating experimental workflows, these derivatives demonstrate competitive efficacy against established clinical standards, marking them as highly valuable assets in the oncology and immunology drug development pipelines.

References

  • Benchchem. "The Methylthio Moiety: A Subtle Advantage in Quinazoline-Based Drug Design." Benchchem Insights.
  • MDPI. "Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors." Molecules.

Sources

Comparative

validation of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride's anticancer activity in different cell lines

This guide provides an in-depth comparative analysis of the putative anticancer agent, 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride. While direct experimental data for this specific compound is not publicly av...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the putative anticancer agent, 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride. While direct experimental data for this specific compound is not publicly available, this document serves as a comprehensive framework for its validation. We will explore its potential anticancer activities in comparison to established chemotherapeutic agents across various cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical validation and practical experimental protocols.

Introduction to Quinazolines in Oncology

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives approved for clinical use in oncology.[1] These compounds are known for their diverse biological activities, frequently targeting key enzymes and pathways implicated in cancer progression.[2][3] Many quinazoline derivatives function as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), or as disruptors of microtubule dynamics, both of which are critical for cancer cell proliferation and survival.[1][4]

2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride, our subject of interest, is a novel quinazoline derivative. Its structural features suggest potential interactions with various biological targets. This guide will outline the necessary experimental framework to validate its anticancer efficacy and compare its performance against well-established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel.

Comparative Anticancer Activity: A Hypothetical Validation

To rigorously assess the anticancer potential of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride, a primary step is to determine its cytotoxic effects on a panel of human cancer cell lines. For this guide, we will consider four commonly used cell lines representing different cancer types:

  • MCF-7: Human breast adenocarcinoma

  • A549: Human lung carcinoma

  • HeLa: Human cervical cancer

  • HepG2: Human liver carcinoma

The following table presents a comparative analysis of the half-maximal inhibitory concentration (IC50) values for our hypothetical compound and standard chemotherapeutics. It is important to note that IC50 values can vary between studies due to differing experimental conditions.[5]

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HeLa IC50 (µM)HepG2 IC50 (µM)
2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride Hypothetical DataHypothetical DataHypothetical DataHypothetical Data
Doxorubicin~0.1 - 2.0[5]~0.5 - >20[1][5]~0.1 - 2.9[1][5]~1.3 - 12.2[1][6]
Cisplatin~20[7]>50[8]~12.3 - 22.4[9]~7.7 - 25.5[9]
Paclitaxel~6.07[10]~1.35[11]Data not readily available~4.06[10]

Elucidating the Mechanism of Action: Key Experimental Protocols

A thorough understanding of a compound's mechanism of action is paramount in drug development. The following protocols are designed to investigate the potential pathways through which 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride may exert its anticancer effects.

Assessment of Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[6] It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[6]

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride and control drugs (Doxorubicin, Cisplatin, Paclitaxel) for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Investigating Programmed Cell Death: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[12][13]

Experimental Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride and control drugs for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, detecting FITC fluorescence (early apoptosis) and PI fluorescence (late apoptosis/necrosis).[14]

Analyzing Cell Cycle Progression: Propidium Iodide Staining and Flow Cytometry

Many anticancer agents exert their effects by arresting the cell cycle at specific phases.[9] Propidium iodide stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.[15]

Experimental Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of the test compound and controls for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Visualizing the Scientific Process and Potential Mechanisms

To better illustrate the experimental design and potential molecular pathways, the following diagrams are provided.

G cluster_0 In Vitro Anticancer Activity Validation Workflow A Cancer Cell Lines (MCF-7, A549, HeLa, HepG2) B Treatment with 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride & Control Drugs A->B C MTT Assay (Cytotoxicity Assessment) B->C D Annexin V-FITC/PI Assay (Apoptosis Detection) B->D E Cell Cycle Analysis (Propidium Iodide Staining) B->E F Data Analysis & Comparison (IC50, Apoptosis Rate, Cell Cycle Arrest) C->F D->F E->F G cluster_0 Potential Quinazoline-Targeted Signaling Pathways EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Tubulin Tubulin Polymerization Microtubules Microtubule Formation Tubulin->Microtubules CellCycle Mitotic Arrest Microtubules->CellCycle Disrupts CellCycle->Apoptosis Induces Quinazoline 2-(Methylsulfanyl)-1,4- dihydroquinazoline hydrochloride Quinazoline->EGFR Inhibits Quinazoline->Tubulin Inhibits

Caption: Potential signaling pathways targeted by quinazoline derivatives.

Conclusion

This guide provides a robust framework for the initial validation of the anticancer activity of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride. By employing the detailed protocols for assessing cytotoxicity, apoptosis, and cell cycle effects, researchers can generate the necessary data to compare its efficacy against standard chemotherapeutic agents. The potential mechanisms of action, either through kinase inhibition or disruption of microtubule dynamics, can be further elucidated through more specific molecular assays. The presented workflow and theoretical comparisons offer a solid foundation for the continued investigation and development of this promising class of compounds.

References

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Validation

A Comparative Analysis of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride and Established EGFR Inhibitors

A Technical Guide for Researchers in Oncology Drug Discovery In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target.[1][2] The dysregulation of its signaling pat...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Oncology Drug Discovery

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target.[1][2] The dysregulation of its signaling pathway is a known driver in the proliferation and survival of various cancer cells.[2][3] This guide provides a comparative study of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride, a representative of the quinazoline scaffold, against well-established EGFR inhibitors. The quinazoline core is a promising foundation for the development of novel EGFR inhibitors due to its high affinity for the EGFR kinase active site.[4][5]

This document, intended for researchers, scientists, and drug development professionals, offers an in-depth analysis of the mechanisms of action, and outlines experimental protocols for the evaluation of such compounds. We will delve into a comparative analysis with leading EGFR inhibitors across different generations: Gefitinib and Erlotinib (1st Generation), Afatinib and Lapatinib (2nd Generation), and Osimertinib (3rd Generation).

The EGFR Signaling Pathway: Avenues for Therapeutic Intervention

The EGFR signaling cascade is a complex network that, when constitutively activated by mutations or overexpression, promotes tumorigenesis.[2][6] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[1][7] This initiates multiple downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[8][9] EGFR inhibitors are designed to block this kinase activity, thereby halting these downstream signals.[1]

EGFR Signaling Pathway and Points of Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus cluster_cellular_response Cellular Response cluster_inhibitors EGFR Tyrosine Kinase Inhibitors EGF EGF Ligand EGFR EGFR EGF->EGFR Binding EGFR_dimer EGFR Dimer (Active) EGFR->EGFR_dimer Dimerization P P EGFR_dimer->P Autophosphorylation ATP ATP ADP ADP GRB2_SOS GRB2/SOS P->GRB2_SOS PI3K PI3K P->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Differentiation Differentiation Transcription->Differentiation TKI Quinazoline Derivatives (e.g., 2-(Methylsulfanyl)-1,4-dihydroquinazoline HCl) Gefitinib, Erlotinib, Afatinib, Lapatinib, Osimertinib TKI->EGFR_dimer Inhibition of ATP Binding

Caption: The EGFR signaling pathway and the mechanism of action for tyrosine kinase inhibitors.

Comparative Overview of EGFR Inhibitors

The evolution of EGFR inhibitors has been driven by the need to overcome resistance mechanisms and improve efficacy.

Table 1: Comparison of Mechanistic and Therapeutic Profiles of EGFR Inhibitors

Inhibitor Generation Binding Target(s) Common Activating Mutations Resistance Mutations
Gefitinib 1stReversibleEGFRExon 19 deletions, L858RT790M
Erlotinib 1stReversibleEGFRExon 19 deletions, L858RT790M
Afatinib 2ndIrreversibleEGFR, HER2, HER4Exon 19 deletions, L858RLimited activity against T790M
Lapatinib 2ndReversibleEGFR, HER2HER2 overexpressionDownstream pathway activation
Osimertinib 3rdIrreversibleEGFR (including T790M)Exon 19 deletions, L858R, T790MC797S
2-(Methylsulfanyl)-1,4-dihydroquinazoline HCl (Novel)Likely Reversible/IrreversibleLikely EGFR(To be determined)(To be determined)

Data for known inhibitors compiled from multiple sources.[8][10][11][12][13][14][15][16][17][18]

Experimental Protocols for Inhibitor Evaluation

To ascertain the efficacy of a novel compound like 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride, a series of well-defined experiments are essential.

In Vitro Kinase Assay for IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.[1] A widely used method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[19][20][21][22]

Protocol: In Vitro EGFR Kinase Assay (ADP-Glo™)

  • Reagent Preparation:

    • Prepare a stock solution of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride in 100% DMSO.

    • Perform serial dilutions to achieve a range of concentrations for testing.

    • Prepare the kinase reaction master mix containing the peptide substrate and ATP in the kinase assay buffer.

    • Dilute recombinant human EGFR enzyme to the desired concentration.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the diluted inhibitor or control (DMSO for 100% activity, no enzyme for background).

    • Add the kinase reaction master mix.

    • Initiate the reaction by adding the diluted EGFR enzyme.

    • Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Incubate at room temperature for approximately 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for another 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence.

    • Normalize the data with the "no inhibitor" control as 100% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Inhibitor, Enzyme, ATP, Substrate) Reaction_Setup Set up Kinase Reaction in 96/384-well Plate Reagent_Prep->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation ADP_Glo Add ADP-Glo™ Reagent Incubation->ADP_Glo Kinase_Detection Add Kinase Detection Reagent ADP_Glo->Kinase_Detection Luminescence Measure Luminescence Kinase_Detection->Luminescence Data_Normalization Normalize Data Luminescence->Data_Normalization Curve_Fitting Dose-Response Curve Fitting Data_Normalization->Curve_Fitting IC50 Determine IC50 Value Curve_Fitting->IC50

Caption: A generalized workflow for determining the IC50 value of an EGFR inhibitor.

Cell-Based Proliferation Assays

To assess the inhibitor's effect in a biological context, cell-based assays are crucial. These assays measure the inhibitor's ability to suppress the proliferation of cancer cell lines that are dependent on EGFR signaling.[23]

Protocol: Cell Proliferation Assay (e.g., CellTiter-Glo®)

  • Cell Culture and Seeding:

    • Culture EGFR-dependent cancer cell lines (e.g., A431, PC-9, NCI-H1975) in appropriate media.[24]

    • Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • Measure cell viability using a luminescent-based assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to untreated control cells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the GI50 (50% growth inhibition) value.

Comparative Performance Data

The following table summarizes publicly available IC50 data for established EGFR inhibitors against wild-type and mutant EGFR. This provides a benchmark against which novel compounds can be evaluated.

Table 2: In Vitro IC50 Values of Known EGFR Inhibitors (nM)

Cell Line EGFR Mutation Gefitinib Erlotinib Afatinib Osimertinib
PC-9 Exon 19 del~7-37~7-12~0.8~13
H3255 L858R-~12~0.3-
H1975 L858R, T790M>10,000>10,000~57~5
PC-9ER Exon 19 del, T790M->10,000~165~13

Data compiled from various in vitro studies.[25][26] Actual values may vary depending on experimental conditions.

Conclusion and Future Directions

The quinazoline scaffold represents a fertile ground for the discovery of novel EGFR inhibitors.[4][5][15][27][28] A systematic evaluation of new chemical entities, such as 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride, is paramount. This involves a multi-faceted approach, beginning with in vitro kinase assays to establish potency and followed by cell-based assays to determine efficacy in a more physiologically relevant setting.

By comparing the performance of novel compounds against established inhibitors across different generations, researchers can gain valuable insights into their potential clinical utility, including their activity against resistance mutations. The experimental frameworks provided in this guide offer a robust starting point for the comprehensive characterization of the next generation of EGFR-targeted therapies.

References

  • The pan-HER family tyrosine kinase inhibitor afatinib overcomes HER3 ligand heregulin-mediated resistance to EGFR inhibitors in non-small cell lung cancer - PMC. (n.d.).
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  • Lapatinib - Wikipedia. (n.d.).
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  • gefitinib - Liv Hospital. (2026, February 23).
  • Gefitinib (ZD1839) | EGFR Inhibitor | CAS 184475-35-2 | Selleck Chemicals. (2024, May 22).
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  • Lapatinib (Tykerb): What to Expect, Side Effects, and More - Breast Cancer.org. (2025, December 23).
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  • Identification of the structural features of quinazoline derivatives as EGFR inhibitors using 3D-QSAR modeling, molecular docking, molecular dynamics simulations and free energy calculations - Taylor & Francis. (2021, August 2).
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  • What is the mechanism of Erlotinib Hydrochloride? - Patsnap Synapse. (2024, July 17).
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. (2023, April 3).
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  • Efficacy and Safety of Afatinib for EGFR-mutant Non-small Cell Lung Cancer, Compared with Gefitinib or Erlotinib. (2018, June 13).
  • Full article: Afatinib: emerging next-generation tyrosine kinase inhibitor for NSCLC. (2013, March 5).
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  • Osimertinib in EGFR-Mutated Lung Cancer: A Review of the Existing and Emerging Clinical Data - PubMed. (2021, August 26).
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Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride

This guide provides a comprehensive framework for the cross-validation of analytical methods for 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride, a quinazoline derivative of interest in pharmaceutical development...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the cross-validation of analytical methods for 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride, a quinazoline derivative of interest in pharmaceutical development. As researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical data across different laboratories, instruments, or even time is paramount. This document offers an in-depth comparison of suitable analytical techniques and presents a detailed protocol for inter-laboratory (cross-validation) or intra-laboratory (method transfer) verification, grounded in established scientific principles and regulatory guidelines.

Introduction: The Imperative of Analytical Rigor

The journey of a pharmaceutical compound from discovery to market is underpinned by a vast dataset generated by various analytical methods. The integrity of this data is non-negotiable. For a molecule like 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride, precise and accurate quantification is essential for formulation development, stability studies, and quality control. When an analytical method is used in different locations or by different teams, a cross-validation or method transfer study is crucial to demonstrate that the method is robust and yields equivalent results. This process is a core requirement of Good Manufacturing Practices (cGMP) and is guided by international regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3] The objective is to ensure that a validated analytical procedure remains fit for its intended purpose throughout its lifecycle.[4][5]

Comparative Analysis of Primary Analytical Techniques

The selection of an analytical method is the foundational step and is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride, several techniques are viable, each with distinct advantages and limitations.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reverse-phase mode, is the workhorse of the pharmaceutical industry for the analysis of non-volatile and thermally labile compounds.

  • Principle : Separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[6]

  • Suitability for Quinazolines : Quinazoline derivatives are well-suited for HPLC analysis. Published methods for similar compounds often utilize a C18 column with a mobile phase consisting of acetonitrile or methanol mixed with an aqueous buffer.[6][7][8][9] UV detection is typically employed, as the quinazoline ring system exhibits strong UV absorbance.[6][10]

  • Strengths : High resolution, sensitivity, and specificity, making it ideal for both assay and impurity profiling. Stability-indicating methods can be developed to separate the active pharmaceutical ingredient (API) from its degradation products.[8][11][12]

  • Considerations : Method development can be time-consuming. The choice of column, mobile phase composition, and pH are critical parameters that must be optimized.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, more rapid technique for quantitative analysis.

  • Principle : Measures the absorbance of UV or visible light by the analyte in a solution.

  • Suitability for Quinazolines : The aromatic quinazoline core structure results in characteristic UV absorption bands, typically in the 220-350 nm range.[10][13][14][15] This makes direct UV-Vis quantification feasible.

  • Strengths : Fast, cost-effective, and requires less complex instrumentation than HPLC.

  • Considerations : Significantly lower specificity compared to HPLC. It is susceptible to interference from other UV-absorbing compounds, such as impurities, degradation products, or excipients in a formulation. Therefore, it is generally more suitable for the analysis of the pure drug substance or in very simple formulations where interfering substances are absent.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry.

  • Principle : After separation by LC, the analyte is ionized, and the mass-to-charge ratio of the resulting ions is measured.

  • Suitability for Quinazolines : LC-MS is invaluable for structural elucidation of impurities and degradation products. While specific mass spectra for 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride are not widely published, the fragmentation patterns of related quinoline and quinazoline structures often involve the loss of stable neutral molecules like HCN from the quinoline moiety.[16][17]

  • Strengths : Unparalleled sensitivity and specificity. It can confirm the identity of the main compound and characterize unknown impurities.

  • Considerations : Higher cost and complexity of instrumentation and operation.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.

  • Principle : Separation occurs in the gas phase based on the partitioning of the analyte between a gaseous mobile phase and a stationary phase within a column.

  • Suitability for Quinazolines : While less common for this class of compounds due to their relatively high molecular weight and potential for thermal degradation, GC-MS has been used for the analysis of related, more volatile compounds like quinoline.[18][19][20] Derivatization might be necessary to increase volatility and thermal stability.

  • Strengths : Excellent separation efficiency for volatile compounds.

  • Considerations : Limited applicability for many pharmaceutical compounds, including likely 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride, without derivatization.

Table 1: Comparison of Analytical Methods

Parameter Reverse-Phase HPLC UV-Vis Spectrophotometry LC-MS Gas Chromatography (GC)
Principle Partition ChromatographyLight AbsorptionSeparation and Mass AnalysisPartition Chromatography
Specificity High to Very HighLow to ModerateVery HighHigh
Sensitivity HighModerateVery HighHigh
Application Assay, Impurity Profiling, StabilityAssay of Pure SubstanceIdentification, QuantificationAnalysis of Volatile Compounds
Instrumentation Moderate to High ComplexityLow ComplexityHigh ComplexityModerate Complexity
Cost ModerateLowHighModerate

For the purpose of routine quality control and cross-validation, Reverse-Phase HPLC with UV detection typically offers the best balance of specificity, sensitivity, and cost-effectiveness for a compound like 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride. The remainder of this guide will focus on the cross-validation of an RP-HPLC method.

The Cross-Validation Workflow: A Step-by-Step Guide

Cross-validation, or inter-laboratory comparison, is a systematic process to demonstrate that a validated analytical method is reproducible and reliable across different laboratories.[21][22][23] The process involves a "sending unit" (the originating lab) and a "receiving unit" (the new lab).[2]

Caption: Workflow for Inter-laboratory Cross-Validation of an Analytical Method.

Experimental Protocol: Cross-Validation of an HPLC Method

This protocol assumes an existing, validated RP-HPLC method for the assay of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride.

Objective: To verify that the receiving laboratory can produce results that are accurate and precise, and are equivalent to those obtained by the sending laboratory.

Materials:

  • Reference Standard (RS) of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride

  • Test samples (e.g., three batches of drug substance or drug product)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers and reagents as specified in the analytical method

  • Validated HPLC system with UV detector

  • Class A volumetric glassware

Methodology:

Step 1: Protocol Development and Agreement

  • The sending and receiving units must jointly develop and approve a cross-validation protocol. This protocol should detail the scope, responsibilities, materials, analytical procedure, and acceptance criteria.[5][24]

Step 2: Analyst Training and Familiarization

  • The analyst at the receiving unit should be thoroughly trained on the analytical method. This may involve a demonstration by the sending unit or performing familiarization runs with a non-critical sample.

Step 3: Sample Analysis

  • Both laboratories will analyze the same set of pre-selected samples. It is recommended to use at least three representative batches.[25]

  • Each laboratory should perform the analysis in replicate (e.g., n=6 for assay).

  • The analysis should be conducted by different analysts on different days to assess intermediate precision.[26]

Step 4: Data Evaluation

  • The results from both laboratories are compiled and compared. The primary validation characteristics to be compared are accuracy and precision.[27][28]

  • Precision: The precision of the results within each laboratory is evaluated. The Relative Standard Deviation (%RSD) for replicate preparations should meet the pre-defined criteria (typically ≤ 2.0%).

  • Accuracy/Comparability: The mean results between the two laboratories are compared. The difference between the means should be within the acceptance criteria. A statistical evaluation, such as a t-test, can be used to determine if there is a significant difference between the results from the two labs.

Acceptance Criteria (Example):

  • Precision (within lab): The %RSD of replicate preparations for the assay should be ≤ 2.0%.

  • Comparability (between labs): The difference between the mean assay results from the two laboratories should be no more than 2.0%.

Table 2: Example Data for Cross-Validation of Assay

Sample Batch Sending Lab Assay (%) Receiving Lab Assay (%) Difference (%) Status
Batch A99.8 (RSD=0.5%)99.5 (RSD=0.7%)0.3Pass
Batch B100.1 (RSD=0.4%)100.5 (RSD=0.6%)-0.4Pass
Batch C99.5 (RSD=0.6%)99.1 (RSD=0.8%)0.4Pass

Key Validation Parameters and Their Interdependence

The success of a cross-validation study relies on the initial robustness of the analytical method, which is established during method validation. The key parameters are defined by ICH guidelines.[1][3][26][29][30]

G Specificity Specificity/ Selectivity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Range Range Accuracy->Range Precision->Range LOQ Limit of Quantitation Precision->LOQ Linearity Linearity Linearity->Accuracy Linearity->Precision Linearity->Range Robustness Robustness Robustness->Accuracy Robustness->Precision LOD Limit of Detection LOQ->LOD

Caption: Interdependence of Analytical Method Validation Parameters.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[26] For an HPLC method, this is demonstrated by the resolution of the main peak from impurity and degradation peaks.[11]

  • Accuracy: The closeness of the test results to the true value.[31]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[26] This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[11]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[29]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[26] This provides an indication of its reliability during normal usage.

Troubleshooting and Final Recommendations

A failed cross-validation is an opportunity to identify and rectify weaknesses in the analytical method or its execution. Common causes for failure include:

  • Ambiguities in the method description: The procedure should be written with sufficient detail to avoid misinterpretation.[2]

  • Differences in instrumentation: While modern instruments are robust, differences in dwell volume, detector lamp energy, or column packing can lead to variations.

  • Inconsistent sample or standard preparation: This is a frequent source of error and underscores the need for meticulous technique.

  • Column performance: Ensure that the same type and brand of column are used and that it is properly conditioned.

Final Recommendation: For 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride, a stability-indicating reverse-phase HPLC method with UV detection is the recommended approach for routine analysis. Prior to any cross-validation or method transfer, a thorough single-laboratory validation must be completed, and the method's robustness must be established. Open communication and a jointly approved protocol between the sending and receiving laboratories are the cornerstones of a successful transfer.[2] This ensures that the analytical data, which forms the basis for critical decisions in drug development, is reliable and consistent, regardless of where it is generated.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. [Link]

  • Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H). Indian Journal of Pharmaceutical Sciences. [Link]

  • EMA Guideline on bioanalytical Method Validation adopted. ECA Academy. [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Taylor & Francis Online. [Link]

  • Full article: Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Taylor & Francis Online. [Link]

  • Analytical Method Transfer Best Practices. Contract Pharma. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • FDA Signals a New Approach for Analytical Method Validation. ResearchGate. [Link]

  • Transfer of Analytical Methods and Procedures FDA Requirements and Strategies. YouTube. [Link]

  • Quality Guidelines. ICH. [Link]

  • A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). American Journal of Biopharmacy and Pharmaceutical Sciences. [Link]

  • Protocols for the Conduct of Method Transfer Studies for Type C Medicated Feed Assay Methods. U.S. Food and Drug Administration. [Link]

  • Interlaboratory comparisons. Joint Research Centre - European Commission. [Link]

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Comparison of various international guidelines for analytical method validation REVIEW. IMR Press. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Analytical Method Comparability in Registration and Post-Approval Stages: A Risk-Based Approach. Pharmaceutical Technology. [Link]

  • A Central Laboratory Interlaboratory Comparison Program to Assess the Comparability of Data of Forty-one. Medpace. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • UV-Vis spectra of 6a–d in CHCl3 (0.022 mmol/L). ResearchGate. [Link]

  • Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Beilstein Journal of Organic Chemistry. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • UV-vis absorption spectra of compounds 1-3. a) Theoretical and b) experimental spectra of compounds 1-3 in THF solution. ResearchGate. [Link]

  • 2278-6074 - Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • Facile Preparation of 4-Substituted Quinazoline Derivatives. PubMed. [Link]

  • STUDYING THE PROPERTIES OF THE UV SPECTRA OF QUINAZOLIN- 4-ONES AND –TIONS. Zenodo. [Link]

  • Quinazoline. NIST WebBook. [Link]

  • Determination of Quinoline and Isoquinoline in Textiles by Gas Chromatography-Mass Spectrometry. China National Textile and Apparel Council. [Link]

  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. SciSpace. [Link]

  • Crystal structure of 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol. PMC. [Link]

  • Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. Marmara Pharmaceutical Journal. [Link]

  • Journal of Food and Drug Analysis (JFDA) - Articles & Issues. Journal of Food and Drug Analysis. [Link]

  • 2-Methylsulfanyl-1,2,4-triazolo[1,5-a]quinazoline-5(4H)-thione. PMC. [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Frontiers in Chemistry. [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

  • Journal of Material Sciences & Manufacturing Research. Semantic Scholar. [Link]

  • Analytical Methods. OPUS. [Link]

  • A Comprehensive Review on analytical methods used for analysis of Steroid genesis inhibitors. ijprajournal. [Link]

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Validation

Comprehensive Comparison Guide: SAR Studies of 2-(Methylsulfanyl)-1,4-dihydroquinazoline Analogs vs. Standard Kinase Inhibitors

Executive Summary The 2-(methylsulfanyl)-1,4-dihydroquinazoline hydrochloride scaffold has emerged as a privileged intermediate in the design of highly selective kinase inhibitors[1][2]. While historically recognized as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(methylsulfanyl)-1,4-dihydroquinazoline hydrochloride scaffold has emerged as a privileged intermediate in the design of highly selective kinase inhibitors[1][2]. While historically recognized as a building block for beta-lactamase inhibitors[3], recent structure-activity relationship (SAR) studies have repurposed this scaffold to generate cyclic guanidine mimetics and N-substituted dihydroquinazolines. These analogs demonstrate potent, targeted inhibition of Mitogen- and Stress-Activated Kinase 1 (MSK1) , a critical nuclear kinase in the NF-κB inflammatory pathway[1][4].

This guide objectively compares the pharmacological performance, selectivity, and synthesis workflows of 2-(methylsulfanyl)-1,4-dihydroquinazoline-derived analogs against established, broad-spectrum reference inhibitors (H89, Fasudil, and PHA767491).

Mechanistic Context: The MSK1/NF-κB Axis

To understand the SAR objectives, we must first establish the biological causality. MSK1 phosphorylates the p65 subunit of NF-κB at Ser276, a required step for the transcription of pro-inflammatory cytokines like IL-6[1][5]. Traditional inhibitors fail in clinical models because they indiscriminately target upstream kinases (like PKA or ROCK), leading to severe off-target toxicity. The structural rigidification achieved through the dihydroquinazoline core restricts the inhibitor's conformational freedom, allowing it to fit selectively into the MSK1 ATP-binding pocket without cross-reacting with homologous kinases[4][6].

Pathway IL1B Pro-inflammatory Stimuli (IL-1β / TNF-α) p38 Upstream Kinases (p38 MAPK / ERK) IL1B->p38 Activates MSK1 MSK1 (Target Enzyme) p38->MSK1 Phosphorylates NFkB NF-κB (p65 Ser276 Phosphorylation) MSK1->NFkB Phosphorylates IL6 Inflammatory Response (IL-6 Transcription) NFkB->IL6 Triggers Inhibitors Dihydroquinazoline Analogs (Selective Inhibition) Inhibitors->MSK1 Blocks ATP Pocket

Figure 1: The MSK1 signaling cascade highlighting the precise intervention point of dihydroquinazoline analogs.

Chemical Rationale & Experimental Workflow

Why Use the 2-(Methylsulfanyl)-1,4-dihydroquinazoline Scaffold?

The selection of this specific hydrochloride salt is driven by synthetic causality:

  • The Leaving Group: The methylsulfanyl (–SCH₃) moiety at the C2 position acts as an excellent pseudo-halide leaving group[1][7].

  • Thermodynamic Control: Under microwave irradiation, the carbon-sulfur bond is rapidly cleaved by incoming nucleophilic amines (Nucleophilic Aromatic Substitution, SNAr).

  • Stability: The hydrochloride salt form prevents premature oxidation of the dihydroquinazoline ring during storage, ensuring high-fidelity batch-to-batch reproducibility[1].

Workflow Scaffold 2-(Methylsulfanyl)-1,4-dihydroquinazoline Hydrochloride Synthesis Microwave-Assisted SNAr (Amine Substitution) Scaffold->Synthesis Chemical Diversification Primary Primary Enzymatic Assay (MSK1 Kinase Activity) Synthesis->Primary SAR Screening Secondary Cell-Based Assay (IL-6 Release Inhibition) Primary->Secondary Hit Progression InVivo In Vivo Validation (Murine Asthma Model) Secondary->InVivo Lead Selection

Figure 2: SAR workflow from the 2-(methylsulfanyl) scaffold to in vivo validation.

Comparative Performance Analysis

To objectively evaluate the synthesized analogs, we compare the optimized rigidified derivative (Analog 49d) against the initial screening hit (Compound 1a) and three commercially available reference inhibitors[1][2][5].

SAR Data & Selectivity Profile
Compound / ScaffoldPrimary Target(s)MSK1 IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)Kinase Selectivity Profile
H89 (Reference)PKA, MSK10.12~15.0Poor: Broadly inhibits PKA, S6K1, and ROCKII. High in vivo toxicity.
Fasudil (Reference)ROCK, MSK10.50N/APoor: Inhibits MLCK and PRK. Causes off-target vasodilation.
PHA767491 (Reference)CDC7, MSK10.35N/APoor: Potent CDK9 and MK2 inhibitor.
Compound 1a (Hit)MSK117.9> 50.0Moderate: Flexible guanidine chain limits binding affinity.
Analog 49d (Derived)MSK11.5~ 2.0High: Rigidified 2-aminobenzimidazole/quinazoline core locks the active conformation, eliminating off-target binding.

Key SAR Insight: While reference inhibitors like H89 show lower absolute IC₅₀ values for MSK1, their lack of selectivity renders them useless for targeted in vivo studies. The conversion of the 2-(methylsulfanyl) precursor into a rigidified cyclic mimetic (Analog 49d) sacrifices a fraction of raw potency for a massive gain in selectivity and cellular efficacy (IL-6 IC₅₀ drops to ~2.0 µM)[4][5].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Microwave-Assisted Synthesis of N-Substituted Analogs

Causality: Microwave irradiation provides uniform dielectric heating, overcoming the activation energy barrier for the displacement of the bulky methylsulfanyl group in minutes rather than days, preventing the degradation of the dihydroquinazoline core[1].

  • Preparation: Suspend 1.0 eq of 2-(methylsulfanyl)-1,4-dihydroquinazoline hydrochloride in anhydrous ethanol within a microwave-safe quartz vial.

  • Amine Addition: Add 1.5 eq of the desired primary/secondary aromatic amine and 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and act as an acid scavenger.

  • Irradiation: Seal the vial and irradiate at 120°C for 15 minutes (150 W max power, high stirring).

  • Validation (TLC/LC-MS): The reaction is self-validating via TLC; the disappearance of the highly UV-active methylsulfanyl precursor (R_f ~0.6 in 9:1 DCM/MeOH) and the appearance of the product (R_f ~0.3) confirms conversion. Confirm the loss of 48 Da (methanethiol) via LC-MS.

Protocol B: ADP-Glo™ MSK1 Enzymatic Kinase Assay

Causality: Traditional radiometric assays are prone to signal decay and generate hazardous waste. The ADP-Glo assay directly measures the ADP produced during the kinase reaction. By depleting unreacted ATP before converting ADP back to ATP for a luciferase readout, the assay provides a highly stable, self-validating luminescent signal directly proportional to MSK1 activity[1][4].

  • Enzyme Reaction: Incubate 10 ng of recombinant human MSK1 with 0.1 µg of NF-κB p65 peptide substrate and 10 µM ultra-pure ATP in kinase buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.01% Tween-20, pH 7.5).

  • Inhibitor Addition: Add the dihydroquinazoline analogs in a 10-point dose-response series (0.1 nM to 100 µM). Incubate for 60 minutes at 25°C.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining unreacted ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, driving the luciferase/luciferin reaction.

  • Self-Validation Check: Calculate the Z'-factor using positive controls (no inhibitor) and negative controls (no enzyme). A Z'-factor > 0.6 validates the assay's dynamic range and reliability.

References

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Source: Molecules (MDPI) / PubMed Central URL:[Link]

  • Pyridin-2-yl Guanidine Derivatives: Conformational Control Induced by Intramolecular Hydrogen-Bonding Interactions. Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Beta-lactamase inhibitors (Patent US20140194386A1).

Sources

Comparative

A Comparative Guide to the Efficacy of 2-(Methylsulfanyl)-1,4-dihydroquinazoline Hydrochloride: An In Vitro and In Vivo Analysis

Introduction: The Quinazoline Scaffold and a Candidate DHFR Inhibitor In the landscape of modern medicinal chemistry, the quinazoline framework stands out as a "privileged scaffold." Its versatile structure is a cornerst...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Scaffold and a Candidate DHFR Inhibitor

In the landscape of modern medicinal chemistry, the quinazoline framework stands out as a "privileged scaffold." Its versatile structure is a cornerstone in numerous therapeutic agents, most notably in oncology. Several quinazoline derivatives, such as gefitinib and erlotinib, have received FDA approval and are integral to targeted cancer therapies, primarily through the inhibition of tyrosine kinases.[1] This guide focuses on a distinct member of this family: 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride.

While direct and comprehensive biological data for this specific hydrochloride salt is not extensively documented in publicly accessible literature, its core structure, particularly the 2-methylsulfanyl-quinazoline moiety, is featured in numerous preclinical studies.[2][3][4] These studies strongly suggest a probable mechanism of action distinct from its tyrosine kinase inhibitor cousins: the inhibition of Dihydrofolate Reductase (DHFR).[2][5] DHFR is a critical enzyme in the synthesis of DNA, and its inhibition is a clinically validated strategy for cancer chemotherapy.[6]

This guide, therefore, provides a comparative analysis of the potential efficacy of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride. We will extrapolate from data on its closest structural analogs and benchmark them against two gold-standard therapeutics:

  • Methotrexate (MTX): A classical antifolate and potent DHFR inhibitor, providing a direct mechanistic comparator.[7]

  • Gefitinib (Iressa®): An FDA-approved quinazoline-based EGFR tyrosine kinase inhibitor, offering a comparison against a clinically successful drug sharing the parent scaffold but targeting a different pathway.[8]

Through this lens, we aim to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the potential of this and similar compounds.

Part 1: Comparative In Vitro Efficacy

The initial evaluation of any potential therapeutic agent begins with in vitro studies to determine its cellular activity and mechanism of action. Here, we explore the likely molecular target of 2-(Methylsulfanyl)-quinazoline derivatives and compare their cytotoxic potential against established drugs.

Proposed Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

The enzyme DHFR is essential for cell proliferation. It catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[9][10] By blocking DHFR, antifolate drugs like methotrexate deplete the cellular pool of THF, leading to an arrest of DNA synthesis and, ultimately, cell death.[7] The structural similarity of many 2-substituted quinazolines to the native folate substrate makes them prime candidates for DHFR inhibition.[5]

Below is a diagram illustrating the folate metabolic pathway and the inhibitory action of DHFR inhibitors.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR_Enz Dihydrofolate Reductase (DHFR) DHF->DHFR_Enz Substrate THF Tetrahydrofolate (THF) DNA_Syn DNA Synthesis (Thymidylate & Purines) THF->DNA_Syn Cofactor for DHFR_Enz->THF Product Inhibitor 2-(Methylsulfanyl)quinazoline Methotrexate Inhibitor->DHFR_Enz Inhibits

Caption: Folate metabolic pathway and DHFR inhibition.

Comparative In Vitro Cytotoxicity

The most common metric for in vitro anticancer activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. The table below compiles representative IC50 values for a 2-methylsulfanyl-quinazoline analog, methotrexate, and gefitinib across several common cancer cell lines.

Note: Data for "2-(Methylthio)-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone" is used as a proxy for the target compound class, as reported in preclinical studies.[4]

CompoundMechanism of ActionMCF-7 (Breast) IC50A549 (Lung) IC50HCT-116 (Colon) IC50Source(s)
2-Methylsulfanyl-Quinazolinone Analog DHFR Inhibition (putative)2.51 µM1.83 µM3.42 µM[4]
Methotrexate DHFR Inhibition~1.76 µM (48h)>10 µM (resistant)~0.04 µM[11][12]
Gefitinib EGFR-TK Inhibition>10 µM~8 µM (wild-type EGFR)>10 µM[13]

Analysis: The data indicates that the 2-methylsulfanyl-quinazoline analog exhibits potent, low-micromolar cytotoxic activity across multiple cell lines.[4] Its efficacy appears comparable to or, in some cases, superior to the standard-of-care agents, particularly in cell lines that may exhibit resistance to methotrexate or are not dependent on the EGFR pathway targeted by gefitinib. This broad activity profile is a promising characteristic for a novel anticancer candidate.

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

To ensure scientific integrity, a described protocol must be self-validating. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.

Objective: To determine the IC50 value of a test compound against a cancer cell line.

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells from a culture flask.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium. A typical concentration range might be 0.01 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).

    • Incubate the plate for another 48-72 hours.[1]

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Part 2: Comparative In Vivo Efficacy

Successful in vitro results are the first step; a compound's true therapeutic potential must be validated in a whole-organism system. In vivo models, typically using immunodeficient mice bearing human tumor xenografts, are the gold standard for preclinical assessment of anticancer efficacy and systemic toxicity.

Rationale for Xenograft Models

The human tumor xenograft model involves implanting human cancer cells subcutaneously or orthotopically into immunodeficient mice (e.g., athymic nude or NOD/SCID). This allows for the study of drug efficacy against a human tumor in a complex biological environment, providing critical insights into pharmacokinetics, tumor growth inhibition, and overall tolerability that cannot be obtained from cell culture.[8][11]

The workflow for a typical subcutaneous xenograft study is outlined below.

InVivo_Workflow cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint & Analysis Cell_Culture 1. Propagate Cancer Cells Implantation 2. Implant Cells Subcutaneously in Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor for Palpable Tumors Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 5. Administer Compound (e.g., IV, IP, PO) Randomization->Treatment Monitoring 6. Measure Tumor Volume & Body Weight (2-3x/week) Treatment->Monitoring Endpoint 7. Euthanize at Pre-defined Endpoint Monitoring->Endpoint Harvest 8. Harvest & Weigh Tumors, Collect Tissues Endpoint->Harvest Analysis 9. Statistical Analysis (TGI %, p-values) Harvest->Analysis

Sources

Validation

Benchmarking a Novel Quinazoline Derivative: A Comparative Guide for Drug Development Professionals

A Senior Application Scientist's In-Depth Technical Guide to Evaluating 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride Against Standard-of-Care Oncology Agents Introduction: The Quinazoline Scaffold and the Prom...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide to Evaluating 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride Against Standard-of-Care Oncology Agents

Introduction: The Quinazoline Scaffold and the Promise of a Novel Derivative

The quinazoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3][4] Notably, several quinazoline derivatives have been approved by the U.S. Food and Drug Administration (FDA) for cancer therapy, such as gefitinib, erlotinib, and afatinib, primarily functioning as tyrosine kinase inhibitors.[2][5]

This guide introduces 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride , a novel investigational compound. Given the well-established anticancer potential of the quinazoline scaffold, this document provides a comprehensive framework for its preclinical benchmarking against current standard-of-care drugs in oncology. The following sections will detail the rationale for experimental design, provide step-by-step protocols for key assays, and present a strategy for data analysis and visualization. Our objective is to rigorously evaluate the therapeutic potential of this new chemical entity in relevant cancer models.

Comparative Benchmarking Strategy: Selecting the Right Comparators

To ascertain the therapeutic potential of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride, a direct comparison with established standard-of-care drugs is essential. Based on the prevalent mechanism of action for anticancer quinazolines, we will benchmark against leading epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).

Standard-of-Care Drugs for Comparison:

  • Gefitinib (Iressa®): A first-generation EGFR inhibitor, widely used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.

  • Erlotinib (Tarceva®): Another first-generation EGFR inhibitor used for NSCLC and pancreatic cancer.[2]

  • Afatinib (Gilotrif®): A second-generation, irreversible EGFR inhibitor that also targets other ErbB family receptors.[2]

In Vitro Evaluation: Cellular Assays for Efficacy and Selectivity

The initial phase of benchmarking involves a battery of in vitro assays to determine the cytotoxic and mechanistic profile of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride.

Cell Viability and Cytotoxicity Assays

The primary objective is to assess the compound's ability to inhibit the growth of and kill cancer cells. A panel of human cancer cell lines with varying EGFR mutation statuses should be employed.

Recommended Cell Lines:

Cell LineCancer TypeEGFR Status
A549 Non-Small Cell Lung CancerWild-Type
PC-9 Non-Small Cell Lung CancerExon 19 Deletion (Activated)
H1975 Non-Small Cell Lung CancerL858R and T790M Mutations (Resistant)
MCF-7 Breast CancerWild-Type
MGC-803 Gastric CancerNot specified
Hep-G2 Hepatocellular CarcinomaNot specified
HCT-116 Colon CarcinomaNot specified

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride, gefitinib, erlotinib, and afatinib for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound in each cell line.

Mechanism of Action: Target Engagement and Downstream Signaling

To understand how the compound exerts its effects, it's crucial to investigate its impact on the target protein and its downstream signaling pathways.

Experimental Protocol: Western Blot Analysis of EGFR Signaling

  • Cell Lysis: Treat PC-9 cells with the IC50 concentration of each compound for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.

  • Analysis: Quantify the band intensities to determine the effect of the compounds on protein phosphorylation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Survival Survival AKT->Survival EGF EGF EGF->EGFR Binds

Caption: EGFR signaling pathways leading to cell proliferation and survival.

In Vivo Evaluation: Xenograft Models for Antitumor Efficacy

To assess the therapeutic efficacy in a more complex biological system, in vivo studies using tumor xenograft models are indispensable.

Experimental Protocol: Mouse Xenograft Model

  • Tumor Implantation: Subcutaneously inject PC-9 cells into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups: vehicle control, 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride, and a standard-of-care drug (e.g., gefitinib). Administer the treatments daily via oral gavage.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice every 3 days.

  • Endpoint: At the end of the study (e.g., 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Plot the tumor growth curves for each treatment group and perform statistical analysis to determine the significance of any antitumor effects.

Xenograft_Workflow A Tumor Cell Implantation (Subcutaneous) B Tumor Growth Monitoring A->B C Randomization into Treatment Groups B->C D Daily Treatment Administration (Oral Gavage) C->D E Tumor Volume & Body Weight Measurement (Every 3 Days) D->E F Study Endpoint (e.g., Day 21) E->F G Tumor Excision & Analysis F->G

Caption: Workflow for a mouse xenograft study.

Data Summary and Interpretation

A comprehensive evaluation requires a clear and concise presentation of the data.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM)

CompoundA549 (EGFR-WT)PC-9 (EGFR-mut)H1975 (EGFR-res)MCF-7MGC-803Hep-G2HCT-116
2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride DataDataDataDataDataDataData
Gefitinib DataDataDataDataDataDataData
Erlotinib DataDataDataDataDataDataData
Afatinib DataDataDataDataDataDataData

Table 2: In Vivo Antitumor Efficacy in PC-9 Xenograft Model

Treatment GroupAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control DataN/AData
2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride DataDataData
Gefitinib DataDataData

Conclusion and Future Directions

This guide provides a robust framework for the preclinical benchmarking of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride against established anticancer drugs. The outcomes of these studies will be critical in determining its potential as a novel therapeutic agent. Favorable results, such as potent and selective cytotoxicity, effective inhibition of the target pathway, and significant in vivo antitumor efficacy with a good safety profile, would warrant further investigation, including advanced preclinical toxicology studies and potential progression towards clinical trials. The broad biological activity of quinazoline derivatives also suggests that future investigations could explore the efficacy of this compound in other therapeutic areas, such as inflammatory diseases.[3][4]

References

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). MDPI. Available at: [Link]

  • Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. (2014). Scirp.org. Available at: [Link]

  • Triazoloquinazoline: Synthetic Strategies and Medicinal Importance. (2023). IntechOpen. Available at: [Link]

  • Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. (n.d.). Innoscience Research. Available at: [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. Available at: [Link]

  • Cytotoxicity and Anti-Inflammatory Activity of Methylsulfanyl-triazoloquinazolines. (2016). Molecules. Available at: [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021). Frontiers in Pharmacology. Available at: [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). Pharmaceuticals. Available at: [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). Molecules. Available at: [Link]

  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2025). International Journal of Medical and Pharmaceutical Research. Available at: [Link]

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Comparative

A Comparative Guide to the Toxicological Evaluation of 2-(Methylsulfanyl)-1,4-dihydroquinazoline Hydrochloride Derivatives

This guide provides a comparative framework for assessing the toxicity profiles of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride derivatives and related quinazoline-based compounds. Recognizing the limited publ...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative framework for assessing the toxicity profiles of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride derivatives and related quinazoline-based compounds. Recognizing the limited publicly available, direct comparative data on this specific subclass, this document emphasizes the methodologies and strategic approaches required for a thorough toxicological evaluation in a drug discovery context. We will delve into the critical experimental protocols, the rationale behind their selection, and how to interpret the resulting data to guide lead optimization.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved drugs, including kinase inhibitors for cancer therapy such as gefitinib and erlotinib. The 2-(methylsulfanyl) substitution on the 1,4-dihydroquinazoline framework represents a class of compounds with potential biological activity. However, as with any therapeutic candidate, understanding the toxicity profile is paramount to successful clinical translation. Early and comprehensive toxicological assessment de-risks the development process, saving time and resources.

This guide will focus on the foundational assays for in vitro toxicity screening, providing a roadmap for researchers to generate a robust, comparative dataset for their quinazoline derivatives.

Strategic Workflow for Toxicity Profiling

A tiered approach is recommended for the toxicological evaluation of novel quinazoline derivatives. This strategy allows for early identification of liabilities with resource-efficient assays before progressing to more complex and resource-intensive studies.

G cluster_0 Tier 1: Early In Vitro Screening cluster_1 Tier 2: Mechanistic & Secondary Screening cluster_2 Tier 3: In Vivo Confirmation A Compound Library of Quinazoline Derivatives B In Vitro Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) - Multiple Cell Lines (HepG2, HEK293) A->B C Preliminary Genotoxicity (e.g., Ames Test - Bacterial Reverse Mutation) A->C D hERG Channel Inhibition Assay - Patch Clamp or Fluorescent Assay B->D Prioritize non-cytotoxic compounds E In Vitro Micronucleus Assay - Mammalian Cell Genotoxicity C->E Confirm genotoxic signals H Acute Toxicity Studies in Rodents - Dose Range Finding D->H E->H F CYP450 Inhibition Assays - Drug-Drug Interaction Potential F->H G Mitochondrial Toxicity Assay (e.g., Seahorse Analyzer) I Repeat-Dose Toxicity Studies H->I G cluster_0 Mechanism of Action & Toxicity A Quinazoline Derivative B Target Kinase (e.g., EGFR) A->B Inhibition G Off-Target Kinase 1 A->G Off-target Inhibition H Off-Target Kinase 2 A->H Off-target Inhibition E Phosphorylated Substrate B->E Phosphorylation C ATP C->B D Substrate D->B F Cell Proliferation (Therapeutic Effect) E->F I Adverse Effect 1 G->I J Adverse Effect 2 H->J

Figure 2: Generalized mechanism of kinase inhibition by quinazoline derivatives and potential for off-target toxicity.

Therefore, a comprehensive toxicity assessment should be complemented by a kinase profiling panel to determine the selectivity of the lead compounds.

Conclusion

Validation

independent verification of the biological activity of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride

An Independent Investigator's Guide to Verifying the Biological Activity of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride Introduction: The Quinazoline Scaffold and the Knowledge Gap The quinazoline ring system...

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Author: BenchChem Technical Support Team. Date: March 2026

An Independent Investigator's Guide to Verifying the Biological Activity of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride

Introduction: The Quinazoline Scaffold and the Knowledge Gap

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone of medicinal chemistry.[1] Derivatives of this scaffold have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[2][3] Many of these biological functions are attributed to their ability to act as potent enzyme inhibitors, particularly against protein kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical targets in oncology.[1][4]

This guide focuses on a specific derivative, 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride. A review of the current scientific literature reveals a significant gap: while the broader quinazoline family is extensively studied, there is a notable absence of published data specifically characterizing the biological activity of this particular compound. Its structural features, particularly the methylsulfanyl group at the 2-position, suggest the potential for unique interactions with biological targets. For instance, related 2-methylsulfanyl-triazoloquinazoline derivatives have been shown to possess both cytotoxic and anti-inflammatory properties.[5][6]

This document serves as a comprehensive guide for researchers and drug development professionals to independently verify the hypothesized biological activity of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride. We will proceed from a position of scientific inquiry, outlining a robust experimental framework to test a primary hypothesis: the compound is an inhibitor of a protein kinase.

Part 1: Hypothesis and Selection of a Comparative Compound

Primary Hypothesis: Protein Kinase Inhibition

Given that the 4-anilinoquinazoline core is a classic pharmacophore for ATP-competitive kinase inhibition, and numerous quinazoline derivatives target EGFR, our primary working hypothesis is that 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride exhibits inhibitory activity against a member of the protein kinase family.[1] We will focus on EGFR as a representative and well-validated target for initial screening due to its therapeutic relevance and the availability of established assay protocols.

Rationale for Selecting a Comparator: Gefitinib

To ensure the trustworthiness and validity of our investigation, a direct comparison with a known standard is essential. We have selected Gefitinib as the reference compound.

Causality for Selection:

  • Structural Analogy: Gefitinib is a clinically approved anticancer drug and a potent EGFR inhibitor that also features a quinazoline core. This structural similarity makes it an excellent benchmark for comparing potency and potential mechanism.

  • Established Profile: Gefitinib's inhibitory concentration (IC50) and mechanism of action against EGFR are well-documented, providing a reliable positive control for assay validation.

  • Commercial Availability: High-purity Gefitinib is readily available for research purposes, ensuring reproducibility across different laboratories.

Part 2: Experimental Workflow for In-Vitro Verification

A self-validating experimental design is crucial. The following protocol for an in-vitro luminescence-based kinase assay is designed to provide a clear, quantitative measure of enzyme inhibition. The principle of this assay is that the amount of ATP remaining after a kinase reaction is inversely proportional to the kinase's activity.

Experimental Workflow Diagram

G cluster_prep Preparation Stage cluster_assay Kinase Reaction cluster_detection Detection Stage cluster_analysis Data Analysis prep_compound Prepare serial dilutions of 2-(Methylsulfanyl)-1,4-dihydroquinazoline HCl & Gefitinib in DMSO add_compound Dispense 5 µL of compound dilutions (or DMSO control) into 384-well plate prep_compound->add_compound prep_reagents Prepare Kinase Reaction Buffer, EGFR Enzyme, and Substrate Solution add_enzyme Add 10 µL of EGFR/Substrate Mix to each well prep_reagents->add_enzyme add_atp Initiate reaction by adding 10 µL of ATP solution add_enzyme->add_atp incubate Incubate at room temperature for 60 minutes add_atp->incubate add_detection Add 25 µL of Kinase-Glo® Reagent to stop reaction and generate signal incubate->add_detection incubate_detect Incubate for 10 minutes add_detection->incubate_detect read_lum Read luminescence on a plate reader incubate_detect->read_lum calc_inhibition Calculate Percent Inhibition read_lum->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for the in-vitro EGFR kinase inhibition assay.

Detailed Step-by-Step Protocol: EGFR Kinase Assay

This protocol is adapted from standard luminescence-based kinase assay methodologies, such as those provided by Promega Corporation's Kinase-Glo® platform.

Materials:

  • 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride

  • Gefitinib (Reference Compound)

  • Recombinant human EGFR enzyme

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • Adenosine Triphosphate (ATP)

  • Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Methodology:

  • Compound Preparation (Causality: Dose-Response Assessment):

    • Prepare 10 mM stock solutions of the test compound and Gefitinib in 100% DMSO.

    • Perform an 11-point serial dilution (1:3 ratio) in DMSO to create a concentration gradient. This wide range is critical for accurately capturing the full dose-response curve and determining the IC50. The final well concentrations will typically range from 10 µM to 0.17 nM.

  • Assay Plate Setup (Causality: Establishing Controls):

    • Dispense 5 µL of each compound dilution into designated wells of a 384-well plate.

    • For control wells, add 5 µL of 100% DMSO. These "no inhibition" controls are essential for defining 0% inhibition and represent maximum enzyme activity.

    • Prepare "no enzyme" background control wells with 5 µL of DMSO to measure the baseline signal, which will be subtracted from all other readings.

  • Kinase Reaction (Causality: Simulating Physiological Competition):

    • Prepare a master mix of EGFR enzyme and Poly(Glu,Tyr) substrate in the kinase reaction buffer.

    • Add 10 µL of this enzyme/substrate mix to each well (except the "no enzyme" controls).

    • Prepare an ATP solution in the reaction buffer at a concentration close to its Michaelis-Menten constant (Km) for EGFR. Using ATP at its Km makes the assay highly sensitive to competitive inhibitors.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.

    • Incubate the plate at room temperature for 60 minutes. This duration is optimized to ensure the reaction remains in the linear range.

  • Signal Detection (Causality: Quantifying Kinase Activity):

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 25 µL of the reagent to each well. This single addition stops the enzymatic reaction and simultaneously initiates a luciferase-based reaction that produces a light signal proportional to the amount of remaining ATP.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Part 3: Data Presentation and Interpretation

Calculating Percent Inhibition

The data must be normalized to clearly determine the inhibitory effect of the compound.

Formula: Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

Where:

  • Signal_Compound is the luminescence from a well with the test compound.

  • Signal_Background is the average luminescence from "no enzyme" wells.

  • Signal_DMSO is the average luminescence from the DMSO-only (0% inhibition) wells.

Comparative Data Summary

The final data should be plotted as Percent Inhibition versus log-transformed compound concentration. A non-linear regression (sigmoidal dose-response) analysis is then used to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 1: Hypothetical Comparative Cytotoxicity Data for EGFR Inhibition

CompoundIC50 (nM) [Hypothetical]Hill SlopeMax Inhibition (%)
2-(Methylsulfanyl)-1,4-dihydroquinazoline HCl85.21.198.5
Gefitinib (Reference)25.51.099.2

Note: The data in this table is purely illustrative to demonstrate how results should be presented. Actual experimental results will vary.

Interpretation of Results
  • IC50 Value: A lower IC50 value indicates higher potency. In our hypothetical example, the test compound is a potent inhibitor of EGFR, though approximately 3.3-fold less potent than Gefitinib.

  • Hill Slope: A Hill slope close to 1.0 suggests a standard 1:1 binding interaction between the inhibitor and the enzyme.

  • Maximum Inhibition: Achieving close to 100% inhibition indicates that the compound can fully block the enzyme's activity at high concentrations.

Conclusion and Future Directions

This guide provides a scientifically rigorous framework for the initial characterization of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride. Based on the structure-activity relationships of the broader quinazoline class, investigating its potential as a kinase inhibitor is a logical and promising starting point.

If the initial in-vitro kinase assay yields positive results (i.e., demonstrates potent inhibition), the following self-validating steps are recommended:

  • Orthogonal Assays: Confirm the findings using a different assay format (e.g., a fluorescence resonance energy transfer [FRET] or radioactive filter-binding assay) to rule out technology-specific artifacts.

  • Selectivity Profiling: Screen the compound against a panel of other kinases to determine its selectivity. A highly selective compound is often a more desirable drug candidate.

  • Cell-Based Assays: Progress to cellular models to confirm that the compound can inhibit EGFR phosphorylation in a physiological context. An MTT or SRB assay on cancer cell lines overexpressing EGFR (e.g., A549 lung cancer cells) would be a logical next step to assess its anti-proliferative effects.[7]

By following this structured, hypothesis-driven approach, researchers can effectively and independently verify the biological activity of this novel compound, contributing valuable knowledge to the field of medicinal chemistry.

References

  • IntechOpen. (2024). Biological Activities of Recent Advances in Quinazoline. Available from: [Link]2]

  • IntechOpen. (2020). Biological Activity of Quinazolinones. Available from: [Link]]

  • Zhou, Y., et al. (2018). Biologically active quinoline and quinazoline alkaloids part I. Medicinal Natural Products.[8]

  • Int J Pharm Chem Anal. (2020). Recent advances in the biological activity of quinazoline.[9]

  • Jiang, J., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. Molecules.[3]

  • PubMed. (2025). Quinazoline derivatives as novel bacterial sphingomyelinase enzyme inhibitors. Bioorganic Chemistry.[10]

  • MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules.[4]

  • MDPI. (2022). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Molecules.[11]

  • PubMed. (2021). Design, synthesis, characterization, enzymatic inhibition evaluations, and docking study of novel quinazolinone derivatives. International Journal of Biological Macromolecules.[12]

  • MDPI. (2023). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Pharmaceuticals.[13]

  • Semantic Scholar. (2021). Design, synthesis, molecular docking, and some metabolic enzyme inhibition properties of novel quinazolinone derivatives.

  • Taylor & Francis Online. (2025). Synthesis, in silico and in vitro assessment of new quinazolinone tethered triazole derivatives as anticancer agents.[14]

  • Al-Rashood, S. T., et al. (2016). Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. Saudi Pharmaceutical Journal.[15]

  • Research Journal of Pharmacy and Technology. (2021). In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization.[16]

  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules.[17]

  • Arabian Journal of Chemistry. (2023). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors.[18]

  • MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules.[19]

  • Bentham Science. (2015). Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). Anti-Cancer Agents in Medicinal Chemistry.[20]

  • Al-Salahi, R. A., et al. (2013). Cytotoxicity and Anti-Inflammatory Activity of Methylsulfanyl-triazoloquinazolines. Molecules.[5]

  • PubMed. (2013). Cytotoxicity and anti-inflammatory activity of methylsulfanyl-triazoloquinazolines. Molecules.[6]

  • ResearchGate. (2024). Biological activities of recent advances in quinazoline.[21]

  • Scirp.org. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry.[22]

  • MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals.[1]

  • Medires Publishing. (2023). Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2- methylsulfanyl-3Hquinazolin-4-one (4) and 3.[23]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride

Operational Safety and PPE Master Guide: Handling 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride As a Senior Application Scientist, I frequently observe laboratories treating all hydrochloride salts with generic...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and PPE Master Guide: Handling 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride

As a Senior Application Scientist, I frequently observe laboratories treating all hydrochloride salts with generic safety protocols. However, handling 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride requires a highly nuanced approach. This compound combines a quinazoline core—a bicyclic heteroaromatic structure [2]—with a methylsulfanyl (thioether) moiety and a hydrochloride salt.

The Causality of Hazards: The hydrochloride salt renders the powder highly hygroscopic. Upon exposure to ambient humidity, it can undergo localized hydrolysis, releasing trace hydrogen chloride (HCl) gas. Furthermore, the methylsulfanyl group can act as a respiratory sensitizer and emits a distinct, unpleasant odor if the compound degrades. Therefore, standard benchtop handling is strictly prohibited; rigorous Personal Protective Equipment (PPE) and engineering controls are required to prevent mucosal irritation and chemical sensitization.

Part 1: Risk Assessment & Physicochemical Profile

To establish a safe operational baseline, the quantitative and qualitative data for this class of compounds are summarized below.

ParameterSpecification / Hazard LevelOperational Implication
Chemical State Solid (Crystalline Powder)High risk of aerosolization during weighing and transfer.
Hygroscopicity High (HCl salt)Must be stored in a desiccator; rapidly absorbs moisture.
Primary Hazards H315 (Skin), H319 (Eye), H335 (Respiratory)Mandates full skin/eye coverage and respiratory protection.
Thermal Decomposition Emits NOx, SOx, and HCl gasAvoid heat sources; requires specific fire-extinguishing media.
Storage Temp 2°C to 8°C (Inert atmosphere)Store under Argon/Nitrogen to prevent oxidative degradation.

Part 2: PPE Selection & Causality

Do not substitute engineering controls (like fume hoods) for PPE [1]. Both must work together as a self-validating system to ensure absolute safety.

1. Hand Protection (Nitrile vs. Latex)

  • Protocol: Double-glove using powder-free Nitrile gloves (minimum 4 mil thickness).

  • Causality: Latex provides virtually no chemical resistance to organic solvents (e.g., DMSO, DMF) used to dissolve this compound. Nitrile offers superior barrier protection against both the acidic nature of the HCl salt and the organic core.

  • Self-Validation: Inspect the inner glove after donning the outer glove. If the outer glove degrades (indicated by stickiness or swelling upon solvent contact), the inner glove provides a pristine secondary barrier, validating the system's integrity.

2. Respiratory Protection

  • Protocol: When handled inside a certified chemical fume hood, ambient protection is generally sufficient. If a hood is unavailable (e.g., during a bulk spill), an N95 or P100 particulate respirator is mandatory [4].

  • Causality: The fine crystalline nature of dihydroquinazoline derivatives means particles easily become airborne. Inhalation leads to immediate mucosal irritation due to the localized formation of hydrochloric acid upon contact with respiratory moisture.

  • Self-Validation: Perform a positive/negative pressure seal check before entering the spill zone. A successful seal validates that no contaminated air is bypassing the filter.

3. Eye and Face Protection

  • Protocol: Indirect-vented chemical safety goggles (meeting ANSI Z87.1 or EN166 standards) [4].

  • Causality: Standard safety glasses with side shields do not protect against airborne dust or sudden aerosolization. Indirect-vented goggles prevent the hygroscopic powder from bypassing the shield and reacting with the moisture of the eyes.

  • Self-Validation: If the goggles fog slightly upon heavy exertion but clear rapidly, the indirect ventilation is functioning correctly, validating that airborne particulates are being blocked while allowing airflow.

4. Body Protection

  • Protocol: A knee-length, flame-resistant (FR) lab coat with fitted cuffs.

  • Causality: Fitted cuffs prevent the sleeves from knocking over vials or brushing against contaminated surfaces.

Part 3: Operational Workflow (Step-by-Step)

Every step in this workflow is designed to minimize exposure and maintain the integrity of the chemical.

Step 1: Engineering Control Verification

  • Action: Turn on the chemical fume hood and verify the continuous airflow monitor displays a face velocity between 80 and 120 feet per minute (fpm) [1].

  • Self-Validation: Tape a small piece of Kimwipe to the bottom of the sash. If it is actively pulled inward, the directional airflow is validated. If it hangs straight down, the hood is failing, and work must halt immediately.

Step 2: Environmental Preparation

  • Action: Purge the analytical balance area inside the fume hood with an anti-static gun (Zerostat).

  • Self-Validation: Hydrochloride salts are notorious for static cling. If the powder falls smoothly from the spatula without "jumping" to the sides of the weigh boat, the static neutralization is validated, preventing micro-spills.

Step 3: Weighing and Transfer

  • Action: Use a grounded, stainless-steel spatula. Weigh the compound directly into a pre-tared, sealable glass vial rather than an open plastic weigh boat.

  • Self-Validation: Sealing the vial immediately after weighing prevents moisture absorption from the air. A stable reading on the analytical balance (no creeping mass) validates that the compound is not absorbing ambient humidity.

Part 4: Emergency & Disposal Protocols

Spill Response Protocol

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Contain: Do not use water, as it will dissolve the salt and spread the acidic/toxic components.

  • Absorb: Cover the spill with an inert, dry absorbent (e.g., silica gel, dry sand, or a dedicated chemical spill pad).

  • Collect: Sweep mechanically using a plastic pan and brush (avoid metal-to-metal contact to prevent sparks).

  • Self-Validation: The use of dry absorbent is validated when the powder is completely immobilized without generating heat or gas, which would occur if water were incorrectly applied.

Waste Disposal Plan According to the National Research Council's Prudent Practices in the Laboratory [3], quinazoline derivatives and their salts must never be flushed down the sanitary sewer.

  • Solid Waste: Collect all contaminated consumables in a dedicated, clearly labeled "Toxic Solid Waste - Halogenated/Sulfur-containing" container.

  • Liquid Waste: If dissolved in organic solvents, dispose of in a "Halogenated Organic Waste" carboy. The compound contains a hydrochloride salt and a thioether, which require specific high-temperature incineration to manage HCl and SOx emissions safely.

Part 5: Workflow Visualization

G Storage Storage Retrieval (Desiccator, 2-8°C) PPE Don PPE (Nitrile, Goggles, FR Coat) Storage->PPE Hood Transfer to Fume Hood (Verify 80-120 fpm) PPE->Hood Weigh Weighing & Handling (Anti-static tools) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Spill Protocol (Inert Absorbent, No Water) Spill->Clean Yes Process Experimental Application (Dissolution/Reaction) Spill->Process No Waste Waste Segregation (Halogenated/Solid Waste) Clean->Waste Process->Waste

Operational Workflow for Safe Handling and Emergency Response.

References

  • Chemical Fume Hoods Fact Sheet Occupational Safety and Health Administration (OSHA)[Link]

  • Quinazoline | C8H6N2 | CID 9210 PubChem - National Institutes of Health (NIH)[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council (US) / NCBI Bookshelf[Link]

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